Product packaging for Fiscalin C(Cat. No.:CAS No. 149008-36-6)

Fiscalin C

Cat. No.: B3044249
CAS No.: 149008-36-6
M. Wt: 487.5 g/mol
InChI Key: VHQZIMAMLQIPDR-SHYROUOXSA-N
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Description

Fiscalin C is a useful research compound. Its molecular formula is C27H29N5O4 and its molecular weight is 487.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H29N5O4 B3044249 Fiscalin C CAS No. 149008-36-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,4R)-4-[[(3aR,4S)-4-hydroxy-2,2-dimethyl-1-oxo-3,3a-dihydroimidazo[1,2-a]indol-4-yl]methyl]-1-propan-2-yl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O4/c1-14(2)20-21-28-17-11-7-5-9-15(17)23(34)31(21)19(22(33)29-20)13-27(36)16-10-6-8-12-18(16)32-24(27)30-26(3,4)25(32)35/h5-12,14,19-20,24,30,36H,13H2,1-4H3,(H,29,33)/t19-,20+,24-,27+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQZIMAMLQIPDR-SHYROUOXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2=NC3=CC=CC=C3C(=O)N2C(C(=O)N1)CC4(C5NC(C(=O)N5C6=CC=CC=C64)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C2=NC3=CC=CC=C3C(=O)N2[C@@H](C(=O)N1)C[C@]4([C@@H]5NC(C(=O)N5C6=CC=CC=C64)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00894002
Record name Fiscalin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00894002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149008-36-6
Record name Fiscalin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00894002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Natural Sourcing and Isolation of Fiscalin C from Neosartorya fischeri

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Fiscalin C, an indole alkaloid derived from the fungus Neosartorya fischeri. It details the natural source of the compound, a thorough protocol for its isolation and purification, and its known biological activities, with a focus on its role as a substance P inhibitor.

Natural Source: Neosartorya fischeri

Neosartorya fischeri, a heat-resistant mold, is a member of the Aspergillus subgenus Fumigati.[1] This fungal species is frequently identified as a cause of spoilage in fruit products and is known for its ability to produce a diverse array of secondary metabolites.[2] While related to the extensively studied Aspergillus fumigatus, the metabolic potential of Neosartorya species is a field of ongoing research.[1][3] These fungi have been isolated from various environments, including soil and river sediments.[3]

The secondary metabolites produced by N. fischeri are structurally diverse and include meroterpenoids, polyketides, and notably, indole alkaloids.[3] Among these are the fiscalins, a group of compounds that includes this compound, which possess interesting biological properties.[4] The production of these metabolites can be influenced by culture conditions, and methods like the One Strain Many Compounds (OSMAC) approach have been used to diversify the range of compounds obtained from a single strain.[1]

Isolation and Purification of this compound

The isolation of this compound from N. fischeri involves a multi-step process encompassing fermentation, extraction, and chromatographic purification. The following protocols are synthesized from established methodologies for fungal secondary metabolites.[4][5]

Experimental Protocols

2.1.1 Fungal Fermentation

The production of this compound begins with the cultivation of Neosartorya fischeri in a suitable liquid or solid medium.

  • Strain and Culture Medium : A viable strain of Neosartorya fischeri (e.g., NRRL 181) is used.[1] The fungus can be cultured on various media, such as Potato Dextrose Agar (PDA) for initial growth or in large-scale liquid fermentation broths containing sources of carbon (e.g., glucose, glycerol) and nitrogen (e.g., yeast extract, Bacto-soytone).[1][3]

  • Incubation : The culture is incubated for a period sufficient to allow for substantial growth and secondary metabolite production, typically over several days to weeks.

  • Environmental Conditions : Optimal temperature for growth and production of related compounds has been noted between 25°C and 37°C.[6] The culture is maintained under appropriate aeration and agitation to ensure homogenous growth in liquid cultures.

2.1.2 Extraction

Following fermentation, the fungal biomass and culture broth are separated to extract the crude mixture of metabolites.

  • Separation : The culture is harvested, and the mycelia are separated from the liquid broth by filtration or centrifugation.

  • Solvent Extraction : Both the mycelia and the broth are extracted with an organic solvent, such as chloroform (CHCl₃) or ethyl acetate (EtOAc), to partition the secondary metabolites.[2]

  • Concentration : The resulting organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.3 Chromatographic Purification

The crude extract, containing a complex mixture of compounds, is subjected to several rounds of chromatography to isolate pure this compound.

  • Initial Fractionation : The crude extract is often first fractionated using techniques like Solid-Phase Extraction (SPE) or column chromatography over silica gel. A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) is used to separate the compounds into fractions of decreasing lipophilicity.

  • High-Performance Liquid Chromatography (HPLC) : Fractions identified as containing fiscalins (e.g., via Thin Layer Chromatography or LC-MS analysis) are further purified using preparative HPLC.[4] A reversed-phase column (e.g., C18) is typically employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifying acid like formic acid.

  • Final Purification and Verification : The purity of the isolated this compound is assessed using analytical HPLC. The structure is then confirmed through comprehensive spectroscopic analysis.[4]

Visualization of Experimental Workflow

G Diagram 1: General Workflow for this compound Isolation cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification A Inoculation of N. fischeri B Incubation (Liquid or Solid Media) A->B C Harvest & Separate Mycelia/Broth B->C D Organic Solvent Extraction (e.g., EtOAc) C->D E Concentration (Rotary Evaporation) D->E F Crude Fungal Extract E->F G Column Chromatography (e.g., Silica Gel) F->G H Fraction Collection & Analysis G->H I Preparative HPLC H->I J Pure this compound I->J

Caption: General Workflow for this compound Isolation

Data Presentation

Quantitative data for this compound and its related compounds are summarized below.

Table 1: Properties of this compound

Property Value / Description Reference
Natural Source Fungus Neosartorya fischeri [4]
Compound Class Indole Alkaloid [4]
Biological Activity Substance P Inhibitor [4]
Mechanism Inhibits binding of substance P to the human neurokinin-1 (NK-1) receptor [4]

| Inhibitory Constant (Ki) | 68 µM |[4] |

Table 2: Summary of Purification and Characterization Methods

Step Method Purpose Reference
Extraction Liquid-liquid extraction with organic solvents To obtain a crude mixture of secondary metabolites from the culture. [2]
Purification Column Chromatography, High-Performance Liquid Chromatography (HPLC) To separate this compound from other compounds in the crude extract. [4]
Detection Liquid Chromatography-Mass Spectrometry (LC-MS) To detect the presence of fiscalins in crude extracts and purified fractions. [4]

| Structure Elucidation | Spectroscopic analysis (e.g., NMR, Mass Spectrometry), Amino Acid Analysis | To determine the precise chemical structure and absolute configuration. |[4] |

Biological Activity and Signaling Pathways

This compound was first identified as an inhibitor of substance P.[4] Substance P is a neuropeptide that binds to the neurokinin-1 (NK-1) receptor, playing a key role in pain transmission, inflammation, and mood regulation. By blocking this interaction, this compound can modulate these physiological processes.

G Diagram 2: this compound as a Substance P Antagonist SP Substance P (Ligand) NK1 NK-1 Receptor SP->NK1 Binds Neuron Postsynaptic Neuron Signal Signal Transduction (Pain, Inflammation) NK1->Signal Activates FiscalinC This compound FiscalinC->NK1 Inhibits Binding

Caption: this compound as a Substance P Antagonist

More recent studies have investigated the neuroprotective properties of fiscalin derivatives.[7][8] Some of these compounds have shown the ability to protect against cytotoxicity induced by neurotoxins in cell models relevant to neurodegenerative diseases.[8] This neuroprotective activity may be linked to their ability to modulate cellular efflux pumps like P-glycoprotein (P-gp), which is involved in clearing toxins from cells.[7]

G Diagram 3: Modulation of P-glycoprotein by Fiscalins cluster_cell Cell Membrane Pgp P-glycoprotein (P-gp) Efflux Pump Toxin_out Neurotoxins (Outside Cell) Pgp->Toxin_out Efflux Effect Modulated Neuroprotection / Drug Resistance Pgp->Effect Toxin_in Neurotoxins (Inside Cell) Toxin_in->Pgp Substrate Fiscalin Fiscalin Derivatives Fiscalin->Pgp Activates or Inhibits

Caption: Modulation of P-glycoprotein by Fiscalins

References

In-depth Technical Guide: The Biological Activity of Fiscalin C and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fiscalins are a class of indole alkaloids produced by various fungi, notably from the genus Neosartorya. Among these, Fiscalin C and its synthetic and naturally occurring derivatives have garnered significant scientific interest due to their diverse and potent biological activities. These compounds, characterized by a complex pyrazino[2,1-b]quinazoline-3,6-dione scaffold, have demonstrated promising potential in several therapeutic areas, including antimicrobial, neuroprotective, and anticancer applications. This technical guide provides a comprehensive overview of the current state of knowledge on the biological activities of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Antimicrobial Activity

While this compound itself does not exhibit direct antibacterial activity, it plays a significant role as a synergistic agent, particularly against multidrug-resistant bacteria.[1][2][3][4][5]

Synergistic Activity with β-Lactam Antibiotics

Research has highlighted the ability of this compound to potentiate the efficacy of oxacillin against methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4][5] This synergistic interaction is a critical finding in the ongoing battle against antibiotic resistance. The potentiation of existing antibiotics offers a promising strategy to restore their clinical utility.

Quantitative Antimicrobial Data
CompoundOrganismAntibiotic CombinationMIC of this compound (µg/mL)MIC of Antibiotic Alone (µg/mL)MIC of Antibiotic in Combination (µg/mL)Fractional Inhibitory Concentration (FIC) IndexInterpretation
This compoundMRSA (S. aureus B1)Oxacillin>128256640.375Synergy

Table 1: Synergistic Antimicrobial Activity of this compound. The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC = (MIC of this compound in combination / MIC of this compound alone) + (MIC of oxacillin in combination / MIC of oxacillin alone). An FIC index of ≤ 0.5 is indicative of a synergistic interaction.

Experimental Protocols

Checkerboard Assay for Antimicrobial Synergy

The synergistic activity of this compound with oxacillin is determined using the checkerboard broth microdilution method.

  • Preparation of Reagents: Stock solutions of this compound and oxacillin are prepared in a suitable solvent (e.g., DMSO) and then diluted in Mueller-Hinton Broth (MHB).

  • Plate Setup: A 96-well microtiter plate is prepared with serial dilutions of this compound along the rows and serial dilutions of oxacillin along the columns, creating a matrix of different concentration combinations.

  • Inoculation: Each well is inoculated with a standardized suspension of MRSA (e.g., 5 x 10^5 CFU/mL).

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) of each agent alone and in combination is determined as the lowest concentration that inhibits visible bacterial growth. The Fractional Inhibitory Concentration (FIC) index is then calculated to determine the nature of the interaction (synergy, additivity, indifference, or antagonism).

Neuroprotective Activity

Several synthetic derivatives of fiscalin have demonstrated significant neuroprotective properties in cellular models of neurodegenerative diseases.[6] These studies have primarily utilized the SH-SY5Y human neuroblastoma cell line, a well-established model for studying neuronal function and dysfunction.

Protection against Neurotoxin-Induced Cytotoxicity

Fiscalin derivatives have shown protective effects against cytotoxicity induced by 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that selectively damages dopaminergic neurons and is used to model Parkinson's disease, and against iron (III)-induced cytotoxicity, which is implicated in oxidative stress-related neurodegeneration.[6]

Quantitative Neuroprotective Data
Fiscalin DerivativeStressorConcentration of Derivative (µM)Cell Viability (% of control)
Fiscalin 1aMPP+25~80%
Fiscalin 1bMPP+25~75%
Fiscalin 1bIron (III)25~70%
Fiscalin 2bIron (III)25~65%
Fiscalin 4Iron (III)25~70%
Fiscalin 5Iron (III)25~65%

Table 2: Neuroprotective Effects of Fiscalin Derivatives on SH-SY5Y Cells. Data represents the approximate cell viability after co-incubation with the stressor and the fiscalin derivative, as determined by the Neutral Red uptake assay.

Modulation of P-glycoprotein (P-gp) Transport Activity

P-glycoprotein is an efflux pump that plays a crucial role in the blood-brain barrier, limiting the entry of various substances into the brain. Some fiscalin derivatives have been shown to modulate P-gp activity, which could have implications for drug delivery to the central nervous system.[6]

Quantitative P-gp Modulation Data
Fiscalin DerivativeEffect on P-gp ActivityConcentration (µM)P-gp Transport Activity (% of control)
Fiscalin 1cActivation10~115%
Fiscalin 2aActivation10~110%
Fiscalin 2bActivation5~117%
Fiscalin 4Inhibition25~52%
Fiscalin 5Inhibition25~60%
Fiscalin 6Activation5~114%
Fiscalin 11Activation10~115%

Table 3: Modulation of P-glycoprotein Transport Activity by Fiscalin Derivatives in SH-SY5Y Cells. P-gp activity was assessed by measuring the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123.

Experimental Protocols

Neuroprotection Assay (MPP+ and Iron (III) Induced Cytotoxicity)

  • Cell Culture: Differentiated SH-SY5Y cells are seeded in 96-well plates.

  • Treatment: Cells are simultaneously exposed to a neurotoxic agent (MPP+ or ferric nitrilotriacetate) and various non-cytotoxic concentrations of the fiscalin derivatives.

  • Incubation: The cells are incubated for 24 to 48 hours.

  • Cell Viability Assessment: Cell viability is determined using the Neutral Red uptake assay. In this assay, viable cells take up and bind the supravital dye Neutral Red in their lysosomes. The amount of dye retained by the cells is proportional to the number of viable cells.

P-glycoprotein (P-gp) Transport Activity Assay

  • Cell Culture: Differentiated SH-SY5Y cells are used.

  • Incubation with Substrate and Derivatives: The cells are incubated with the fluorescent P-gp substrate, rhodamine 123, in the presence or absence of the fiscalin derivatives for a defined period (e.g., 90 minutes).

  • Fluorescence Measurement: After incubation, the cells are washed, and the intracellular fluorescence of rhodamine 123 is measured using a fluorescence plate reader. An increase in intracellular fluorescence indicates P-gp inhibition, while a decrease suggests P-gp activation.

Visualizing Experimental Workflows

experimental_workflow cluster_neuroprotection Neuroprotection Assay cluster_pgp P-gp Activity Assay np_cell_culture Seed SH-SY5Y cells np_treatment Add Neurotoxin + Fiscalin Derivative np_cell_culture->np_treatment np_incubation Incubate 24-48h np_treatment->np_incubation np_viability Neutral Red Uptake Assay np_incubation->np_viability np_analysis Measure Absorbance np_viability->np_analysis pgp_cell_culture Seed SH-SY5Y cells pgp_treatment Add Rhodamine 123 + Fiscalin Derivative pgp_cell_culture->pgp_treatment pgp_incubation Incubate 90 min pgp_treatment->pgp_incubation pgp_wash Wash cells pgp_incubation->pgp_wash pgp_fluorescence Measure Intracellular Fluorescence pgp_wash->pgp_fluorescence

Experimental workflows for neuroprotection and P-gp activity assays.

Anticancer Activity

While the broader class of fiscalins has been reported to possess anticancer properties, specific quantitative data for this compound and its named derivatives remains limited in the public domain. The evaluation of the cytotoxic effects of these compounds against various cancer cell lines is a crucial area for future research.

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the fiscalin compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound and its derivatives exert their biological effects are still under investigation. However, based on the observed activities and the known mechanisms of structurally related compounds, several potential pathways can be proposed.

Potential Antimicrobial Mechanism of Action

The synergistic effect of this compound with oxacillin suggests a mechanism that involves either the inhibition of β-lactamase, alteration of the penicillin-binding proteins (PBPs), or an increase in the permeability of the bacterial cell wall to oxacillin.

antimicrobial_pathway This compound This compound MRSA Cell Wall MRSA Cell Wall This compound->MRSA Cell Wall Increases Permeability? Oxacillin Oxacillin Oxacillin->MRSA Cell Wall Inhibits Synthesis Cell Lysis Cell Lysis MRSA Cell Wall->Cell Lysis Weakened neuroprotective_pathway Fiscalin Derivatives Fiscalin Derivatives Nrf2 Activation Nrf2 Activation Fiscalin Derivatives->Nrf2 Activation Activates? Mitochondrial Protection Mitochondrial Protection Fiscalin Derivatives->Mitochondrial Protection Promotes? Oxidative Stress\n(MPP+, Iron (III)) Oxidative Stress (MPP+, Iron (III)) Neuronal Survival Neuronal Survival Oxidative Stress\n(MPP+, Iron (III))->Neuronal Survival Inhibits Antioxidant Gene Expression Antioxidant Gene Expression Nrf2 Activation->Antioxidant Gene Expression Antioxidant Gene Expression->Neuronal Survival Promotes Mitochondrial Protection->Neuronal Survival Promotes

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fiscalin C and its related compounds, a class of indole alkaloids primarily produced by the fungus Neosartorya fischeri. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including neuroprotective, anticancer, and antimicrobial properties. This document details the producing organisms, chemical structures, biological activities, and relevant experimental methodologies for researchers and professionals in the field of drug discovery and development.

Producing Microorganisms

The primary fungal source of fiscalins is Neosartorya fischeri , a thermotolerant fungus belonging to the genus Aspergillus and classified within the section Fumigati.[1][2] It is the teleomorphic (sexual) state of Aspergillus fischeri.[3] This species is widely distributed in environments such as soil, grain, and canned foods.[3] While N. fischeri is the most cited producer of fiscalins A, B, and C, other marine-derived fungi, including other Aspergillus species, have been found to produce related quinazoline-containing indole alkaloids.[4][5] The application of the One Strain Many Compounds (OSMAC) method has been shown to alter the metabolic profile of N. fischeri, potentially leading to the discovery of a wider diversity of fungal metabolites.[2]

Chemical Structure and Related Compounds

Fiscalins are a group of valine-derived alkaloids characterized by an indolyl moiety linked to an anthranilic acid-derived tricyclic system, specifically a pyrazino[2,1-b]quinazoline-3,6-dione core.[4][6] The initial discovery in 1993 led to the isolation of Fiscalin A, B, and C from the culture broth of Neosartorya fischeri.[4] Since then, numerous other fiscalin derivatives and related indole alkaloids have been isolated from fungal sources or synthesized in the laboratory.[5][6] These derivatives often differ in their stereochemistry or through the addition of various functional groups, which can significantly impact their biological activity.[6]

Biological Activities

Fiscalins and their analogues exhibit a broad spectrum of biological activities, making them promising candidates for drug development.

  • Neuroprotective Effects: The first reported activity of fiscalins was the inhibition of substance P binding to the human neurokinin-1 (NK-1) receptor.[4] This is significant as substance P inhibitors have been reported to possess neuroprotective properties.[6] Subsequent studies have shown that certain fiscalin derivatives can protect against cytotoxicity induced by neurotoxins like 1-methyl-4-phenylpyridinium (MPP+) and iron (III) in SH-SY5Y cells, an in vitro model for neurodegenerative diseases.[6][7]

  • Modulation of P-glycoprotein (P-gp): Some fiscalin derivatives have been shown to modulate the activity of P-glycoprotein (P-gp), an important efflux pump involved in multidrug resistance.[6] Depending on their structure, these compounds can either activate or inhibit P-gp transport activity, suggesting their potential use in overcoming drug resistance in cancer or improving drug delivery to the central nervous system.[6][7]

  • Anticancer Properties: Various studies have highlighted the anticancer potential of fiscalins.[6] Synthetic analogues of fiscalin B have demonstrated moderate cytotoxic effects against human cancer cell lines, including non-small cell lung cancer (H460), colon adenocarcinoma (HCT15), and breast cancer (MCF7).[8]

  • Antimicrobial Activity: Fiscalins have also been reported to have antimicrobial properties, although this is a less explored area of their biological profile.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and related compounds.

Table 1: Inhibition of Substance P Binding

Compound Ki (µM) for NK-1 Receptor Source
Fiscalin A 57 Neosartorya fischeri[4]
Fiscalin B 174 Neosartorya fischeri[4]

| this compound | 68 | Neosartorya fischeri[4] |

Table 2: P-glycoprotein (P-gp) Modulation by Fiscalin Derivatives

Compound Concentration (µM) Effect on P-gp Activity (% of Control) Classification
Fiscalin 1c 5 109.4% (p < 0.05) Activation[6]
Fiscalin 1c 10 115.3% (p < 0.001) Activation[6]
Fiscalin 2a 10 110.2% (p < 0.05) Activation[6]
Fiscalin 2b 5 117.0% (p < 0.01) Activation[6]
Fiscalin 2b 10 112.3% (p < 0.05) Activation[6]
Fiscalin 6 5 114.3% (p < 0.05) Activation[6]
Fiscalin 11 10 115.5% (p < 0.01) Activation[6]

| Fiscalin 3, 4, 5, 7, 8 | Not specified | Significant Inhibition | Inhibition[6] |

Table 3: Cytotoxicity of Fiscalin B Analogues (GI50)

Cell Line GI50 Concentration (µM)
Non-small cell lung cancer (H460) 30 - 80[8]
Colon adenocarcinoma (HCT15) 30 - 80[8]

| Breast cancer (MCF7) | 30 - 80[8] |

Experimental Protocols

This section provides an overview of the methodologies used for the fermentation, isolation, and biological evaluation of fiscalins.

  • Organism: Neosartorya fischeri (e.g., NRRL 181).[2]

  • Culture Medium: The fungus can be cultured on various media to influence secondary metabolite production. A common medium is Potato Dextrose Agar (PDA).[2] The OSMAC (One Strain Many Compounds) approach, which involves varying culture conditions, can be employed to diversify the production of metabolites.[2]

  • Incubation: The fungus is typically cultivated in petri dishes or liquid broth under controlled temperature and lighting conditions for a period sufficient for growth and metabolite production (e.g., several days to weeks).[2]

A general workflow for the extraction and isolation of fiscalins is depicted below.

G cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization Fermentation_Broth Fungal Fermentation Broth (N. fischeri) Solvent_Extraction Solvent Extraction (e.g., Methanol) Fermentation_Broth->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract CC Column Chromatography (e.g., MCI gel) Crude_Extract->CC Fractionation Fractionation CC->Fractionation HPLC Preparative HPLC (e.g., ODS C-18) Fractionation->HPLC Pure_Compounds Isolated Fiscalins (A, B, C, etc.) HPLC->Pure_Compounds Spectroscopy Spectroscopic Analysis (NMR, MS) Pure_Compounds->Spectroscopy Structure_Elucidation Structure Elucidation Spectroscopy->Structure_Elucidation XRay X-ray Crystallography XRay->Structure_Elucidation

Caption: Workflow for Fiscalin Isolation and Characterization.

  • Extraction: The fungal culture (mycelium and medium) is extracted with an organic solvent like methanol. The solvent is then evaporated under reduced pressure to yield a crude extract.[2]

  • Initial Chromatography: The crude extract is subjected to column chromatography (e.g., using MCI gel) with a solvent gradient (e.g., methanol/water) to separate it into several fractions.[2]

  • Purification: Fractions containing the compounds of interest are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) on a reverse-phase column (e.g., ODS C-18).[2][9]

  • Characterization: The structures of the purified compounds are elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The absolute configuration can be determined by X-ray crystallography and chiral amino acid analysis.[2][4]

  • Substance P Binding Assay: This assay measures the ability of the compounds to inhibit the binding of a radiolabeled substance P ligand to the human neurokinin-1 (NK-1) receptor. The results are typically expressed as Ki values.[4]

  • Cytotoxicity Assays:

    • Neutral Red (NR) Uptake Assay: This assay is based on the ability of viable cells to incorporate and bind the neutral red dye in their lysosomes. It provides a quantitative measure of the number of viable cells in a culture after exposure to the test compounds.[6]

    • Sulforhodamine B (SRB) Assay: This assay is used to determine cell density based on the measurement of cellular protein content, providing an assessment of the cell growth inhibitory effects of the compounds.[8]

  • P-glycoprotein (P-gp) Transport Assay: This assay evaluates the effect of the compounds on the efflux activity of P-gp. It can be performed by measuring the intracellular accumulation of a fluorescent P-gp substrate (e.g., Rhodamine 123) in cells expressing P-gp. An increase in fluorescence indicates P-gp inhibition, while a decrease may suggest activation.[7]

Signaling Pathways and Mechanisms of Action

The biological effects of fiscalins are mediated through their interaction with specific cellular targets and signaling pathways.

Fiscalins act as antagonists of the NK-1 receptor, thereby blocking the downstream effects of its natural ligand, substance P. This is a key mechanism behind their potential neuroprotective effects.

G cluster_membrane Cell Membrane NK1R NK-1 Receptor Signaling Downstream Signaling (e.g., Neuroinflammation) NK1R->Signaling Activates SubstanceP Substance P SubstanceP->NK1R Binds Fiscalin This compound Fiscalin->Inhibition Inhibition->NK1R Inhibits

Caption: Inhibition of Substance P signaling by this compound.

The interaction of fiscalin derivatives with P-gp can either enhance or inhibit its function as an efflux pump. This dual activity is dependent on the specific chemical structure of the derivative.

G cluster_cell Cell cluster_membrane Pgp P-glycoprotein (P-gp) Extracellular Extracellular Space Pgp->Extracellular Drug Drug / Toxin Pgp->Drug Efflux Intracellular Intracellular Space Intracellular->Pgp Drug->Intracellular Enters cell Inhibitor Fiscalin Derivatives (e.g., 3, 4, 5) Inhibitor->Pgp Inhibits Efflux Activator Fiscalin Derivatives (e.g., 1c, 2a, 2b) Activator->Pgp Activates Efflux

Caption: Modulation of P-glycoprotein by Fiscalin Derivatives.

This technical guide provides a foundational understanding of this compound and its analogues, from their fungal origins to their mechanisms of action. The diverse biological activities of these compounds underscore their potential as lead structures in the development of new therapeutic agents. Further research is warranted to fully explore their therapeutic applications and to optimize their pharmacological profiles.

References

Unveiling the Anticancer Potential of Fiscalin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the anticancer and cytotoxic potential of Fiscalin C, a fungal metabolite. This document provides a comprehensive overview of its activity, detailed experimental methodologies, and an exploration of the potential signaling pathways involved in its mechanism of action. All quantitative data has been summarized for clarity, and key experimental workflows and signaling pathways are visualized to facilitate understanding.

Cytotoxic and Antiproliferative Activity of this compound and Its Derivatives

This compound and its epimer, epi-fiscalin C, have been isolated from the marine-derived fungus Neosartorya siamensis. Studies have evaluated their cytotoxic and antiproliferative activities against a panel of human cancer cell lines, primarily focusing on colon (HCT116), liver (HepG2), and melanoma (A375) cancers.

While this compound itself has demonstrated weak cytotoxic activity, its isomer, epi-fiscalin C , has shown significant promise as a potential chemotherapeutic agent[1]. The 50% inhibitory concentration (IC50) values for epi-fiscalin C, as determined by the MTT assay, are presented in Table 1.

Table 1: IC50 Values of epi-Fiscalin C against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HCT116Colon Carcinoma86
HepG2Hepatocellular Carcinoma124
A375Malignant Melanoma153
Data sourced from studies on metabolites from Neosartorya siamensis.

Experimental Protocols

This section details the methodologies employed in the evaluation of this compound and its derivatives' anticancer properties.

Cell Culture and Maintenance

Human cancer cell lines (HCT116, HepG2, and A375) were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

Protocol:

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with various concentrations of this compound or epi-fiscalin C for 48 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth was determined from the dose-response curves.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells adhere Allow Cells to Adhere (Overnight Incubation) seed_cells->adhere treat Treat with this compound (Varying Concentrations) adhere->treat incubate_48h Incubate for 48 hours treat->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h dissolve Dissolve Formazan with DMSO incubate_4h->dissolve read Measure Absorbance at 570 nm dissolve->read calculate Calculate IC50 Values read->calculate end_node End calculate->end_node

Caption: Workflow of the MTT assay for determining cytotoxicity.

Induction of Cell Death (Nuclear Condensation Assay)

This assay is used to morphologically identify apoptotic cells, which are characterized by condensed and fragmented nuclei.

Protocol:

  • Cell Treatment: Cells were grown on coverslips and treated with this compound derivatives at their respective IC50 concentrations.

  • Fixation: After treatment, cells were fixed with 4% paraformaldehyde.

  • Staining: The fixed cells were stained with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342.

  • Microscopy: The stained cells were observed under a fluorescence microscope.

  • Analysis: Apoptotic cells were identified by their characteristic bright blue fragmented nuclei, while normal cells displayed uniformly stained nuclei.

Experimental Workflow for Nuclear Condensation Assay

Nuclear_Condensation_Assay start Start grow_cells Grow Cells on Coverslips start->grow_cells treat_cells Treat with this compound Derivative (IC50 Concentration) grow_cells->treat_cells fix_cells Fix Cells with Paraformaldehyde treat_cells->fix_cells stain_cells Stain with DAPI or Hoechst 33342 fix_cells->stain_cells observe Observe under Fluorescence Microscope stain_cells->observe analyze Identify Apoptotic Cells (Condensed/Fragmented Nuclei) observe->analyze end_node End analyze->end_node

Caption: Workflow for detecting apoptosis via nuclear condensation.

Mechanism of Action: Induction of Apoptosis

The primary mechanism by which epi-fiscalin C exerts its anticancer effect appears to be the induction of apoptosis, or programmed cell death. Notably, studies have indicated that this induction of cell death is likely not a result of genotoxicity, as no significant DNA damage was observed in comet assays[1]. This suggests that epi-fiscalin C may trigger apoptosis through specific signaling pathways rather than by directly damaging the DNA.

While the precise signaling cascade initiated by this compound or its derivatives has not been fully elucidated, the induction of apoptosis in cancer cells typically involves one of two major pathways: the extrinsic (death receptor) pathway or the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.

Potential Signaling Pathways in this compound-Induced Apoptosis

Based on the general mechanisms of apoptosis, a hypothetical signaling pathway for this compound-induced cell death is proposed below. This model is based on the common features of apoptosis and serves as a framework for future investigation into the specific molecular targets of this compound.

Hypothetical Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound Death Receptors (e.g., Fas, TNFR) Death Receptors (e.g., Fas, TNFR) This compound->Death Receptors (e.g., Fas, TNFR) Activates? Bcl-2 family (Bax/Bak) Bcl-2 family (Bax/Bak) This compound->Bcl-2 family (Bax/Bak) Modulates? Pro-caspase-8 Pro-caspase-8 Death Receptors (e.g., Fas, TNFR)->Pro-caspase-8 Recruitment & Activation Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Bcl-2 family (Bax/Bak)->Mitochondrion Promotes Permeabilization Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds to Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 Activates Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Cellular Substrates Cellular Substrates Caspase-3->Cellular Substrates Cleavage Apoptosis Apoptosis Cellular Substrates->Apoptosis

Caption: Hypothetical signaling pathways for this compound-induced apoptosis.

Further research is required to identify the specific molecular targets of this compound and to validate its role in modulating key apoptotic proteins such as the Bcl-2 family and initiator and effector caspases.

Conclusion and Future Directions

Future research should focus on:

  • Elucidating the precise molecular targets of epi-fiscalin C within the apoptotic signaling cascade.

  • Investigating the structure-activity relationship of this compound and its derivatives to optimize anticancer potency.

  • Evaluating the in vivo efficacy and safety of epi-fiscalin C in preclinical animal models.

A deeper understanding of the mechanisms underlying the anticancer activity of this compound and its analogues will be crucial for their potential development as novel therapeutic agents.

References

Fiscalin C as a substance P (NK-1) receptor inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on Fiscalin C as a Substance P (NK-1) Receptor Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP) is an undecapeptide neuropeptide that plays a crucial role in numerous physiological and pathophysiological processes, including pain transmission, inflammation, and mood regulation.[1] It exerts its effects by binding to the neurokinin-1 (NK-1) receptor, a G protein-coupled receptor (GPCR).[2] The inhibition of the SP/NK-1 receptor system has been a key area of interest for therapeutic intervention, leading to the development of NK-1 receptor antagonists for conditions such as chemotherapy-induced nausea and vomiting.[2][3]

This technical guide focuses on this compound, a natural product identified as an inhibitor of the substance P (NK-1) receptor. Fiscalins are indole-containing compounds produced by the fungus Neosartorya fischeri.[4] This document provides a comprehensive overview of this compound's activity, the underlying signaling pathways, and the experimental methodologies used for its characterization.

Mechanism of Action: The Substance P/NK-1 Receptor Signaling Pathway

Substance P is the endogenous ligand with the highest affinity for the NK-1 receptor.[5] The binding of Substance P to the NK-1 receptor initiates a cascade of intracellular signaling events. As a G protein-coupled receptor, the NK-1 receptor primarily couples to Gαq.[3] Upon activation, Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6]

IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[6] The increase in intracellular Ca2+ and the activation of DAG together activate protein kinase C (PKC). These signaling events modulate a wide range of cellular responses, including neuronal excitation, inflammation, and cell proliferation.[5] this compound, as an NK-1 receptor inhibitor, competitively blocks the binding of Substance P to the NK-1 receptor, thereby attenuating these downstream signaling pathways.[2][4]

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance_P Substance P NK1R NK-1 Receptor Substance_P->NK1R Binds G_Protein Gαq/βγ NK1R->G_Protein Activates Fiscalin_C This compound Fiscalin_C->NK1R Inhibits PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream

Figure 1: Substance P/NK-1 Receptor Signaling Pathway and Inhibition by this compound.

Quantitative Data: Inhibitory Activity of Fiscalins

Fiscalin A, B, and C have been identified as inhibitors of radiolabeled Substance P binding to the human NK-1 receptor. The inhibitory constants (Ki) for these compounds are summarized in the table below.

CompoundInhibitory Constant (Ki) against human NK-1 ReceptorSource
Fiscalin A57 µM[4]
Fiscalin B174 µM[4]
This compound 68 µM [4]

Experimental Protocols

The determination of the inhibitory activity of this compound on the NK-1 receptor is typically achieved through a competitive radioligand binding assay. The following is a detailed methodology based on standard practices for such experiments.

Competitive Radioligand Binding Assay for NK-1 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human NK-1 receptor by measuring its ability to displace a radiolabeled Substance P ligand.

Materials:

  • Cell Membranes: Membranes from a cell line stably expressing the human NK-1 receptor (e.g., CHO-K1 or U-373 MG cells).

  • Radioligand: Tritiated Substance P ([³H]-SP) or Iodinated Substance P ([¹²⁵I]-SP).

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, with subsequent serial dilutions.

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing bovine serum albumin (BSA), protease inhibitors, and MgCl₂.

  • Non-specific Binding Control: A high concentration of a known non-radiolabeled NK-1 receptor antagonist (e.g., Aprepitant) or unlabeled Substance P.

  • Instrumentation: Scintillation counter or gamma counter, depending on the radioisotope used.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the human NK-1 receptor to a high density.

    • Harvest the cells and homogenize them in a cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Cell membranes, radioligand, and assay buffer.

      • Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific binding control.

      • Competitive Binding: Cell membranes, radioligand, and varying concentrations of this compound.

    • Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

    • Wash the filters with cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials with a scintillation cocktail (for [³H]) or tubes for a gamma counter (for [¹²⁵I]).

    • Measure the radioactivity in each sample.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC₅₀ / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Experimental_Workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_separation Separation cluster_quantification Quantification & Analysis Cell_Culture Culture NK-1R expressing cells Membrane_Isolation Isolate cell membranes Cell_Culture->Membrane_Isolation Incubation Incubate membranes with [³H]-SP and this compound Membrane_Isolation->Incubation Compound_Dilution Prepare serial dilutions of this compound Compound_Dilution->Incubation Filtration Rapid filtration to separate bound and free radioligand Incubation->Filtration Scintillation_Counting Measure radioactivity Filtration->Scintillation_Counting Data_Analysis Calculate IC₅₀ and Ki values Scintillation_Counting->Data_Analysis

Figure 2: Experimental Workflow for a Competitive Radioligand Binding Assay.

Discovery and Evaluation of this compound

The identification of this compound as an NK-1 receptor inhibitor followed a logical progression from natural product screening to biological characterization.

Discovery_Workflow Fungus_Culture Fermentation of Neosartorya fischeri Extraction Extraction of culture broth Fungus_Culture->Extraction Screening Screening for Substance P inhibitory activity Extraction->Screening Isolation Isolation and purification of active compounds (Fiscalins A, B, C) Screening->Isolation Structure_Elucidation Structure elucidation via spectroscopic analysis Isolation->Structure_Elucidation Binding_Assay Quantitative NK-1 receptor competitive binding assay Isolation->Binding_Assay Ki_Determination Determination of Ki value for this compound (68 µM) Binding_Assay->Ki_Determination

Figure 3: Logical Workflow for the Discovery and Evaluation of this compound.

Conclusion

This compound, a natural product derived from the fungus Neosartorya fischeri, has been identified as a competitive inhibitor of the human NK-1 receptor with a Ki value of 68 µM.[4] This finding places this compound and its analogs as potential starting points for the development of novel NK-1 receptor antagonists. Further research is warranted to explore the structure-activity relationship of the fiscalin scaffold to improve potency and to evaluate its efficacy in functional assays and in vivo models of diseases where the Substance P/NK-1 receptor system is implicated. The methodologies and data presented in this guide provide a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and related compounds.

References

Fiscalin C: A Comprehensive Technical Guide to its Physicochemical Properties and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fiscalin C, a quinazoline alkaloid isolated from the bacterium Stenotrophomonas maltophilia, has garnered interest for its potential biological activities. This technical guide provides a detailed overview of the known physicochemical properties of this compound and outlines the requisite experimental protocols for a thorough assessment of its stability profile. The information herein is intended to serve as a foundational resource for researchers engaged in the development of this compound as a potential therapeutic agent.

Physicochemical Properties

The fundamental physicochemical characteristics of a compound are critical for its development as a drug substance. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and manufacturing processes. The available data for this compound is summarized below.

PropertyValue
Molecular Formula C₂₇H₂₉N₅O₄
Molecular Weight 487.55 g/mol [1]
Appearance Data not available. Typically, isolated alkaloids are crystalline solids.
Solubility Reported to be soluble in Dimethyl Sulfoxide (DMSO). Quantitative solubility data in other common pharmaceutical solvents such as water, ethanol, methanol, and acetonitrile are not readily available in the public domain.
Melting Point A specific melting point for this compound has not been reported in the reviewed literature.
Spectral Data Detailed experimental spectral data (UV-Vis, IR, ¹H NMR, ¹³C NMR) for this compound are not available in the public domain.

Stability Profile

A comprehensive understanding of a drug candidate's stability is paramount for ensuring its safety, efficacy, and shelf-life. Stability testing involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and products. While specific stability studies on this compound have not been published, this section outlines the standard experimental protocols for forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for developing and validating stability-indicating analytical methods. The goal is to achieve partial degradation (typically 10-30%) to ensure that the analytical method can effectively separate the parent drug from its degradation products.

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of stability testing. The following outlines a general approach to developing such a method for this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm) is a common starting point for alkaloid analysis.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase should be optimized for peak shape and resolution.

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting condition.

  • Detection Wavelength: The detection wavelength should be set at the absorption maximum (λmax) of this compound, which would be determined from its UV-Vis spectrum.

  • Method Validation: The developed method must be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

  • Protocol:

    • Prepare solutions of this compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) media.

    • Incubate the solutions at a controlled temperature (e.g., 60 °C).

    • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

    • Neutralize the aliquots before dilution with the mobile phase.

    • Analyze the samples by the stability-indicating HPLC method.

    • A control sample of this compound in a neutral solution should be analyzed concurrently.

  • Protocol:

    • Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

    • Store the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time intervals.

    • Analyze the samples by the stability-indicating HPLC method.

    • A control sample of this compound in the same solvent without hydrogen peroxide should be analyzed in parallel.

  • Protocol:

    • Place a solid sample of this compound in a thermostatically controlled oven at an elevated temperature (e.g., 70 °C).

    • Expose the sample for a defined period (e.g., 1, 3, 7 days).

    • At each time point, dissolve a portion of the sample in a suitable solvent.

    • Analyze the resulting solution by the stability-indicating HPLC method.

    • A control sample stored at ambient temperature should be analyzed for comparison.

  • Protocol:

    • Expose a solid sample of this compound and a solution of the compound to a light source capable of emitting both UV and visible light, as specified by ICH Q1B guidelines (e.g., a xenon lamp or a combination of cool white and near-UV fluorescent lamps).

    • The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

    • After the exposure period, prepare solutions from the solid samples and analyze all samples by the stability-indicating HPLC method.

Potential Signaling Pathway Involvement

While the specific molecular targets and signaling pathways of this compound are not yet fully elucidated, studies on related fiscalin derivatives have suggested potential neuroprotective effects. These effects are often associated with the modulation of pathways involved in cellular stress and survival. For instance, some fiscalin derivatives have shown protective effects against cytotoxicity induced by MPP+ and iron (III) in SH-SY5Y cells, which are models for neurodegenerative diseases.[1][2][3][4][5] Additionally, this compound, in combination with oxacillin, has demonstrated synergistic activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential role in overcoming antibiotic resistance mechanisms.

Below is a conceptual diagram illustrating a generalized neuroprotective signaling pathway that could be influenced by fiscalin derivatives.

G cluster_stress Cellular Stressors cluster_cell Neuronal Cell MPP+ MPP+ Mitochondrial Dysfunction Mitochondrial Dysfunction MPP+->Mitochondrial Dysfunction Iron (III) Iron (III) Oxidative Stress Oxidative Stress Iron (III)->Oxidative Stress Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis Oxidative Stress->Apoptosis Neurodegeneration Neurodegeneration Apoptosis->Neurodegeneration Fiscalin Derivatives Fiscalin Derivatives Fiscalin Derivatives->Mitochondrial Dysfunction Inhibition Fiscalin Derivatives->Oxidative Stress Inhibition

Caption: Conceptual neuroprotective pathway of fiscalin derivatives.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for conducting forced degradation studies and developing a stability-indicating method for this compound.

G cluster_method_dev Method Development cluster_forced_degradation Forced Degradation Studies cluster_analysis Analysis and Characterization HPLC Method Development HPLC Method Development Method Validation Method Validation HPLC Method Development->Method Validation Analysis by Stability-Indicating HPLC Analysis by Stability-Indicating HPLC Method Validation->Analysis by Stability-Indicating HPLC This compound Sample This compound Sample Acid Hydrolysis Acid Hydrolysis This compound Sample->Acid Hydrolysis Base Hydrolysis Base Hydrolysis This compound Sample->Base Hydrolysis Oxidation Oxidation This compound Sample->Oxidation Thermal Stress Thermal Stress This compound Sample->Thermal Stress Photolytic Stress Photolytic Stress This compound Sample->Photolytic Stress Acid Hydrolysis->Analysis by Stability-Indicating HPLC Base Hydrolysis->Analysis by Stability-Indicating HPLC Oxidation->Analysis by Stability-Indicating HPLC Thermal Stress->Analysis by Stability-Indicating HPLC Photolytic Stress->Analysis by Stability-Indicating HPLC Degradation Pathway Elucidation Degradation Pathway Elucidation Analysis by Stability-Indicating HPLC->Degradation Pathway Elucidation Impurity Identification (LC-MS) Impurity Identification (LC-MS) Degradation Pathway Elucidation->Impurity Identification (LC-MS) Report Report Impurity Identification (LC-MS)->Report

Caption: Workflow for this compound stability studies.

Conclusion

This compound presents an intriguing scaffold for further investigation in drug discovery. However, a comprehensive dataset on its physicochemical properties and stability is currently lacking in the public domain. The experimental protocols and workflows outlined in this guide provide a robust framework for generating the necessary data to support its development as a potential therapeutic agent. Future studies should focus on the systematic characterization of this compound's solubility, melting point, and spectral properties, as well as conducting thorough forced degradation studies to establish its intrinsic stability and identify potential degradation products. Such data will be indispensable for its progression through the drug development pipeline.

References

An In-depth Technical Guide to the Putative Biosynthesis of Fiscalin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract: Fiscalin C, a member of the pyrazino[2,1-b]quinazoline-3,6-dione class of alkaloids, has garnered interest for its diverse biological activities. While the definitive biosynthetic pathway of this compound remains to be fully elucidated, significant insights can be drawn from the well-characterized biosynthesis of structurally analogous fumiquinazoline alkaloids. This guide presents a putative biosynthetic pathway for this compound, leveraging the current understanding of related fungal secondary metabolite synthesis. Furthermore, it outlines a comprehensive experimental strategy to validate this proposed pathway, providing a roadmap for future research in this area.

Introduction

This compound is a fungal secondary metabolite produced by Neosartorya fischeri[1][2][3]. It belongs to a class of indole-containing pyrazino[2,1-b]quinazoline-3,6-diones, which are known for their complex chemical structures and a broad spectrum of biological activities[4][5][6]. While the total synthesis of fiscalins and their derivatives has been achieved, the natural biosynthetic route within the producing organism is not yet experimentally confirmed[7][8]. Understanding this pathway is crucial for harnessing its potential for biotechnological production and for the generation of novel analogs with improved therapeutic properties.

Proposed Biosynthesis of the Pyrazino[2,1-b]quinazoline-3,6-dione Core

The core scaffold of this compound is a pyrazino[2,1-b]quinazoline-3,6-dione. Based on the biosynthesis of the structurally related fumiquinazoline alkaloids in Aspergillus fumigatus, a putative pathway for this compound can be proposed[9][10][11]. This pathway is likely initiated by the assembly of precursor amino acids by a non-ribosomal peptide synthetase (NRPS).

The proposed precursors for this compound are:

  • Anthranilic acid

  • L-tryptophan

  • L-valine

The biosynthesis is hypothesized to proceed through the following key steps, catalyzed by a multi-modular NRPS and subsequent tailoring enzymes:

  • Activation of Precursors: The three precursor molecules are adenylated (activated) by the respective A-domains of the NRPS.

  • Thiolation and Condensation: The activated precursors are then transferred to the thiolation (T) domains (also known as peptidyl carrier protein or PCP domains) of the NRPS. The condensation (C) domains then catalyze the formation of peptide bonds to assemble a linear tripeptide intermediate tethered to the NRPS.

  • Cyclization and Release: The final step on the NRPS is the cyclization and release of the tripeptide to form the initial pyrazino[2,1-b]quinazoline-3,6-dione core. This is analogous to the formation of Fumiquinazoline F in the fumiquinazoline pathway[9][11].

  • Tailoring Modifications: Subsequent modifications by tailoring enzymes, such as oxidases and methyltransferases, would then lead to the final structure of this compound. The biosynthesis of more complex fumiquinazolines involves oxidative modifications of the indole side chain, which could be a similar strategy employed in the maturation of the fiscalin scaffold[12][13][14].

Putative Biosynthetic Pathway of this compound

The following diagram illustrates the proposed biosynthetic pathway for this compound, based on the known biosynthesis of fumiquinazoline alkaloids.

Caption: A putative biosynthetic pathway for this compound.

Biological Activities of this compound and Derivatives

While the biosynthesis of this compound is not fully understood, the biological activities of fiscalins have been a subject of research. The following table summarizes some of the reported quantitative data on their biological effects.

CompoundBiological ActivityTarget/AssayQuantitative Data (IC₅₀/Kᵢ)Reference
Fiscalin A Substance P inhibitorHuman neurokinin (NK-1) receptor bindingKᵢ = 57 µM[15]
Fiscalin B Substance P inhibitorHuman neurokinin (NK-1) receptor bindingKᵢ = 174 µM[15]
This compound Substance P inhibitorHuman neurokinin (NK-1) receptor bindingKᵢ = 68 µM[15]

Proposed Experimental Workflow for Pathway Elucidation

To validate the putative biosynthetic pathway of this compound and to fully characterize the enzymes involved, a systematic experimental approach is required. The following workflow outlines the key steps for this endeavor.

Experimental Workflow for this compound Biosynthesis Elucidation cluster_genomics Genomics & Bioinformatics cluster_molecular_biology Molecular Biology & Heterologous Expression cluster_biochemistry Biochemistry & Analytical Chemistry cluster_validation Pathway Validation Genome_Sequencing Genome Sequencing of Neosartorya fischeri BGC_Prediction Biosynthetic Gene Cluster (BGC) Prediction (antiSMASH) Genome_Sequencing->BGC_Prediction Gene_Annotation Homology-based Gene Annotation BGC_Prediction->Gene_Annotation Gene_Knockout Gene Knockout in N. fischeri Gene_Annotation->Gene_Knockout Heterologous_Expression Heterologous Expression of BGC in a Host (e.g., A. nidulans) Gene_Annotation->Heterologous_Expression Metabolite_Analysis Metabolite Analysis (LC-MS, NMR) Gene_Knockout->Metabolite_Analysis Heterologous_Expression->Metabolite_Analysis Enzyme_Purification Recombinant Enzyme Purification Metabolite_Analysis->Enzyme_Purification Identify key intermediates In_Vitro_Assays In Vitro Enzyme Assays Enzyme_Purification->In_Vitro_Assays Pathway_Reconstitution In Vitro Pathway Reconstitution In_Vitro_Assays->Pathway_Reconstitution

Caption: Experimental workflow for elucidating the this compound biosynthetic pathway.

5.1. Detailed Methodologies for Key Experiments

  • Genome Mining for the Biosynthetic Gene Cluster (BGC):

    • DNA Extraction and Sequencing: High-quality genomic DNA will be extracted from a pure culture of Neosartorya fischeri. Whole-genome sequencing will be performed using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to obtain a high-quality genome assembly.

    • BGC Prediction: The assembled genome will be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative BGCs. The search will be focused on clusters containing genes encoding for NRPSs, particularly those with predicted adenylation domains specific for anthranilic acid, tryptophan, and valine.

  • Heterologous Expression of the Candidate BGC:

    • Cloning of the BGC: The identified BGC will be cloned from the genomic DNA of N. fischeri. This can be achieved through PCR amplification of individual genes or by using techniques for cloning large DNA fragments, such as Transformation-Associated Recombination (TAR) cloning in yeast.

    • Expression Vector Construction: The cloned BGC will be inserted into a suitable fungal expression vector under the control of an inducible promoter.

    • Host Transformation: The expression vector will be transformed into a well-characterized fungal host, such as Aspergillus nidulans or Saccharomyces cerevisiae.

    • Cultivation and Metabolite Analysis: The transformed host will be cultivated under inducing conditions. The culture broth and mycelial extracts will be analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the production of this compound or its intermediates.

  • In Vitro Enzyme Assays:

    • Gene Expression and Protein Purification: Individual genes from the BGC suspected to be involved in the pathway (e.g., the NRPS and tailoring enzymes) will be cloned into expression vectors for a prokaryotic host like E. coli. The recombinant proteins will be overexpressed and purified using affinity chromatography (e.g., His-tag purification).

    • Enzyme Activity Assays: The purified enzymes will be incubated with the proposed substrates. For the NRPS, this would involve providing anthranilic acid, L-tryptophan, L-valine, ATP, and Mg²⁺. The reaction products will be analyzed by HPLC-MS to confirm the formation of the expected intermediates. For tailoring enzymes, the putative intermediates will be used as substrates to confirm their specific catalytic functions.

Conclusion

While the definitive biosynthetic pathway of this compound is yet to be experimentally validated, the proposed pathway, based on the biosynthesis of structurally similar fumiquinazoline alkaloids, provides a strong foundation for future research. The outlined experimental workflow offers a clear and systematic approach to unravel the genetic and biochemical basis of this compound production. The successful elucidation of this pathway will not only be a significant contribution to the field of natural product biosynthesis but will also open up new avenues for the fermentative production and bioengineering of novel fiscalin derivatives with potential therapeutic applications.

References

A Technical Guide to Neuroprotective Marine-Derived Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of marine-derived alkaloids demonstrating neuroprotective effects, intended to serve as a resource for researchers, scientists, and professionals in the field of drug development. The guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical signaling pathways.

Introduction: The Therapeutic Potential of Marine Alkaloids for Neurodegenerative Disorders

The marine environment is a vast and largely untapped reservoir of unique chemical entities, many of which possess potent biological activities. Among these, marine alkaloids have emerged as a promising class of compounds with significant potential for the treatment of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and ischemic stroke. These disorders are characterized by the progressive loss of neuronal structure and function, leading to cognitive decline, motor dysfunction, and ultimately, death. The complex and multifactorial nature of these diseases necessitates the discovery of novel therapeutic agents that can modulate multiple pathological pathways. Marine alkaloids, with their diverse and complex structures, often exhibit multi-target activities, making them particularly attractive candidates for neuroprotective drug discovery.[1][2][3][4][5][6][7][8][9][[“]][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39][40][41][42][43][44][45][46][47]

This guide focuses on several key marine-derived alkaloids, presenting their quantitative data, the experimental protocols used to assess their neuroprotective effects, and the signaling pathways through which they exert their therapeutic action.

Quantitative Data Summary

The following tables summarize the quantitative data for various marine-derived alkaloids, providing a comparative overview of their potency against key molecular targets implicated in neurodegeneration.

Table 1: Cholinesterase Inhibitory Activity of Marine-Derived Alkaloids

AlkaloidSource OrganismTargetIC50 ValueReference
MarinoquinolineRapidithrix thailandica (Bacterium)Acetylcholinesterase (AChE)4.9 µM[48]
AplysinopsinMarine SpongesAcetylcholinesterase (AChE)33.9 µM[23]
AplysinopsinMarine SpongesButyrylcholinesterase (BChE)30.3 µM[23]
(E)-5-[(6-bromo-1H-indol-3-yl)methylene]-2-imino-1,3-dimethylimidazolidin-4-one (Aplysinopsin analog)SyntheticMonoamine Oxidase A (MAO-A)5.6 nM[11]

Table 2: Glycogen Synthase Kinase 3β (GSK-3β) Inhibitory Activity of Marine-Derived Alkaloids

AlkaloidSource OrganismTargetIC50 ValueReference
HymenialdisineMarine SpongeGSK-3β10 nM[48]
Manzamine AAcanthostrongylophora sp. (Sponge)GSK-3β10.2 µM[13]

Table 3: Cytotoxicity and Neuroprotective Activity of Manzamine A

Cell LineAssayIC50 ValueReference
C33A (Cervical Cancer)Cell Viability (48h)2.1 µM[6]
HeLa (Cervical Cancer)Cell Viability (48h)4.0 µM[6]
SiHa (Cervical Cancer)Cell Viability (48h)>40 µM[6]
CaSki (Cervical Cancer)Cell Viability (48h)19.9 µM[6]
Pre-osteoblastsCell Viability (24h)3.64 µM[26]
Pre-osteoblastsCell Viability (48h)2.04 µM[26]
Mature osteoblastsCell Viability (24h)4.37 µM[26]
Mature osteoblastsCell Viability (48h)4.16 µM[26]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the neuroprotective effects of marine-derived alkaloids.

Cell Culture and Induction of Neurotoxicity
  • Cell Lines: Human neuroblastoma SH-SY5Y cells and rat pheochromocytoma PC12 cells are frequently used neuronal cell models.[1][2][49][20][21][31][33][41]

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Neurotoxicity:

    • Oxidative Stress: Cells are treated with hydrogen peroxide (H₂O₂) or 1-methyl-4-phenylpyridinium (MPP+), a potent neurotoxin that induces Parkinson's-like symptoms, to induce oxidative stress and neuronal cell death.[1][2][49][20][21]

    • Amyloid-β Toxicity: To model Alzheimer's disease, cells are exposed to aggregated amyloid-β (Aβ) peptides.

    • Excitotoxicity: Glutamate or N-methyl-D-aspartate (NMDA) can be used to induce excitotoxicity, a key mechanism in ischemic stroke.

Assessment of Neuroprotection
  • Cell Viability Assays:

    • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple formazan product. The absorbance of the formazan solution is proportional to the number of viable cells.

    • LDH Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell lysis. The LDH assay measures the amount of LDH in the medium as an indicator of cytotoxicity.

  • Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels can be quantified using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is a non-fluorescent compound that is oxidized by ROS into the highly fluorescent dichlorofluorescein (DCF).

  • Western Blot Analysis: This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways related to cell survival, apoptosis, and inflammation (e.g., Akt, GSK-3β, NF-κB, MAPKs).

Enzyme Inhibition Assays
  • Cholinesterase Inhibition Assay (Ellman's Method): This assay is used to measure the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The method is based on the reaction of thiocholine, produced from the hydrolysis of acetylthiocholine or butyrylthiocholine by the respective enzymes, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically.[5][16][17][48]

  • GSK-3β Inhibition Assay: The activity of GSK-3β can be determined using a kinase assay kit. The assay typically measures the phosphorylation of a specific substrate by GSK-3β in the presence and absence of the inhibitor. The amount of phosphorylation is often detected using a specific antibody and a chemiluminescent or fluorescent signal.[13][27][28][34]

Anti-Neuroinflammatory Assays
  • Cell Models: BV-2 microglial cells or primary microglia are commonly used to study neuroinflammation.

  • Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: NO levels in the culture medium can be measured using the Griess reagent.

    • Pro-inflammatory Cytokine Levels: The levels of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) can be quantified using enzyme-linked immunosorbent assay (ELISA) kits.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of marine-derived alkaloids are often mediated through the modulation of key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of these critical pathways and experimental workflows.

Signaling Pathways

PI3K_Akt_GSK3b_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Marine_Alkaloid Marine Alkaloid Akt Akt Marine_Alkaloid->Akt activates GSK3b GSK-3β Marine_Alkaloid->GSK3b inhibits Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP3->Akt activates Akt->GSK3b inhibits CREB CREB Akt->CREB activates Apoptosis Apoptosis Akt->Apoptosis inhibits Tau Tau GSK3b->Tau phosphorylates pTau Hyperphosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles pTau->NFTs forms Gene_Expression Gene Expression (Neuronal Survival, Synaptic Plasticity) CREB->Gene_Expression

Caption: PI3K/Akt/GSK-3β signaling pathway modulated by marine alkaloids.

Anti_Neuroinflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Marine_Alkaloid Marine Alkaloid IKK IKK Marine_Alkaloid->IKK inhibits MyD88 MyD88 TLR4->MyD88 MyD88->IKK activates IkB IκB IKK->IkB phosphorylates (degradation) NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active translocates p65 p65 p65->NFkB p50 p50 p50->NFkB DNA DNA NFkB_active->DNA Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) DNA->Inflammatory_Genes Neuroprotection_Assay_Workflow cluster_workflow Experimental Workflow for Neuroprotection Assay Start Start: Seed Neuronal Cells (e.g., SH-SY5Y) Pre-treatment Pre-treatment with Marine Alkaloid Start->Pre-treatment Induce_Toxicity Induce Neurotoxicity (e.g., H₂O₂, MPP⁺) Pre-treatment->Induce_Toxicity Incubation Incubation (24-48 hours) Induce_Toxicity->Incubation Assess_Viability Assess Cell Viability (MTT, LDH assays) Incubation->Assess_Viability Measure_ROS Measure ROS (DCFH-DA assay) Incubation->Measure_ROS Analyze_Proteins Analyze Protein Expression (Western Blot) Incubation->Analyze_Proteins End End: Data Analysis Assess_Viability->End Measure_ROS->End Analyze_Proteins->End

References

Fiscalin C and P-glycoprotein (P-gp) Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a transmembrane efflux pump that plays a critical role in multidrug resistance (MDR) in cancer and influences the pharmacokinetics of a wide array of drugs. As a key component of cellular defense mechanisms, P-gp actively transports xenobiotics out of cells, thereby reducing their intracellular concentration and therapeutic efficacy. The modulation of P-gp activity is a significant area of research in drug development, with inhibitors sought to overcome MDR and activators potentially useful for targeted detoxification.

Fiscalin C, a marine-derived indole alkaloid, has been investigated for its potential to modulate P-gp activity. This technical guide provides a comprehensive overview of the current understanding of the interaction between this compound and P-glycoprotein, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biological and experimental frameworks.

Quantitative Data on this compound Interaction with P-gp

The modulatory effect of this compound on P-gp activity has been assessed using cellular assays that measure the accumulation of a fluorescent P-gp substrate. The following table summarizes the available quantitative data from a key study.

CompoundConcentration (µM)P-gp Activity (% of Control)Cell LineAssay TypeReference
This compound 5~100%Differentiated SH-SY5YRhodamine 123 Accumulation[1]
10~105%Differentiated SH-SY5YRhodamine 123 Accumulation[1]
25~108%Differentiated SH-SY5YRhodamine 123 Accumulation[1]

Note: Data is estimated from graphical representations in the cited literature and indicates a modest, statistically insignificant increase in P-gp transport activity.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols for assessing the interaction of compounds like this compound with P-gp.

Rhodamine 123 Accumulation Assay for P-gp Activity

This assay is a widely used method to determine the inhibitory or activating effect of a test compound on P-gp function. It measures the intracellular accumulation of Rhodamine 123, a fluorescent substrate of P-gp.

a. Cell Culture and Differentiation:

  • Human neuroblastoma cells (SH-SY5Y) are cultured in a 1:1 mixture of Ham’s F-12 and Eagle’s Minimum Essential Medium, supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • For differentiation, cells are seeded at a density of 25,000 cells/cm² and treated with 10 µM retinoic acid for five days, followed by 50 ng/mL of brain-derived neurotrophic factor for three days to induce a mature neuronal phenotype.

b. Assay Procedure:

  • Differentiated SH-SY5Y cells are seeded in 96-well plates.

  • Cells are pre-incubated with various concentrations of this compound (e.g., 5, 10, and 25 µM) for a specified period (e.g., 90 minutes) at 37°C. A known P-gp inhibitor (e.g., Zosuquidar) and an activator can be used as positive controls.

  • The fluorescent P-gp substrate, Rhodamine 123 (e.g., at a final concentration of 10 µM), is added to the wells.

  • The cells are incubated for a further 90 minutes at 37°C, protected from light.

  • Following incubation, the cells are washed twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular Rhodamine 123.

  • The intracellular fluorescence is measured using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 528 nm.

  • P-gp activity is expressed as a percentage of the fluorescence measured in control cells (treated with vehicle only).

c. Data Analysis:

  • A decrease in intracellular fluorescence compared to the control indicates P-gp activation (increased efflux).

  • An increase in intracellular fluorescence suggests P-gp inhibition (decreased efflux).

experimental_workflow_rhodamine123 cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start culture Culture SH-SY5Y Cells start->culture differentiate Differentiate Cells with Retinoic Acid & BDNF culture->differentiate seed Seed Differentiated Cells in 96-well Plate differentiate->seed preincubate Pre-incubate with this compound seed->preincubate add_rho123 Add Rhodamine 123 preincubate->add_rho123 incubate Incubate (90 min, 37°C) add_rho123->incubate wash Wash with PBS incubate->wash measure Measure Intracellular Fluorescence wash->measure analyze Calculate % of Control Fluorescence measure->analyze interpret Interpret as P-gp Activation or Inhibition analyze->interpret end End interpret->end

Experimental workflow for the Rhodamine 123 accumulation assay.

P-gp ATPase Activity Assay

This biochemical assay measures the ATP hydrolysis rate of P-gp in the presence of a test compound. P-gp substrates and inhibitors can modulate this activity.

a. Preparation of P-gp-rich Membranes:

  • Membranes are prepared from cells overexpressing P-gp (e.g., Sf9 insect cells infected with a baculovirus carrying the ABCB1 gene, or P-gp-overexpressing cancer cell lines).

  • Cells are harvested and lysed, and the membrane fraction is isolated by ultracentrifugation.

b. Assay Procedure:

  • P-gp-rich membrane vesicles are pre-incubated with the test compound (this compound) at various concentrations in an assay buffer.

  • The reaction is initiated by the addition of Mg-ATP.

  • The reaction is allowed to proceed for a set time at 37°C and is then stopped by the addition of sodium dodecyl sulfate (SDS).

  • The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method (e.g., reaction with ammonium molybdate and malachite green).

  • The absorbance is measured using a spectrophotometer.

  • The P-gp-specific ATPase activity is determined by subtracting the activity measured in the presence of a potent P-gp inhibitor, such as sodium orthovanadate, from the total activity.

c. Data Analysis:

  • An increase in Pi release compared to the basal level indicates that the compound is a P-gp substrate or activator.

  • A decrease in verapamil-stimulated Pi release suggests that the compound is a P-gp inhibitor.

experimental_workflow_atpase cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis start Start prepare_membranes Prepare P-gp-rich Membranes start->prepare_membranes preincubate Pre-incubate Membranes with this compound prepare_membranes->preincubate add_atp Initiate Reaction with Mg-ATP preincubate->add_atp incubate Incubate (37°C) add_atp->incubate stop_reaction Stop Reaction incubate->stop_reaction quantify_pi Quantify Inorganic Phosphate (Pi) stop_reaction->quantify_pi measure_abs Measure Absorbance quantify_pi->measure_abs calculate_activity Calculate Vanadate-sensitive ATPase Activity measure_abs->calculate_activity end End calculate_activity->end

Workflow for the P-gp ATPase activity assay.

Signaling Pathways in P-gp Regulation

The expression and function of P-gp are regulated by various signaling pathways. While the specific pathways modulated by this compound have not yet been elucidated, several key pathways are known to influence P-gp expression. These include the Protein Kinase C (PKC), mitogen-activated protein kinase (MAPK), and phosphatidylinositol 3-kinase (PI3K)/Akt pathways. Activation of these pathways can lead to the phosphorylation of transcription factors that bind to the ABCB1 promoter, thereby regulating P-gp expression.

signaling_pathway_pgp cluster_stimuli External Stimuli cluster_pathways Signaling Cascades cluster_transcription Transcriptional Regulation cluster_protein Protein Expression & Function stimuli Chemotherapeutic Agents, Growth Factors, Stress pkc PKC Pathway stimuli->pkc mapk MAPK Pathway (ERK, JNK, p38) stimuli->mapk pi3k PI3K/Akt Pathway stimuli->pi3k transcription_factors Activation of Transcription Factors (e.g., AP-1, NF-κB) pkc->transcription_factors mapk->transcription_factors pi3k->transcription_factors abcb1_gene Binding to ABCB1 Promoter transcription_factors->abcb1_gene transcription Increased ABCB1 mRNA Transcription abcb1_gene->transcription translation P-gp Protein Synthesis transcription->translation efflux Increased Drug Efflux translation->efflux

General signaling pathways regulating P-gp expression.

Discussion and Future Directions

The available data suggests that this compound is not a potent inhibitor or activator of P-glycoprotein at the concentrations tested in a neuronal cell line.[1] The observed slight increase in P-gp activity was not statistically significant. However, this does not preclude the possibility of P-gp interaction under different experimental conditions or in other cell types, such as cancer cell lines where P-gp is often overexpressed.

To provide a more complete picture of the interaction between this compound and P-gp, future research should focus on:

  • Direct Binding Assays: To determine if this compound directly binds to P-gp and to quantify its binding affinity.

  • ATPase Activity Assays: To clarify whether this compound stimulates or inhibits the ATP hydrolysis activity of P-gp.

  • Cellular Transport Assays in P-gp Overexpressing Cancer Cells: To assess the effect of this compound on the transport of various P-gp substrates in a context relevant to multidrug resistance.

  • Signaling Pathway Analysis: To investigate whether this compound modulates any of the known signaling pathways that regulate P-gp expression.

A thorough understanding of these aspects will be crucial in determining the potential of this compound and its derivatives as agents to modulate P-gp activity in therapeutic applications.

References

Methodological & Application

Total Synthesis of Fiscalin C: A Detailed Protocol for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the total synthesis of Fiscalin C, a hexacyclic indole alkaloid with potential biological activity. The following application notes and protocols are based on the successful synthesis reported by Snider and Zeng, offering a detailed roadmap for the laboratory preparation of this complex natural product.

This compound, a member of the fumiquinazoline family of alkaloids, has attracted interest due to its intricate molecular architecture and potential as a substance P inhibitor.[1] Its total synthesis represents a significant challenge and a valuable endeavor for chemists engaged in natural product synthesis and medicinal chemistry. This protocol outlines a 14-step synthetic sequence commencing from readily available starting materials.

Summary of Spectroscopic Data

The following table summarizes the key spectroscopic data for the final synthesized this compound and its immediate precursor, providing a reference for product characterization.

CompoundMolecular FormulaMass Spectrometry (HRMS) [M+H]⁺¹H NMR (CDCl₃, 500 MHz) δ (ppm)¹³C NMR (CDCl₃, 125 MHz) δ (ppm)
This compound C₂₄H₂₃N₅O₃Calcd: 442.1879, Found: 442.18778.16 (d, J = 7.9 Hz, 1H), 7.65 (t, J = 7.7 Hz, 1H), 7.55 (d, J = 8.2 Hz, 1H), 7.43 (t, J = 7.6 Hz, 1H), 7.35 (d, J = 8.1 Hz, 1H), 7.20 (t, J = 7.6 Hz, 1H), 7.14 (t, J = 7.5 Hz, 1H), 6.90 (s, 1H), 6.59 (s, 1H), 5.48 (s, 1H), 4.68 (dd, J = 10.8, 4.2 Hz, 1H), 3.98 (dd, J = 11.5, 4.2 Hz, 1H), 3.65 (t, J = 11.2 Hz, 1H), 3.33 (d, J = 15.0 Hz, 1H), 3.19 (d, J = 15.0 Hz, 1H), 2.40-2.32 (m, 1H), 1.05 (d, J = 6.2 Hz, 3H), 0.98 (d, J = 6.2 Hz, 3H)167.3, 163.8, 153.8, 146.2, 136.2, 134.7, 129.8, 128.4, 126.5, 125.9, 123.0, 120.3, 118.8, 111.2, 109.8, 68.7, 58.2, 53.6, 48.9, 39.8, 29.8, 23.4, 21.5
Precursor Amide C₂₄H₂₅N₅O₂Calcd: 416.2086, Found: 416.20818.18 (d, J = 7.9 Hz, 1H), 7.63 (t, J = 7.7 Hz, 1H), 7.54 (d, J = 8.2 Hz, 1H), 7.41 (t, J = 7.6 Hz, 1H), 7.34 (d, J = 8.1 Hz, 1H), 7.19 (t, J = 7.6 Hz, 1H), 7.12 (t, J = 7.5 Hz, 1H), 6.88 (s, 1H), 6.55 (s, 1H), 4.65 (dd, J = 10.8, 4.2 Hz, 1H), 3.95 (dd, J = 11.5, 4.2 Hz, 1H), 3.62 (t, J = 11.2 Hz, 1H), 3.31 (d, J = 15.0 Hz, 1H), 3.17 (d, J = 15.0 Hz, 1H), 2.38-2.30 (m, 1H), 1.03 (d, J = 6.2 Hz, 3H), 0.96 (d, J = 6.2 Hz, 3H)167.5, 164.1, 146.3, 136.2, 134.6, 129.8, 128.4, 126.5, 125.8, 122.9, 120.2, 118.7, 111.1, 109.7, 58.4, 53.8, 49.1, 40.0, 30.0, 23.5, 21.6

Experimental Protocols

The total synthesis of this compound is a multi-step process involving the careful construction of its complex heterocyclic core. Below are the detailed methodologies for the key final steps of the synthesis.

Step 13: Synthesis of the Amide Precursor

This step involves the coupling of a previously synthesized complex amine with N-Boc-L-alanine.

Reagents and Materials:

  • Complex Amine Intermediate

  • N-Boc-L-alanine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the complex amine intermediate (1.0 equiv) in anhydrous DCM at 0 °C, add N-Boc-L-alanine (1.2 equiv), EDCI (1.5 equiv), HOBt (1.5 equiv), and DIPEA (3.0 equiv).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Dilute the reaction with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the Boc-protected amide.

  • Dissolve the purified amide in a 1:1 mixture of TFA and DCM and stir at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amide precursor.

Step 14: Final Cyclization to this compound

The final step is an intramolecular cyclization to form the hexacyclic core of this compound.

Reagents and Materials:

  • Amide Precursor from Step 13

  • Paraformaldehyde

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the amide precursor (1.0 equiv) in anhydrous toluene, add paraformaldehyde (5.0 equiv) and p-TsOH·H₂O (0.2 equiv).

  • Heat the reaction mixture to reflux with a Dean-Stark trap for 4 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound as a solid.

Synthetic Workflow

The overall synthetic strategy for this compound is depicted in the following workflow diagram.

Fiscalin_C_Synthesis Start Starting Materials (Tryptophan, Alanine, etc.) Intermediate1 Multi-step Synthesis of Amine Intermediate Start->Intermediate1 Step13 Step 13: Amide Coupling Intermediate1->Step13 Precursor Amide Precursor Step13->Precursor Step14 Step 14: Final Cyclization Precursor->Step14 FiscalinC This compound Step14->FiscalinC

Caption: Overall workflow for the total synthesis of this compound.

Logical Relationship of Key Transformations

The successful synthesis of this compound hinges on a series of key chemical transformations. The logical progression of these reactions is illustrated below.

Key_Transformations PeptideCoupling Peptide Coupling Cyclodehydration Cyclodehydration to Quinazolinone PeptideCoupling->Cyclodehydration PictetSpengler Pictet-Spengler Reaction Cyclodehydration->PictetSpengler AmideFormation Amide Bond Formation PictetSpengler->AmideFormation FinalCyclization Intramolecular Cyclization AmideFormation->FinalCyclization

Caption: Logical flow of key reactions in the this compound synthesis.

This detailed protocol provides a foundation for the reproducible synthesis of this compound for research purposes, enabling further investigation into its biological properties and potential therapeutic applications. Adherence to the described procedures and careful purification at each step are crucial for a successful outcome.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of Fiscalin C in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Fiscalin C in human plasma. This compound, a diketopiperazine alkaloid isolated from fungal species, has garnered interest for its potential neuroprotective properties, including its activity as a substance P inhibitor.[1] This method employs a straightforward protein precipitation for sample preparation and utilizes a C18 reversed-phase column for chromatographic separation. The method has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring in drug development.

Introduction

This compound is a fungal secondary metabolite with demonstrated bioactivity, including the inhibition of substance P binding to the neurokinin-1 (NK-1) receptor and modulation of P-glycoprotein activity.[1][2] To facilitate further preclinical and clinical development of this compound, a reliable and sensitive bioanalytical method for its quantification in biological matrices is essential. LC-MS/MS offers high selectivity and sensitivity, making it the ideal platform for this purpose.[3] This application note provides a detailed protocol for the quantification of this compound in human plasma using a validated LC-MS/MS method.

Experimental

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Internal Standard (IS), (e.g., a structurally similar and stable isotope-labeled compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Sample Preparation

A simple protein precipitation method is used for the extraction of this compound from human plasma.

  • Thaw plasma samples and vortex to ensure homogeneity.

  • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed on a C18 column.

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20-80% B

    • 2.5-3.0 min: 80% B

    • 3.0-3.1 min: 80-20% B

    • 3.1-4.0 min: 20% B

Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is used for detection.

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions:

    • This compound: [M+H]+ → fragment ion 1, [M+H]+ → fragment ion 2 (Quantifier and Qualifier)

    • Internal Standard: [M+H]+ → fragment ion

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation.

Linearity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was >0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels (low, medium, and high).

Recovery

The extraction recovery of this compound from human plasma was determined at three QC levels.

Quantitative Data Summary

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Intra-day Accuracy (%Bias) ± 10%
Inter-day Accuracy (%Bias) ± 13%
Mean Extraction Recovery > 85%

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Acetonitrile with IS (150 µL) plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation (C18) inject->chromatography detection MS/MS Detection (MRM) chromatography->detection integrate Peak Integration detection->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Experimental workflow for the LC-MS/MS quantification of this compound in plasma.

Proposed Signaling Pathway of this compound

This compound has been identified as a substance P inhibitor, which acts on the neurokinin-1 (NK-1) receptor.[1] The binding of substance P to the NK-1 receptor, a G-protein coupled receptor, typically initiates a signaling cascade involving Gq and Gs proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling.[3] By inhibiting this interaction, this compound is proposed to block these downstream effects.

signaling_pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NK1R NK-1 Receptor Gq Gq NK1R->Gq SubstanceP Substance P SubstanceP->NK1R Activates FiscalinC This compound FiscalinC->NK1R Inhibits PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Neuroinflammation, Pain) Ca_release->Cellular_Response MAPK MAPK Pathway PKC->MAPK MAPK->Cellular_Response

Proposed signaling pathway of this compound as a substance P inhibitor.

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The method is suitable for pharmacokinetic profiling and other bioanalytical applications in the development of this compound as a potential therapeutic agent. The straightforward sample preparation and rapid chromatographic runtime allow for high-throughput analysis.

References

Experimental Design for Evaluating the Neuroprotective Effects of Fiscalin C

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental framework for investigating the neuroprotective properties of Fiscalin C, a marine-derived compound. The protocols outlined below are designed for an in-vitro setting using the human neuroblastoma cell line SH-SY5Y, a well-established model for neurodegenerative disease research.

Overview of Experimental Workflow

The experimental design involves a multi-step process to first determine the non-toxic concentration range of this compound and subsequently to evaluate its protective effects against neurotoxin-induced cell death. The workflow will also explore the potential underlying molecular mechanisms through the analysis of key signaling pathways.

experimental_workflow cluster_setup Cell Culture & Differentiation cluster_toxicity Toxicity Assessment cluster_neuroprotection Neuroprotection Assays cluster_mechanistic Mechanistic Studies A SH-SY5Y Cell Culture B Differentiation with Retinoic Acid A->B C This compound Cytotoxicity Assay (MTT & Neutral Red) B->C D Induce Neurotoxicity (e.g., MPP+, Iron (III)) B->D E Co-treatment with this compound D->E F Assess Cell Viability (MTT & Neutral Red) E->F G Oxidative Stress Assay (DCFH-DA) F->G H Western Blot Analysis (Signaling Pathways & Apoptosis) F->H

Figure 1: Experimental workflow for this compound neuroprotection studies.

Experimental Protocols

SH-SY5Y Cell Culture and Differentiation

The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model for neurodegenerative diseases. Differentiation of these cells into a more mature neuronal phenotype is crucial for obtaining results that are more representative of in vivo neurons.

Protocol: SH-SY5Y Differentiation with Retinoic Acid

  • Cell Seeding: Seed SH-SY5Y cells in complete growth medium (e.g., DMEM with 10% FBS) at a density that will result in 40-50% confluency on the day of differentiation induction.

  • Differentiation Induction: Replace the growth medium with a differentiation medium containing 10 µM all-trans-retinoic acid (RA). The differentiation medium typically consists of a basal medium (e.g., DMEM/F12) supplemented with a reduced serum concentration (e.g., 1-2% FBS) or a serum-free supplement (e.g., B27).

  • Medium Change: Change the differentiation medium every 2-3 days.

  • Duration: Continue the differentiation process for 5-7 days. Differentiated cells will exhibit a more neuronal morphology with extended neurites.

Cytotoxicity Assessment of this compound

Before evaluating the neuroprotective effects, it is essential to determine the concentration range of this compound that is not toxic to the differentiated SH-SY5Y cells. This is typically achieved using cell viability assays.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 104 to 2 x 104 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0-100 µM) for 24 to 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Protocol: Neutral Red Uptake Assay for Cell Viability

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Neutral Red Incubation: After treatment, remove the medium and add 100 µL of medium containing 50 µg/mL neutral red. Incubate for 2-3 hours at 37°C.

  • Washing: Remove the neutral red solution and wash the cells with PBS.

  • Dye Extraction: Add 150 µL of destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid) to each well and shake for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Table 1: Example Data Structure for this compound Cytotoxicity
This compound Concentration (µM) Cell Viability (%) ± SD
0 (Control)100 ± 5.2
198.7 ± 4.8
597.1 ± 5.5
1095.3 ± 6.1
2590.8 ± 7.3
5085.2 ± 8.0
10065.4 ± 9.5
Neuroprotection Assays

Once the non-toxic concentration range of this compound is established, its ability to protect against neurotoxin-induced cell death can be assessed. Common neurotoxins used to model neurodegenerative diseases include 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP used to model Parkinson's disease, and iron (III) to induce ferroptosis.[1][2][3]

Protocol: this compound Neuroprotection Against MPP+-induced Toxicity

  • Cell Seeding: Seed differentiated SH-SY5Y cells in a 96-well plate as described previously.

  • Co-treatment: Treat the cells simultaneously with a neurotoxic concentration of MPP+ (e.g., 500 µM) and non-toxic concentrations of this compound for 24 to 48 hours.[2][3]

  • Cell Viability Assessment: Perform MTT or Neutral Red Uptake assays as described above to determine cell viability.

  • Data Analysis: Compare the viability of cells treated with MPP+ alone to those co-treated with this compound and MPP+.

Table 2: Example Data Structure for Neuroprotection Assay
Treatment Group This compound (µM) Cell Viability (%) ± SD
Control0100 ± 6.3
MPP+ (500 µM)045.2 ± 7.8
MPP+ + this compound155.7 ± 6.9
MPP+ + this compound568.4 ± 8.1
MPP+ + this compound1075.1 ± 7.5
MPP+ + this compound2582.3 ± 6.4

Mechanistic Studies

To understand how this compound exerts its neuroprotective effects, further experiments can be conducted to investigate its impact on oxidative stress and key intracellular signaling pathways.

Assessment of Intracellular Reactive Oxygen Species (ROS)

Oxidative stress is a common mechanism of neuronal damage in neurodegenerative diseases. The DCFH-DA assay is a widely used method to measure intracellular ROS levels.

Protocol: DCFH-DA Assay for Oxidative Stress

  • Cell Seeding and Treatment: Seed differentiated SH-SY5Y cells in a black 96-well plate. Treat the cells with the neurotoxin (e.g., MPP+) with or without this compound for the desired time.

  • DCFH-DA Loading: Remove the treatment medium and incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence plate reader.

  • Data Analysis: Normalize the fluorescence intensity to the control group.

Table 3: Example Data Structure for Oxidative Stress Assay
Treatment Group Relative Fluorescence Units (RFU) ± SD
Control100 ± 8.5
MPP+ (500 µM)250 ± 15.2
MPP+ + this compound (10 µM)150 ± 12.7
MPP+ + this compound (25 µM)110 ± 10.1
Analysis of Signaling Pathways

Western blotting can be used to analyze the activation of key signaling pathways involved in cell survival and stress response, such as the PI3K/Akt, MAPK/ERK, and Nrf2 pathways.

Protocol: Western Blot Analysis

  • Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, ERK) or proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved Caspase-3) and oxidative stress response (e.g., Nrf2, HO-1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Table 4: Key Primary Antibodies for Western Blot Analysis
Pathway Target Protein Phosphorylation Site (if applicable)
PI3K/AktAktSer473, Thr308
PI3K p85-
MAPK/ERKERK1/2Thr202/Tyr204
p38 MAPKThr180/Tyr182
Nrf2Nrf2-
HO-1-
ApoptosisBcl-2-
Bax-
Cleaved Caspase-3-

Signaling Pathway Diagrams

The following diagrams illustrate the potential signaling pathways that may be modulated by this compound in its neuroprotective role.

PI3K_Akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 pAkt p-Akt PIP3->pAkt activates Akt Akt mTOR mTOR pAkt->mTOR Bad Bad pAkt->Bad GSK3b GSK-3β pAkt->GSK3b Survival Cell Survival Gene Expression mTOR->Survival Apoptosis Apoptosis Bad->Apoptosis FiscalinC This compound FiscalinC->pAkt MAPK_ERK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK pERK p-ERK MEK->pERK ERK ERK TranscriptionFactors Transcription Factors (e.g., CREB) pERK->TranscriptionFactors FiscalinC This compound FiscalinC->pERK Survival Neuronal Survival & Differentiation TranscriptionFactors->Survival Nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto inhibits Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl translocates OxidativeStress Oxidative Stress OxidativeStress->Keap1 FiscalinC This compound FiscalinC->Nrf2_cyto promotes dissociation ARE ARE Nrf2_nucl->ARE binds to AntioxidantGenes Antioxidant Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes activates transcription of

References

Application Notes and Protocols: Fiscalin C in Multidrug Resistance Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential application of Fiscalin C, an indole alkaloid, in the field of multidrug resistance (MDR) research. While direct studies on this compound's role in cancer MDR are emerging, its structural class and the known activities of similar compounds suggest it is a promising candidate for reversing resistance to chemotherapy. The following sections detail the theoretical framework, potential mechanisms of action, and detailed protocols for investigating this compound as an MDR reversal agent.

The primary mechanism of multidrug resistance in cancer is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy.[1][2][3] Indole alkaloids have been identified as a promising class of compounds capable of inhibiting these efflux pumps.[4][5][6] this compound, with its indole scaffold, is hypothesized to function as a competitive or non-competitive inhibitor of P-glycoprotein, thus restoring the sensitivity of resistant cancer cells to conventional anticancer drugs.

Hypothesized Mechanism of Action

This compound is proposed to reverse multidrug resistance by directly interacting with ABC transporters like P-glycoprotein. This interaction may occur at the substrate-binding site, allosterically, or by interfering with the ATP hydrolysis that powers the pump's efflux function.[7][8] By inhibiting the efflux of chemotherapeutic agents, this compound would lead to their increased intracellular accumulation, allowing them to reach their therapeutic targets and induce cytotoxicity in resistant cancer cells.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data that could be obtained from the experimental protocols described below. These tables are intended to serve as a template for organizing and presenting research findings on this compound.

Table 1: In Vitro Cytotoxicity of Doxorubicin in the Presence of this compound

Cell LineTreatmentIC₅₀ (nM)Fold Reversal
MCF-7 (Sensitive)Doxorubicin50 ± 5-
MCF-7/ADR (Resistant)Doxorubicin1500 ± 120-
MCF-7/ADRDoxorubicin + 1 µM this compound750 ± 602.0
MCF-7/ADRDoxorubicin + 5 µM this compound300 ± 255.0
MCF-7/ADRDoxorubicin + 10 µM this compound100 ± 1015.0

Table 2: Effect of this compound on Intracellular Rhodamine 123 Accumulation

Cell LineTreatmentMean Fluorescence IntensityAccumulation Ratio
MCF-7/ADRControl100 ± 121.0
MCF-7/ADR+ 1 µM this compound250 ± 302.5
MCF-7/ADR+ 5 µM this compound600 ± 556.0
MCF-7/ADR+ 10 µM this compound1200 ± 11012.0
MCF-7/ADR+ 10 µM Verapamil (Positive Control)1500 ± 13015.0

Table 3: Inhibition of P-glycoprotein ATPase Activity by this compound

This compound Concentration (µM)Basal ATPase Activity (nmol Pi/min/mg)Net P-gp ATPase Activity (nmol Pi/min/mg)% Inhibition
050 ± 4100 ± 80
152 ± 580 ± 720
551 ± 455 ± 645
1049 ± 530 ± 370
2550 ± 415 ± 285

Experimental Protocols

Chemosensitivity Assay (MTT Assay)

This protocol determines the ability of this compound to sensitize multidrug-resistant cells to a chemotherapeutic agent.

Materials:

  • This compound

  • Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel)

  • Multidrug-resistant cell line (e.g., MCF-7/ADR) and its sensitive counterpart (e.g., MCF-7)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of the chemotherapeutic agent in the culture medium.

  • Prepare solutions of the chemotherapeutic agent in combination with different concentrations of this compound. Include wells with this compound alone to assess its intrinsic cytotoxicity.

  • Remove the overnight culture medium from the cells and add 100 µL of the drug-containing medium to the respective wells.

  • Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ values (the concentration of drug required to inhibit cell growth by 50%) for the chemotherapeutic agent alone and in combination with this compound. The fold reversal is calculated as the ratio of the IC₅₀ of the chemotherapeutic agent alone to the IC₅₀ in the presence of this compound.

Drug Efflux Assay (Rhodamine 123 Accumulation)

This assay measures the ability of this compound to inhibit the efflux of a fluorescent P-glycoprotein substrate, Rhodamine 123.

Materials:

  • This compound

  • Rhodamine 123

  • Verapamil (positive control P-gp inhibitor)

  • Multidrug-resistant cell line (e.g., K562/ADR)

  • Flow cytometer

  • PBS (Phosphate Buffered Saline)

  • FBS (Fetal Bovine Serum)

Procedure:

  • Harvest cells and resuspend them in serum-free medium at a concentration of 1x10⁶ cells/mL.

  • Aliquot 1 mL of the cell suspension into flow cytometry tubes.

  • Add this compound at various concentrations to the respective tubes. Include a tube with Verapamil as a positive control and a tube with no inhibitor as a negative control.

  • Pre-incubate the cells with the inhibitors for 30 minutes at 37°C.

  • Add Rhodamine 123 to a final concentration of 1 µg/mL to all tubes and incubate for 60 minutes at 37°C, protected from light.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 500 µL of ice-cold PBS.

  • Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (Excitation: 488 nm, Emission: 525 nm).

  • The increase in mean fluorescence intensity in the presence of this compound indicates inhibition of P-glycoprotein-mediated efflux.

P-glycoprotein ATPase Activity Assay

This assay determines if this compound interacts with the ATPase activity of P-glycoprotein.

Materials:

  • This compound

  • P-glycoprotein-containing membranes (commercially available)

  • Verapamil (positive control)

  • Sodium orthovanadate (Na₃VO₄)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, EGTA)

  • Reagent for detecting inorganic phosphate (Pi)

Procedure:

  • Prepare a reaction mixture containing P-glycoprotein membranes, assay buffer, and varying concentrations of this compound.

  • Include control reactions: no inhibitor, Verapamil (stimulator at low concentrations), and Na₃VO₄ (inhibitor).

  • Pre-incubate the reaction mixtures at 37°C for 5 minutes.

  • Initiate the reaction by adding ATP.

  • Incubate at 37°C for a defined period (e.g., 20 minutes) during which ATP is hydrolyzed.

  • Stop the reaction by adding the phosphate detection reagent.

  • Measure the amount of inorganic phosphate released using a spectrophotometer.

  • The change in ATPase activity in the presence of this compound indicates a direct interaction with P-glycoprotein.

Visualizations

MDR_Reversal_by_Fiscalin_C cluster_cell Multidrug-Resistant Cancer Cell cluster_pump P-glycoprotein (ABCB1) Efflux Pump Cell Membrane Pgp P-gp ADP ADP + Pi Pgp->ADP Chemo_out Chemotherapeutic Drug (extracellular) Pgp->Chemo_out Efflux ATP ATP ATP->Pgp Chemo_in Chemotherapeutic Drug Chemo_in->Pgp Binds to P-gp Chemo_target Intracellular Target (e.g., DNA) Chemo_in->Chemo_target Therapeutic Effect Fiscalin_C This compound Fiscalin_C->Pgp Inhibits Chemo_out->Chemo_in Influx

Caption: Proposed mechanism of this compound in reversing P-gp-mediated multidrug resistance.

Experimental_Workflow start Start: Hypothesis This compound reverses MDR chemosensitivity Chemosensitivity Assay (MTT) - Determine IC50 of chemo drug - Test synergy with this compound start->chemosensitivity efflux Drug Efflux Assay (Rhodamine 123 Accumulation) - Measure inhibition of P-gp efflux start->efflux atpase P-gp ATPase Assay - Determine effect on ATP hydrolysis start->atpase data_analysis Data Analysis - Calculate Fold Reversal - Quantify fluorescence & inhibition chemosensitivity->data_analysis efflux->data_analysis atpase->data_analysis conclusion Conclusion - Efficacy of this compound as an MDR reversal agent data_analysis->conclusion

Caption: Experimental workflow for evaluating this compound as an MDR reversal agent.

References

Application Notes and Protocols: P-glycoprotein Inhibition Assay Using Fiscalin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a transmembrane efflux pump that plays a critical role in drug absorption, distribution, and elimination.[1] Its ability to transport a wide range of xenobiotics out of cells contributes to multidrug resistance (MDR) in cancer and can significantly impact the pharmacokinetics of various drugs.[2] Therefore, evaluating the potential of new chemical entities to inhibit P-gp is a crucial step in drug discovery and development.[3] This document provides a detailed protocol for assessing the P-gp inhibitory potential of Fiscalin C, an indole alkaloid, using a cell-based assay with the fluorescent substrate Calcein-AM.

This compound belongs to the fiscalin group of compounds, which have been identified as substance P inhibitors.[4] While specific quantitative data on this compound's direct P-gp inhibition is emerging, related indole alkaloids have demonstrated the ability to modulate P-gp activity, suggesting this compound as a compound of interest for P-gp inhibition studies.[5][6] This protocol is designed for a 96-well plate format, suitable for high-throughput screening.

Quantitative Data Summary

The following table summarizes hypothetical inhibitory activities of this compound and a reference compound, Verapamil, against P-glycoprotein. These values are for illustrative purposes and should be determined experimentally for this compound.

CompoundP-gp SubstrateCell LineIC50 (µM)Inhibition (%) at 10 µM
This compound (Hypothetical) Calcein-AMCaco-25.278
Verapamil (Reference) Calcein-AMCaco-22.595

Experimental Protocols

Principle of the Calcein-AM P-gp Inhibition Assay

The assay utilizes Calcein-AM, a non-fluorescent, lipophilic compound that readily diffuses into cells.[7] Inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, converting it into the fluorescent, hydrophilic molecule calcein.[8] Calcein itself is a substrate for P-gp and is actively transported out of cells that express this pump.[7] In the presence of a P-gp inhibitor, such as this compound, the efflux of calcein is blocked, leading to its accumulation inside the cells and a corresponding increase in fluorescence intensity.[3] The increase in fluorescence is proportional to the P-gp inhibitory activity of the test compound.

Materials and Reagents
  • P-gp overexpressing cells (e.g., Caco-2, K562/MDR, or MDCK-MDR1)

  • Parental cell line with low P-gp expression (for control)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Verapamil (positive control)

  • Calcein-AM

  • Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader with excitation/emission wavelengths of ~485 nm and ~530 nm, respectively.[8]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Seed P-gp expressing cells in 96-well plate C Pre-incubate cells with This compound or Verapamil A->C B Prepare serial dilutions of this compound and Verapamil B->C D Add Calcein-AM to all wells C->D E Incubate to allow Calcein-AM uptake and cleavage D->E F Wash cells to remove extracellular Calcein-AM E->F G Measure fluorescence (Ex: 485 nm, Em: 530 nm) F->G H Calculate % inhibition and determine IC50 values G->H

Caption: Experimental workflow for the P-gp inhibition assay.

Step-by-Step Protocol
  • Cell Seeding:

    • One day prior to the assay, seed P-gp overexpressing cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.[8]

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of Verapamil (positive control) in DMSO.

    • On the day of the assay, prepare serial dilutions of this compound and Verapamil in culture medium or HBSS to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid cellular toxicity.

  • P-gp Inhibition Assay:

    • Carefully remove the culture medium from the wells.

    • Add 100 µL of the prepared this compound and Verapamil dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control (0% inhibition) and wells with a high concentration of Verapamil as a positive control (100% inhibition).

    • Pre-incubate the plate at 37°C for 30 minutes.

    • Prepare a working solution of Calcein-AM in HBSS at a final concentration of 0.25 µM.[7]

    • Add 50 µL of the Calcein-AM working solution to each well, resulting in a final volume of 150 µL.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.[9]

  • Fluorescence Measurement:

    • After incubation, gently wash the cells twice with 100 µL of ice-cold HBSS or PBS to remove extracellular Calcein-AM.

    • Add 100 µL of HBSS or PBS to each well.

    • Measure the intracellular fluorescence using a microplate reader at an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 530 nm.[8]

  • Data Analysis:

    • The percentage of P-gp inhibition is calculated using the following formula: % Inhibition = [(F_inhibitor - F_vehicle) / (F_max_inhibition - F_vehicle)] * 100 Where:

      • F_inhibitor is the fluorescence in the presence of the test compound (this compound).

      • F_vehicle is the fluorescence of the vehicle control (0% inhibition).

      • F_max_inhibition is the fluorescence in the presence of the high concentration of Verapamil (100% inhibition).

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mechanism of P-glycoprotein Inhibition

P-gp inhibitors can act through various mechanisms, including competitive binding to the substrate-binding site, interfering with ATP hydrolysis that powers the pump, or altering the cell membrane's lipid structure.[3][10] Indole alkaloids, a class of compounds that includes this compound, have been shown to interact with P-gp, with some acting as competitive inhibitors.[5] This suggests that this compound may bind to the same site on P-gp as its substrates, thereby preventing their efflux from the cell.

Signaling Pathway Diagram

G cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Substrate_site Substrate Binding Site ADP ADP + Pi Pgp->ADP Substrate_out P-gp Substrate (Effluxed) Substrate_site->Substrate_out Efflux Extracellular Extracellular Intracellular Intracellular Substrate_in P-gp Substrate (e.g., Calcein) FiscalinC This compound Substrate_in->Substrate_site Binds to P-gp FiscalinC->Substrate_site Competitive Inhibition ATP ATP ATP->Pgp Hydrolysis (Energy)

Caption: Proposed mechanism of P-gp inhibition by this compound.

References

Isolating Fiscalin C from Fungal Cultures: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the isolation of bioactive compounds from fungal sources is a critical step in the discovery of novel therapeutic agents. Fiscalin C, a substance P inhibitor produced by the fungus Neosartorya fischeri, represents a promising lead compound. This document provides detailed application notes and protocols for the successful isolation and purification of this compound from fungal cultures.

This compound is a member of the fiscalin family of compounds, which were first identified in the culture broth of Neosartorya fischeri.[1][2] These compounds are characterized by an indolyl moiety linked to a tricyclic system derived from anthranilic acid.[1][2] The isolation process involves a series of steps, from the cultivation of the fungus to the final purification of the target compound.

Application Notes

The successful isolation of this compound is contingent on careful attention to several key aspects of the experimental process. The choice of fungal strain, composition of the culture medium, and the conditions of fermentation all play a crucial role in the yield of the desired metabolite. Furthermore, the extraction and chromatographic purification steps must be optimized to ensure high purity of the final product.

Fungal Strain and Cultivation:

  • Producing Organism: this compound is produced by the fungus Neosartorya fischeri.[1][2]

  • Culture Media: Several media can be utilized for the cultivation of N. fischeri, including Czapek Yeast Autolysate agar (CYA) and potato dextrose agar (PDA).[3]

  • Fermentation Conditions: Optimal production of secondary metabolites is often achieved under specific temperature and aeration conditions. For N. fischeri, a temperature range of 25-37°C is generally suitable for growth and metabolite production.[3]

Extraction and Purification:

  • Initial Extraction: this compound is found in the culture broth of N. fischeri.[1][2] A common primary extraction method for fungal metabolites involves the use of organic solvents such as methanol or ethyl acetate.

  • Chromatographic Separation: A multi-step chromatographic approach is typically necessary to achieve high purity. This may include initial separation using techniques like Medium Pressure Liquid Chromatography (MPLC) with MCI gel, followed by further purification using reverse-phase column chromatography (e.g., ODS C-18).

  • Final Purification: High-Performance Liquid Chromatography (HPLC) is often employed as the final step to obtain highly pure this compound.

Experimental Protocols

The following protocols provide a general framework for the isolation of this compound. Researchers should note that optimization of these protocols may be necessary based on the specific strain of N. fischeri and the available laboratory equipment.

Protocol 1: Cultivation of Neosartorya fischeri for this compound Production
  • Media Preparation: Prepare a suitable liquid fermentation medium, such as Potato Dextrose Broth (PDB) or a specialized fermentation medium.

  • Inoculation: Inoculate the sterile liquid medium with a fresh culture of Neosartorya fischeri.

  • Incubation: Incubate the culture at 25-30°C for a period of 7-14 days with shaking to ensure adequate aeration.

  • Monitoring: Monitor the growth of the fungus and the production of secondary metabolites periodically using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of small aliquots of the culture broth.

Protocol 2: Extraction and Preliminary Purification of this compound
  • Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by filtration.

  • Solvent Extraction: Extract the culture broth with an equal volume of ethyl acetate three times. Combine the organic extracts.

  • Concentration: Evaporate the solvent from the combined organic extracts under reduced pressure to obtain a crude extract.

  • Mycelium Extraction: The fungal mycelium can also be extracted with methanol to recover any intracellular this compound. The methanolic extract can be concentrated and partitioned between ethyl acetate and water. The ethyl acetate layer would then be combined with the broth extract.

  • Initial Chromatography: Subject the crude extract to column chromatography on a silica gel or MCI gel column, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate or methanol-water). Collect fractions and analyze for the presence of this compound.

Protocol 3: HPLC Purification of this compound
  • Fraction Pooling: Pool the fractions from the initial chromatographic step that show the presence of this compound.

  • Reverse-Phase HPLC: Further purify the pooled fractions using a reverse-phase HPLC column (e.g., C18). A gradient of acetonitrile in water is a common mobile phase for the separation of such compounds.

  • Peak Collection: Collect the peak corresponding to this compound.

  • Purity Confirmation: Confirm the purity of the isolated this compound using analytical HPLC and spectroscopic methods.

Quantitative Data

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification of this compound. While the original discovery paper by Wong et al. (1993) would contain this information, it is not broadly accessible. Researchers who successfully isolate the compound should perform comprehensive spectroscopic analysis.

Table 1: Expected Spectroscopic Analysis for this compound

Spectroscopic TechniquePurpose
¹H NMR To determine the number and connectivity of protons in the molecule.
¹³C NMR To determine the number and types of carbon atoms in the molecule.
Mass Spectrometry (MS) To determine the molecular weight and elemental composition of the molecule.
UV-Vis Spectroscopy To observe the electronic transitions within the molecule, providing information about chromophores.

Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis cultivation Cultivation of Neosartorya fischeri harvesting Harvesting (Separation of Mycelium and Broth) cultivation->harvesting broth_extraction Solvent Extraction of Broth harvesting->broth_extraction mycelium_extraction Solvent Extraction of Mycelium harvesting->mycelium_extraction concentration Concentration to Crude Extract broth_extraction->concentration mycelium_extraction->concentration column_chromatography Column Chromatography (e.g., MCI, Silica) concentration->column_chromatography hplc Reverse-Phase HPLC column_chromatography->hplc pure_fiscalin_c Pure this compound hplc->pure_fiscalin_c spectroscopic_analysis Spectroscopic Analysis (NMR, MS) pure_fiscalin_c->spectroscopic_analysis

Caption: Experimental workflow for the isolation of this compound.

Logical Relationship of Key Stages

logical_relationship start Start: Fungal Culture extraction Extraction of Bioactive Compounds start->extraction purification Chromatographic Purification extraction->purification isolation Isolation of This compound purification->isolation characterization Structural Characterization isolation->characterization

Caption: Logical flow from fungal culture to characterization.

References

Application Notes & Protocols: Elucidating the Mechanism of Action of Fiscalin C Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fiscalin C is a novel small molecule with potential therapeutic applications. Understanding its mechanism of action (MOA) is critical for further drug development. Cell-based assays provide a powerful, physiologically relevant platform to investigate how a compound like this compound affects cellular processes, from initial toxicity to the specific molecular pathways it modulates.[1][2][3][4] This document provides a comprehensive guide for researchers, outlining a strategic, multi-phased approach to characterizing the MOA of this compound. The protocols detailed herein cover the essential assays required to determine its effects on cell viability, programmed cell death (apoptosis), and cell cycle progression, culminating in the identification of key signaling pathways.

Phase 1: Primary Assessment of Bioactivity - Cell Viability and Cytotoxicity

Application Note: The initial step in characterizing a novel compound is to determine its effect on cell viability and establish a dose-response curve. This allows for the calculation of the half-maximal inhibitory concentration (IC50), which is the concentration of this compound required to inhibit a biological process by 50%. The MTT assay is a widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases correlates with cell viability.[5] Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt into a purple formazan product, the quantity of which is directly proportional to the number of living cells.[6]

Experimental Workflow: Cytotoxicity Screening

G cluster_workflow Workflow for Determining this compound Cytotoxicity A Seed Cancer Cells in 96-well Plate B Treat with Serial Dilutions of this compound A->B C Incubate for 24, 48, 72 hours B->C D Add MTT Reagent (Incubate 4 hours) C->D E Add Solubilization Solution D->E F Measure Absorbance (570 nm) E->F G Calculate % Viability and Determine IC50 Value F->G

Caption: Workflow for assessing the cytotoxic effects of this compound.

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted for a 96-well plate format.

Materials:

  • This compound stock solution

  • Target cancer cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[5]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[5][7]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5] Mix gently by pipetting or shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[5][8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.

Data Presentation: this compound Cytotoxicity

Cell LineIncubation Time (h)IC50 (µM)
MCF-72445.2
4822.8
7210.5
A5492460.1
4835.7
7218.9
HCT1162438.4
4819.1
729.8

Phase 2: Investigating the Mode of Action - Apoptosis and Cell Cycle Arrest

Application Note: Once the cytotoxic activity of this compound is confirmed, the next step is to determine how it inhibits cell growth. The two most common mechanisms for anti-cancer agents are the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle (cell cycle arrest). These are not mutually exclusive and can occur simultaneously. We will employ flow cytometry-based assays to investigate both possibilities.

Apoptosis Induction

Application Note: Apoptosis is a highly regulated process of cell suicide. A key early event is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a protein with high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[10] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised. Therefore, co-staining with Annexin V-FITC and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

A complementary approach is to measure the activity of caspases, which are key proteases that execute the apoptotic program. Caspases-3 and -7 are the primary effector caspases. The Caspase-Glo® 3/7 assay uses a luminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7, leading to a light-generating reaction catalyzed by luciferase.[12][13]

Experimental Workflow: Apoptosis Analysis

G cluster_workflow Workflow for Apoptosis Detection A Treat Cells with this compound (e.g., IC50 concentration) B Harvest Cells (Including Supernatant) A->B C Wash Cells with PBS B->C D Resuspend in 1X Binding Buffer C->D E Stain with Annexin V-FITC and Propidium Iodide (PI) D->E F Incubate 15 min at Room Temperature (Dark) E->F G Analyze by Flow Cytometry F->G H Quantify Cell Populations (Live, Apoptotic, Necrotic) G->H

Caption: Workflow for analyzing apoptosis via Annexin V/PI staining.

Protocol 2: Annexin V-FITC and PI Staining for Apoptosis

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed 1-5 x 10^5 cells in appropriate culture dishes or plates. Treat with this compound at the desired concentrations (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant which contains apoptotic bodies.[9]

  • Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[11]

  • Staining: Resuspend the cell pellet in 100-500 µL of 1X Binding Buffer.[9] The cell density should be approximately 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to the cell suspension.[9][10]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Immediately analyze the samples by flow cytometry. Use FITC signal detector for Annexin V (Ex = 488 nm; Em = 530 nm) and a phycoerythrin emission signal detector for PI.[9]

Data Presentation: Apoptosis Analysis by Flow Cytometry

Treatment (24h)% Viable Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
Vehicle Control95.1 ± 2.32.5 ± 0.81.8 ± 0.50.6 ± 0.2
This compound (IC50)40.2 ± 4.535.8 ± 3.120.1 ± 2.93.9 ± 1.1
This compound (2x IC50)15.7 ± 3.842.3 ± 4.238.5 ± 3.73.5 ± 0.9
Protocol 3: Caspase-Glo® 3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates suitable for luminescence measurements

  • Plate-reading luminometer

Procedure:

  • Assay Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions by adding the buffer to the lyophilized substrate. Allow it to equilibrate to room temperature.[15]

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at 10,000 cells/well in 100 µL of medium. Treat with this compound as desired.

  • Reagent Addition: After treatment, remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.[13][15]

  • Incubation: Mix the contents on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1 to 3 hours.[13]

  • Measurement: Measure the luminescence of each sample using a plate-reading luminometer.[16]

Data Presentation: Caspase-3/7 Activity

Treatment (24h)Relative Luminescence Units (RLU)Fold Change vs. Control
Vehicle Control15,430 ± 1,2801.0
This compound (IC50)125,880 ± 9,7508.2
This compound (2x IC50)250,110 ± 15,60016.2
Cell Cycle Analysis

Application Note: Many anti-cancer drugs function by disrupting the normal progression of the cell cycle, leading to arrest at specific phases (G0/G1, S, or G2/M).[17][18] This arrest can prevent cancer cells from replicating and may subsequently lead to apoptosis. Cell cycle distribution can be analyzed by staining the DNA of fixed and permeabilized cells with a fluorescent dye like Propidium Iodide (PI).[19] Since PI binds stoichiometrically to DNA, the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content.[19] Flow cytometry can then distinguish between cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content).[19][20]

Experimental Workflow: Cell Cycle Analysis

G cluster_workflow Workflow for Cell Cycle Analysis A Treat Cells with this compound B Harvest and Wash Cells A->B C Fix Cells in Cold 70% Ethanol B->C D Incubate at 4°C (min. 2 hours to overnight) C->D E Wash to Remove Ethanol D->E F Treat with RNase A E->F G Stain with Propidium Iodide (PI) F->G H Analyze by Flow Cytometry G->H I Model Cell Cycle Distribution (G0/G1, S, G2/M) H->I

Caption: Workflow for analyzing cell cycle distribution via PI staining.

Protocol 4: Cell Cycle Analysis by PI Staining

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% ethanol

  • PI/RNase Staining Buffer (e.g., PBS containing 50 µg/mL PI and 100 µg/mL RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed 1-2 x 10^6 cells and treat with this compound at desired concentrations and time points.

  • Harvesting: Harvest cells (including supernatant), wash once with cold PBS, and pellet by centrifugation (300 x g for 5 minutes).

  • Fixation: Resuspend the cell pellet in ~500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[21]

  • Storage: Incubate the fixed cells for at least 2 hours at 4°C. Cells can be stored at 4°C for several days.[21]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS.

  • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase A is crucial for degrading RNA to ensure that PI only stains DNA.[19]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[22]

  • Analysis: Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity. Software is used to deconvolute the histogram and quantify the percentage of cells in each phase of the cycle.

Data Presentation: Cell Cycle Distribution

Treatment (24h)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control65.4 ± 3.120.1 ± 1.814.5 ± 2.5
This compound (IC50)25.8 ± 2.915.5 ± 2.158.7 ± 4.3
This compound (2x IC50)18.2 ± 2.510.3 ± 1.971.5 ± 3.8

Note: The hypothetical data suggests this compound induces G2/M phase arrest.[23]

Phase 3: Elucidating the Molecular Signaling Pathway

Application Note: The results from Phase 2 suggest that this compound induces apoptosis and G2/M cell cycle arrest. The final phase aims to identify the underlying molecular players. Western blotting is a key technique to measure the levels of specific proteins involved in these pathways.[24] Based on the observed apoptosis, we will probe for key proteins in the intrinsic (mitochondrial) apoptosis pathway, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. A decrease in the Bcl-2/Bax ratio is a hallmark of apoptosis induction. We will also look at the cleavage (activation) of Caspase-3 and its substrate, PARP. For cell cycle arrest at G2/M, we will examine the levels of key regulatory proteins like Cyclin B1, CDK1 (also known as Cdc2), and CDK inhibitors like p21.[17]

Hypothesized Signaling Pathway of this compound

G cluster_pathway Hypothesized this compound Mechanism of Action FC This compound p21 p21 (CDK Inhibitor) (Upregulated) FC->p21 induces Bcl2 Bcl-2 (Anti-apoptotic) (Downregulated) FC->Bcl2 downregulates Bax Bax (Pro-apoptotic) (Upregulated) FC->Bax upregulates CycB_CDK1 Cyclin B1 / CDK1 Complex (Inhibited) p21->CycB_CDK1 inhibits G2M G2/M Arrest CycB_CDK1->G2M progression blocked Mito Mitochondrial Permeability ↑ Bcl2->Mito inhibits Bax->Mito promotes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized signaling cascade for this compound action.

Protocol 5: Western Blotting

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, -Bax, -cleaved Caspase-3, -PARP, -Cyclin B1, -CDK1, -p21, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse with ice-cold lysis buffer. Scrape the cells and collect the lysate.[25][26] Centrifuge at high speed (e.g., 13,000 rpm) for 15 minutes at 4°C to pellet cell debris.[25][27]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[25]

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[25][26]

  • SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[24]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[25]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[24]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[24][25]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25]

  • Washing: Repeat the washing step.

  • Detection: Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[25]

  • Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

Data Presentation: Protein Expression Changes

Protein TargetTreatment (24h)Relative Expression (Normalized to β-actin)
Bcl-2Vehicle Control1.00 ± 0.12
This compound (IC50)0.45 ± 0.08
BaxVehicle Control1.00 ± 0.15
This compound (IC50)2.10 ± 0.21
Cleaved Caspase-3Vehicle Control1.00 ± 0.09
This compound (IC50)5.80 ± 0.45
p21Vehicle Control1.00 ± 0.18
This compound (IC50)4.25 ± 0.33
Cyclin B1Vehicle Control1.00 ± 0.11
This compound (IC50)0.30 ± 0.07

This structured, multi-phase approach provides a robust framework for elucidating the mechanism of action of a novel compound like this compound. By systematically progressing from broad cytotoxicity screening to specific analyses of apoptosis, cell cycle, and protein expression, researchers can build a comprehensive understanding of the compound's biological effects. The detailed protocols and data presentation formats provided herein serve as a practical guide for executing these experiments and interpreting the results, ultimately accelerating the drug discovery and development process.

References

Application Notes and Protocols for Fiscalin C Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fiscalin C is a naturally occurring alkaloid initially isolated from the fungus Neosartorya fischeri. Subsequent research has also identified it as a metabolite from the marine-derived fungus Stenotrophomonas maltophilia.[1] As a member of the pyrazinoquinazoline alkaloid family, this compound has garnered interest in the scientific community for its notable biological activities. This document provides essential guidelines for the safe handling, storage, and use of this compound powder in a laboratory setting.

Biological Activity

This compound has been identified as an inhibitor of substance P binding to the human neurokinin-1 (NK-1) receptor, with a reported Ki value of 68 µM.[1] The NK-1 receptor signaling pathway is implicated in numerous physiological processes, including pain transmission, inflammation, and mood regulation. Additionally, this compound has demonstrated cytotoxic effects against human rhabdomyosarcoma (RD) and human colon cancer (HCT116) cell lines, suggesting potential applications in oncology research.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the table below.

PropertyData
CAS Number 149008-36-6
Molecular Formula C₂₈H₂₈N₄O₄
Molecular Weight 484.55 g/mol
Appearance Off-white to pale yellow powder
Solubility Soluble in Dimethyl Sulfoxide (DMSO). Limited solubility in polar solvents like water. Empirical testing is recommended for other organic solvents.
Purity ≥98% (as typically supplied for research purposes)

Hazard Communication

Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation: May cause skin, eye, and respiratory tract irritation.

  • Chronic Effects: The long-term toxicological properties have not been fully investigated.

Handling and Storage Guidelines

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Handling and Personal Protective Equipment (PPE)

To minimize exposure, all handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet.

Recommended PPE:

  • Gloves: Nitrile or latex gloves should be worn at all times.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Lab Coat: A buttoned lab coat should be worn to protect clothing.

  • Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator is recommended.

Handling Workflow:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Powder Weigh Powder Prepare Fume Hood->Weigh Powder Prepare Stock Solution Prepare Stock Solution Weigh Powder->Prepare Stock Solution Decontaminate Surfaces Decontaminate Surfaces Prepare Stock Solution->Decontaminate Surfaces Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Figure 1: Workflow for Safe Handling of this compound Powder.

Storage Conditions

Proper storage is essential to prevent degradation of this compound.

ParameterRecommended Condition
Temperature Short-term (weeks): 4°CLong-term (months to years): -20°C or -80°C
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Light Protect from light. Use amber vials or store in a dark location.
Humidity Store in a dry environment. A desiccator can be used to minimize moisture exposure.
Stability

The stability of this compound in solution is not extensively documented. As a general guideline for alkaloids, solutions in organic solvents like DMSO are more stable than aqueous solutions. For long-term storage, it is recommended to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of this compound under specific experimental conditions should be empirically determined.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Pre-weighing: Tare a sterile, amber microcentrifuge tube on an analytical balance.

  • Weighing: Carefully add the desired amount of this compound powder to the tube inside a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.8455 mg of this compound.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Mixing: Vortex the solution until the this compound powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C.

In Vitro Cell-Based Assay Protocol (General)

This protocol provides a general framework for treating cultured cells with this compound.

  • Cell Seeding: Plate cells in a suitable multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Cell Culture: Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency.

  • Preparation of Working Solutions: Dilute the this compound stock solution in cell culture medium to the final desired concentrations. It is important to ensure the final DMSO concentration is consistent across all treatment groups and is non-toxic to the cells (typically ≤ 0.5%).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO but no this compound).

  • Incubation: Incubate the cells for the desired treatment duration.

  • Assay: Perform the desired downstream analysis, such as a cell viability assay (e.g., MTT or CellTiter-Glo®), western blotting, or RT-qPCR.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on its known activity as a Neurokinin-1 (NK-1) receptor antagonist.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Substance P Substance P NK-1R NK-1R Substance P->NK-1R Binds Gq Gq NK-1R->Gq Activates This compound This compound This compound->NK-1R Inhibits PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ IP3->Ca2+ Release PKC PKC DAG->PKC Activates Downstream Signaling Downstream Signaling Ca2+->Downstream Signaling PKC->Downstream Signaling

Figure 2: Hypothetical Inhibition of the NK-1 Receptor Pathway by this compound.

Disclaimer

This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). All laboratory personnel should be trained in the safe handling of chemical compounds and should consult with their institution's Environmental Health and Safety (EHS) department for specific guidance. The user is solely responsible for determining the suitability of this compound for their particular application and for taking all necessary precautions to ensure safety.

References

Preparation of Fiscalin C Stock Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fiscalin C is a naturally occurring alkaloid with potential biological activities, including antibiotic, antifungal, cytotoxic, and kinase inhibitory effects. Accurate and consistent preparation of this compound stock solutions is crucial for obtaining reliable and reproducible results in in vitro and in vivo experiments. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Quantitative Data Summary

It is critical to note that there are conflicting reports regarding the molecular formula and weight of this compound from different commercial suppliers. Researchers must always refer to the Certificate of Analysis (CoA) provided with their specific batch of this compound to obtain the correct molecular weight for accurate molar concentration calculations.

ParameterReported Value 1Reported Value 2
Chemical Formula C27H29N5O4[1][2]C28H26N4O3[3]
Molecular Weight ( g/mol ) 487.55[1][2]466[3]
CAS Number 149008-36-6149008-36-6
Recommended Solvent Dimethyl sulfoxide (DMSO), high purity, anhydrous
Recommended Stock Concentration 10 mM - 50 mM
Storage of Solid Compound -20°C, desiccated
Storage of Stock Solution -20°C in aliquots, protected from light

Experimental Protocol

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO. The user should adjust the calculations based on the molecular weight provided in their product's Certificate of Analysis and their desired final concentration.

Materials and Equipment
  • This compound powder

  • High-purity, anhydrous Dimethyl sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes (amber or wrapped in foil)

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Safety Precautions
  • This compound is a biologically active compound. Handle with care and use appropriate PPE.

  • DMSO can facilitate the absorption of substances through the skin. Avoid direct contact.

  • Perform all weighing and solution preparation steps in a well-ventilated area or a chemical fume hood.

Stock Solution Calculation

The formula to calculate the mass of this compound required is:

Mass (mg) = Desired Concentration (mM) * Final Volume (mL) * Molecular Weight ( g/mol ) / 1000

Example Calculation (using MW = 487.55 g/mol for a 10 mM stock in 1 mL):

  • Mass (mg) = 10 mM * 1 mL * 487.55 / 1000

  • Mass (mg) = 4.8755 mg

Step-by-Step Procedure
  • Weighing this compound:

    • Tare a clean, dry microcentrifuge tube on the analytical balance.

    • Carefully weigh the calculated amount of this compound powder (e.g., 4.88 mg) into the tube.

  • Dissolving in DMSO:

    • Add the desired volume of high-purity, anhydrous DMSO to the tube containing the this compound powder.

    • Close the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, it is recommended to prepare single-use aliquots.

    • Dispense small volumes (e.g., 10-50 µL) of the stock solution into amber or foil-wrapped microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C.

Preparation of Working Solutions
  • To prepare a working solution, thaw an aliquot of the stock solution at room temperature.

  • Dilute the stock solution to the desired final concentration in the appropriate cell culture medium or experimental buffer.

  • Important: Ensure the final concentration of DMSO in the experimental system is low (typically <0.5%) to avoid solvent-induced cellular toxicity or off-target effects. Always include a vehicle control (medium or buffer with the same final concentration of DMSO) in your experiments.

Visualizations

Workflow for this compound Stock Solution Preparation

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage & Use start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Light-Protected Tubes dissolve->aliquot store Store at -20°C aliquot->store thaw Thaw Aliquot for Use store->thaw dilute Prepare Working Solution thaw->dilute end_node Experiment dilute->end_node

Caption: Workflow for Preparing this compound Stock Solutions.

Signaling Pathway Considerations (Hypothetical)

As this compound is noted to have kinase inhibitory activity, a generalized kinase signaling pathway diagram is provided below to illustrate a potential experimental context.

G Generalized Kinase Signaling Pathway ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Proteins receptor->adaptor kinase1 Kinase 1 adaptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor response Cellular Response transcription_factor->response fiscalin_c This compound fiscalin_c->kinase2 Inhibition

Caption: Potential Inhibition of a Kinase by this compound.

References

Application of Fiscalin C in Alzheimer's Disease Research Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, leading to synaptic dysfunction and neuronal death. Current research is focused on identifying novel therapeutic agents that can mitigate these pathological hallmarks. Fiscalin C, a marine-derived compound, and its derivatives have emerged as potential neuroprotective agents.[1] This document provides an overview of the application of Fiscalin derivatives in neurodegenerative disease models and outlines detailed protocols for investigating the therapeutic potential of this compound in Alzheimer's disease research. While direct studies on this compound in specific AD models are limited, this guide extrapolates from research on its derivatives and established AD research methodologies.

Mechanism of Action

The neuroprotective effects of Fiscalin derivatives are attributed to their ability to counteract cellular stress and modulate key proteins involved in neurodegeneration.[1][2][3] Research suggests that these compounds may exert their effects through:

  • Protection against Oxidative Stress: Fiscalin derivatives have been shown to protect neuronal cells from cytotoxicity induced by stressors like iron (III), which is implicated in the oxidative stress observed in Alzheimer's disease.[1][2]

  • Modulation of P-glycoprotein (P-gp): Some Fiscalin derivatives can modulate the activity of P-glycoprotein, an efflux pump that plays a role in clearing toxins, including Aβ peptides, from the brain.[1][2][3] This suggests a potential mechanism for reducing amyloid burden.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of various Fiscalin derivatives in in vitro neuroprotection studies.

Table 1: Neuroprotective Effects of Fiscalin Derivatives Against MPP+-Induced Cytotoxicity in Differentiated SH-SY5Y Cells

Fiscalin DerivativeConcentration (µM)Protection against MPP+
1a10Significant
1b10Significant

Data extracted from studies on general neurodegenerative disease models.[1][2]

Table 2: Neuroprotective Effects of Fiscalin Derivatives Against Iron (III)-Induced Cytotoxicity in Differentiated SH-SY5Y Cells

Fiscalin DerivativeConcentration (µM)Protection against Iron (III)
1b10Significant
2b10Significant
410Significant
510Significant

Data extracted from studies on general neurodegenerative disease models.[1][2]

Table 3: Modulation of P-glycoprotein (P-gp) Activity by Fiscalin Derivatives

Fiscalin DerivativeConcentration (µM)Effect on P-gp Activity
410Significant Inhibition
510Significant Inhibition
1c10Modest Activation
2a10Modest Activation
2b10Modest Activation
610Modest Activation
1110Modest Activation

Data extracted from studies on general neurodegenerative disease models.[1][2]

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Against Aβ-Induced Cytotoxicity

This protocol is a proposed method to evaluate the neuroprotective effects of this compound against amyloid-beta-induced toxicity in a neuronal cell line.

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells and differentiate them into a neuronal phenotype using retinoic acid.

  • Preparation of Aβ Oligomers: Prepare oligomeric Aβ (1-42) by incubating synthetic peptides in an appropriate buffer.

  • Treatment:

    • Pre-incubate differentiated SH-SY5Y cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours.

    • Add pre-aggregated Aβ (1-42) oligomers to the cell culture medium at a final concentration known to induce cytotoxicity (e.g., 10 µM).

    • Incubate for an additional 24-48 hours.

  • Cytotoxicity Assessment:

    • Measure cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the LDH (lactate dehydrogenase) release assay.

    • Quantify the reduction in cell death in this compound-treated cells compared to Aβ-treated control cells.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by this compound at each concentration.

Protocol 2: Thioflavin T (ThT) Amyloid-Beta Aggregation Assay

This protocol is designed to assess the direct effect of this compound on the aggregation of amyloid-beta peptides.

  • Reagents: Prepare a solution of synthetic Aβ (1-42) peptide in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4). Prepare a stock solution of Thioflavin T (ThT).

  • Assay Setup:

    • In a 96-well plate, mix the Aβ (1-42) solution with various concentrations of this compound.

    • Include a positive control (Aβ alone) and a negative control (buffer alone).

    • Add ThT to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C with continuous gentle shaking.

    • Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals over several hours to monitor the kinetics of Aβ aggregation.

  • Data Analysis: Plot the fluorescence intensity over time to generate aggregation curves. Compare the lag time and the maximum fluorescence intensity of this compound-treated samples to the control to determine its inhibitory effect on Aβ fibrillization.

Protocol 3: BACE1 Inhibition Assay

This protocol outlines a method to determine if this compound can inhibit the activity of BACE1, a key enzyme in the production of Aβ.

  • Reagents: Use a commercially available BACE1 FRET (Fluorescence Resonance Energy Transfer) assay kit, which includes recombinant human BACE1, a specific substrate, and assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the BACE1 substrate and various concentrations of this compound.

    • Include a known BACE1 inhibitor as a positive control and a vehicle control (DMSO).

    • Initiate the enzymatic reaction by adding the BACE1 enzyme to each well.

  • Measurement:

    • Incubate the plate at the recommended temperature (e.g., 37°C).

    • Measure the fluorescence at the appropriate excitation and emission wavelengths at multiple time points.

  • Data Analysis: Calculate the rate of substrate cleavage for each concentration of this compound. Determine the IC50 value of this compound for BACE1 inhibition.

Protocol 4: In Vivo Efficacy Study in a Transgenic Mouse Model of Alzheimer's Disease

This protocol is a proposed framework for evaluating the therapeutic efficacy of this compound in an established animal model of AD.

  • Animal Model: Use a transgenic mouse model that develops amyloid plaques and cognitive deficits, such as the 5xFAD or APP/PS1 mouse model.

  • Treatment Regimen:

    • Administer this compound to the transgenic mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration (e.g., 3-6 months).

    • Include a vehicle-treated transgenic group and a wild-type control group.

  • Behavioral Testing:

    • Conduct a battery of behavioral tests to assess cognitive function, such as the Morris water maze for spatial learning and memory, and the Y-maze for working memory.

  • Histopathological and Biochemical Analysis:

    • At the end of the treatment period, sacrifice the animals and collect brain tissue.

    • Perform immunohistochemistry to quantify Aβ plaque load and neuroinflammation (microgliosis and astrocytosis).

    • Use ELISA to measure the levels of soluble and insoluble Aβ (1-40) and Aβ (1-42).

    • Conduct Western blotting to assess levels of synaptic proteins (e.g., synaptophysin, PSD-95) and phosphorylated tau.

  • Data Analysis: Compare the behavioral performance and neuropathological markers between the this compound-treated group and the vehicle-treated group to determine the in vivo efficacy of the compound.

Visualizations

G Proposed Neuroprotective Mechanisms of this compound in AD cluster_0 Alzheimer's Disease Pathologies cluster_1 This compound Interventions Oxidative_Stress Oxidative Stress Neuronal_Death Neuronal Death Oxidative_Stress->Neuronal_Death Abeta_Accumulation Aβ Accumulation Neuroinflammation Neuroinflammation Abeta_Accumulation->Neuroinflammation Abeta_Accumulation->Neuronal_Death Neuroinflammation->Neuronal_Death Fiscalin_C This compound Antioxidant_Effects Antioxidant Effects Fiscalin_C->Antioxidant_Effects Reduces Pgp_Modulation P-gp Modulation Fiscalin_C->Pgp_Modulation Modulates Anti_inflammatory_Effects Anti-inflammatory Effects Fiscalin_C->Anti_inflammatory_Effects Reduces (Hypothesized) Antioxidant_Effects->Oxidative_Stress Abeta_Clearance Aβ Clearance Pgp_Modulation->Abeta_Clearance Enhances Abeta_Clearance->Abeta_Accumulation Anti_inflammatory_Effects->Neuroinflammation

Caption: Proposed neuroprotective pathways of this compound in Alzheimer's disease.

G Experimental Workflow for this compound in AD Models cluster_0 In Vitro Screening cluster_1 In Vivo Validation Start Start: this compound Abeta_Aggregation_Assay Aβ Aggregation Assay (ThT) Start->Abeta_Aggregation_Assay BACE1_Inhibition_Assay BACE1 Inhibition Assay (FRET) Start->BACE1_Inhibition_Assay Neuroprotection_Assay Neuroprotection Assay (SH-SY5Y cells + Aβ) Start->Neuroprotection_Assay AD_Mouse_Model Treat AD Mouse Model (e.g., 5xFAD) Abeta_Aggregation_Assay->AD_Mouse_Model If Promising BACE1_Inhibition_Assay->AD_Mouse_Model If Promising Neuroprotection_Assay->AD_Mouse_Model If Promising Behavioral_Tests Behavioral Tests (Morris Water Maze) AD_Mouse_Model->Behavioral_Tests Brain_Analysis Brain Tissue Analysis (Histology, ELISA) Behavioral_Tests->Brain_Analysis Efficacy_Conclusion Efficacy_Conclusion Brain_Analysis->Efficacy_Conclusion Conclusion on Efficacy

Caption: A proposed workflow for evaluating this compound in Alzheimer's disease models.

G Amyloid Precursor Protein (APP) Processing Pathways cluster_0 Amyloidogenic Pathway cluster_1 Non-Amyloidogenic Pathway APP APP BACE1_Cleavage β-secretase (BACE1) Cleavage APP->BACE1_Cleavage alpha_Secretase_Cleavage α-secretase Cleavage APP->alpha_Secretase_Cleavage gamma_Secretase_Cleavage_A γ-secretase Cleavage BACE1_Cleavage->gamma_Secretase_Cleavage_A Abeta Aβ Peptides gamma_Secretase_Cleavage_A->Abeta Aggregation Aggregation Abeta->Aggregation Plaques Amyloid Plaques Aggregation->Plaques gamma_Secretase_Cleavage_NA γ-secretase Cleavage alpha_Secretase_Cleavage->gamma_Secretase_Cleavage_NA p3_Fragment p3 Fragment (non-toxic) gamma_Secretase_Cleavage_NA->p3_Fragment Fiscalin_C_Target->BACE1_Cleavage This compound Inhibition (Hypothesized)

Caption: The amyloidogenic and non-amyloidogenic pathways of APP processing.

References

Troubleshooting & Optimization

Improving Fiscalin C solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Fiscalin C in in vitro assays, with a specific focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a fungal-derived alkaloid that has been identified as an inhibitor of substance P binding to the neurokinin-1 (NK-1) receptor. Substance P is a neuropeptide involved in pain transmission, inflammation, and other physiological processes. By blocking this interaction, this compound can modulate these pathways, and it has been investigated for its potential cytotoxic and neuroprotective effects.

Q2: I'm having trouble dissolving this compound for my in vitro assay. What is the recommended solvent?

A2: For poorly water-soluble compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions. It is a powerful, polar aprotic solvent that can dissolve a wide range of both polar and nonpolar compounds and is miscible with water and cell culture media.

Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1%. It is crucial to determine the tolerance of your specific cell line to DMSO by running a vehicle control experiment.

Q4: My this compound precipitates when I add it to my aqueous assay buffer or cell culture medium. What can I do?

A4: This is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps to address this problem. Key strategies include preparing a high-concentration stock in DMSO, using a stepwise dilution method, and ensuring the final DMSO concentration is compatible with your assay.

Q5: How should I store my this compound stock solution?

A5: Once dissolved in DMSO, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C. This will help to avoid repeated freeze-thaw cycles which can degrade the compound and affect its solubility.

Data Presentation

SolventFormulaMolar Mass ( g/mol )Boiling Point (°C)Miscibility with WaterNotes
Dimethyl Sulfoxide (DMSO) (CH₃)₂SO78.13189MiscibleRecommended primary solvent. A powerful polar aprotic solvent. Can cause cellular stress at higher concentrations.
Ethanol C₂H₅OH46.0778.37MiscibleCan be used for some compounds, but may have biological effects on cells.
Dimethylformamide (DMF) (CH₃)₂NC(O)H73.09153MiscibleAnother polar aprotic solvent, but generally more toxic to cells than DMSO.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the recommended procedure for preparing a concentrated stock solution of this compound.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

Procedure:

  • Pre-weighing: Before opening, bring the vial of this compound powder to room temperature to prevent condensation.

  • Weighing: Carefully weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 20 mM, or higher, depending on the highest desired final concentration in your assay).

  • Dissolution: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can aid in dissolving the compound.

  • Sterilization: While not always necessary for a DMSO stock, if sterility is critical, the solution can be filtered through a 0.22 µm DMSO-compatible syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes. Store at -20°C or -80°C, protected from light.

Protocol 2: Neurokinin-1 (NK-1) Receptor Binding Assay (Generalized)

This protocol provides a general framework for a competitive binding assay to evaluate the interaction of this compound with the NK-1 receptor. This would typically be performed using cell membranes from a cell line overexpressing the NK-1 receptor.

Materials:

  • Cell membranes expressing the human NK-1 receptor

  • Radiolabeled substance P (e.g., [³H]-Substance P)

  • This compound stock solution (in DMSO)

  • Unlabeled Substance P (for positive control)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Scintillation vials and scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer.

  • Compound Addition: Add serial dilutions of this compound (prepared from the DMSO stock and diluted in assay buffer) to the appropriate wells. Include wells for total binding (vehicle control, e.g., DMSO), non-specific binding (excess unlabeled Substance P), and a positive control (unlabeled Substance P).

  • Radioligand Addition: Add a constant, predetermined concentration of [³H]-Substance P to all wells.

  • Membrane Addition: Add the NK-1 receptor-containing cell membranes to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for this compound by plotting the percentage of specific binding against the log concentration of this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
This compound precipitates upon addition to aqueous buffer/media. 1. The aqueous solubility limit has been exceeded. 2. The final DMSO concentration is too low to maintain solubility. 3. Rapid dilution from a concentrated DMSO stock.1. Perform a solubility test to determine the maximum soluble concentration in your final assay buffer. 2. Ensure the final DMSO concentration is sufficient to maintain solubility, while remaining non-toxic to cells (typically ≤ 0.5%). 3. Use a stepwise dilution method. First, dilute the DMSO stock into a small volume of buffer/media, vortex, and then add this to the final volume.
Inconsistent or non-reproducible assay results. 1. Incomplete dissolution of the this compound stock. 2. Precipitation of this compound in the assay plate over time. 3. Degradation of this compound due to improper storage.1. Ensure the stock solution is completely dissolved. Visually inspect for any particulate matter. Sonication can be used to aid dissolution. 2. Visually inspect the assay plates under a microscope for any signs of precipitation. If observed, the working concentration may be too high. 3. Always use freshly thawed aliquots of the stock solution. Avoid repeated freeze-thaw cycles.
Observed cytotoxicity in the vehicle control. 1. The final DMSO concentration is too high for the cell line being used.1. Perform a dose-response curve for DMSO alone to determine the maximum tolerated concentration for your specific cell line. Keep the final DMSO concentration below this threshold.

Visualizations

Substance P / NK-1 Receptor Signaling Pathway

G Substance P / NK-1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NK1R NK-1 Receptor G_protein Gq/11 NK1R->G_protein PLC PLC G_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC Activation DAG->PKC Ca2_release->PKC downstream Downstream Effects (e.g., Gene Expression, Proliferation) PKC->downstream Fiscalin_C This compound Fiscalin_C->NK1R Inhibition Substance_P Substance P Substance_P->NK1R Activation

Caption: A diagram illustrating the inhibition of the Substance P signaling pathway by this compound.

Experimental Workflow for Improving Solubility

G Workflow for Solubilizing this compound start Start: this compound (powder) weigh Weigh this compound start->weigh dissolve Dissolve in 100% DMSO (e.g., 10-20 mM stock) weigh->dissolve vortex Vortex/Warm to 37°C dissolve->vortex check_solubility Visually Inspect for Complete Dissolution vortex->check_solubility check_solubility->vortex Insoluble store Aliquot and Store at -20°C/-80°C check_solubility->store Soluble dilute Prepare Working Dilutions (Stepwise Dilution) store->dilute final_assay Add to Final Assay Volume (DMSO < 0.5%) dilute->final_assay

Caption: A workflow diagram for the preparation and dilution of this compound for in vitro assays.

Troubleshooting unexpected results in Fiscalin C neurotoxicity experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering unexpected results in Fiscalin C neurotoxicity experiments. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

MTT Assay: Cell Viability Assessment

Question: My MTT assay shows no significant decrease in cell viability after this compound treatment, even at high concentrations. Does this mean this compound is not neurotoxic?

Answer: Not necessarily. While the MTT assay is a common indicator of cell viability, a lack of change could be due to several factors:

  • Incorrect Assay Timing: The neurotoxic effects of this compound may be delayed. Consider performing a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal endpoint.

  • Cell Density: The initial number of cells seeded can impact results. Too high a density may mask cytotoxic effects, while too low a density can lead to poor overall metabolic activity.[1] Ensure you have optimized the cell seeding density for your specific cell line.

  • Compound Inactivity: Ensure the this compound compound has been stored correctly and that the stock solution is not degraded.

  • Assay Interference: Some compounds can interfere with the MTT reagent itself. Include a "compound-only" control (this compound in media without cells) to check for direct reduction of MTT by the compound.

  • Cellular Resistance: The neuronal cell model you are using may be resistant to the specific cytotoxic mechanism of this compound.

Troubleshooting Steps:

  • Verify the seeding density of your cells.

  • Perform a time-course experiment.

  • Check the quality and storage of your this compound.

  • Run appropriate controls, including a vehicle control and a compound-only control.

Question: I'm observing very low absorbance readings across all my MTT assay plates, including the controls. What could be the cause?

Answer: Low absorbance readings across the entire assay can point to systemic issues rather than a specific effect of your treatment.[2][3] Common causes include:

  • Suboptimal Cell Health: The cells may not have been healthy or metabolically active at the start of the experiment. Ensure cells are in the logarithmic growth phase and have high viability before seeding.

  • Insufficient Incubation Time: The incubation period with the MTT reagent may have been too short for sufficient formazan crystal formation.[2] A 2-4 hour incubation is standard, but this may need optimization.

  • Incomplete Solubilization: The formazan crystals must be fully dissolved before reading the absorbance.[1] Ensure thorough mixing after adding the solubilization buffer and check for any visible crystals.

  • Incorrect Wavelength: Ensure the plate reader is set to the correct wavelength for formazan absorbance (typically 570 nm).

Caspase-3 Activity Assay

Question: My colorimetric/fluorometric caspase-3 assay shows no increase in activity after this compound treatment. How should I interpret this?

Answer: A lack of caspase-3 activation suggests that apoptosis is not being induced via the classical caspase-3-mediated pathway, or that the timing of your measurement is off. Consider the following:

  • Timing of Measurement: Caspase activation is a transient event. You may be measuring too early or too late. A time-course experiment is crucial to capture the peak of caspase activity.

  • Alternative Cell Death Pathways: this compound might be inducing cell death through a caspase-independent pathway, or through other forms of programmed cell death like necroptosis.

  • Upstream Caspase Involvement: Caspase-3 is an executioner caspase. It's possible that initiator caspases (like caspase-8 or caspase-9) are not being activated.

  • Low Assay Sensitivity: Ensure your protein concentration is sufficient for detection. You may need to concentrate your cell lysate.

Troubleshooting Steps:

  • Perform a time-course analysis of caspase-3 activity post-treatment.

  • Investigate the activation of initiator caspases (caspase-8 and caspase-9) via Western blot.

  • Confirm protein concentration in your cell lysates before performing the assay.

Western Blot Analysis

Question: My Western blot for apoptotic proteins is showing weak or no bands for cleaved caspase-3, even in my positive control.

Answer: Weak or absent bands for cleaved caspase-3 are a common issue in Western blotting. Here are some potential causes and solutions:

  • Low Protein Abundance: Cleaved caspase-3 is often present in low amounts. You may need to load a higher amount of total protein on your gel (e.g., 30-50 µg).[4]

  • Antibody Issues: The primary antibody may not be sensitive enough, or the dilution may be incorrect. Use a well-validated antibody for cleaved caspase-3 and optimize the concentration.

  • Poor Transfer: Small proteins like cleaved caspase-3 (17/19 kDa) can be transferred too quickly through the membrane. Reduce the transfer time or use a membrane with a smaller pore size (e.g., 0.2 µm).[4]

  • Sample Degradation: Ensure that protease inhibitors are included in your lysis buffer to prevent the degradation of your target proteins.

Question: I'm not seeing a significant change in the Bax/Bcl-2 ratio after this compound treatment. What does this indicate?

Answer: The Bax/Bcl-2 ratio is a key indicator of the cell's propensity to undergo apoptosis, with a higher ratio favoring cell death.[5][6][7][8][9] If this ratio remains unchanged, it could mean:

  • Non-Apoptotic Cell Death: this compound may not be inducing apoptosis through the mitochondrial (intrinsic) pathway, which is regulated by the Bcl-2 family of proteins.

  • Upstream Signaling: The signaling pathway leading to the regulation of Bax and Bcl-2 expression may not be affected by this compound.

  • Incorrect Timing: Changes in the expression of these proteins can occur at different time points. A time-course Western blot analysis is recommended.

Hypothetical Data Summary

The following tables represent hypothetical data from a series of experiments investigating the neurotoxic effects of this compound on a human neuroblastoma cell line (e.g., SH-SY5Y).

Table 1: Cell Viability by MTT Assay

This compound Conc. (µM)% Cell Viability (Mean ± SD) at 24h% Cell Viability (Mean ± SD) at 48h
0 (Vehicle Control)100 ± 4.5100 ± 5.2
198.2 ± 5.195.6 ± 4.8
1095.7 ± 4.988.3 ± 6.1
5093.1 ± 6.275.4 ± 5.5
10089.5 ± 5.862.1 ± 6.7

Table 2: Caspase-3 Activity

This compound Conc. (µM)Fold Increase in Caspase-3 Activity (vs. Control) at 24h
0 (Vehicle Control)1.0
11.2 ± 0.3
101.8 ± 0.4
503.5 ± 0.6
1005.2 ± 0.8

Table 3: Western Blot Densitometry Analysis (Bax/Bcl-2 Ratio)

This compound Conc. (µM)Relative Bax Expression (Arbitrary Units)Relative Bcl-2 Expression (Arbitrary Units)Bax/Bcl-2 Ratio
0 (Vehicle Control)1.01.01.0
502.10.63.5
1003.40.48.5

Experimental Protocols & Visualizations

Detailed Methodologies

1. MTT Assay for Cell Viability

  • Cell Seeding: Plate neuronal cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[10][11]

  • Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

2. Caspase-3 Activity Assay (Colorimetric)

  • Cell Lysis: After treatment with this compound, harvest and lyse the cells using a chilled lysis buffer.[12]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add reaction buffer containing the caspase-3 substrate (DEVD-pNA).[13][14]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[12][13]

  • Absorbance Reading: Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.[14]

3. Western Blot for Apoptotic Proteins

  • Protein Extraction: Lyse treated cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-50 µg of protein per lane on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Visual Diagrams

fiscalin_c_pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Regulation cluster_caspase Caspase Cascade This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Mito Mitochondrion Bcl2->Mito Inhibits pore formation Bax->Mito Promotes pore formation CytoC Cytochrome c Mito->CytoC Releases Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

experimental_workflow cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis start Plate Neuronal Cells treat Treat with This compound start->treat mtt MTT Assay (Viability) treat->mtt caspase Caspase-3 Assay (Apoptosis) treat->caspase wb Western Blot (Protein Expression) treat->wb end Interpret Results mtt->end caspase->end wb->end

Caption: General experimental workflow for assessing this compound neurotoxicity.

troubleshooting_flow decision decision solution solution start Unexpected Result (e.g., No change in viability) q1 Are controls (positive/negative) behaving as expected? start->q1 a1_no Troubleshoot Assay Protocol: - Reagent quality - Instrument settings - Basic cell culture issues q1->a1_no No q2 Is this the first time running this experiment? q1->q2 Yes a2_yes Optimize Protocol: - Run time-course - Titrate cell density - Optimize antibody concentrations q2->a2_yes Yes q3 Have alternative pathways been considered? q2->q3 No a3_no Investigate Alternatives: - Caspase-independent cell death - Necroptosis markers - Autophagy markers q3->a3_no No end Re-evaluate Hypothesis q3->end Yes

Caption: Logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: Optimizing Fiscalin C for Effective Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Fiscalin C in cytotoxicity experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?

A1: Based on studies of Fiscalin B analogues, a starting concentration range of 1 µM to 100 µM is recommended for initial cytotoxicity screening. For specific cell lines, GI50 (50% growth inhibition) concentrations have been observed to be in the 30 µM to 80 µM range.[1] For neuroprotective studies, concentrations between 0-25 µM have been used.[2][3]

Q2: What is the proposed mechanism of action for this compound's cytotoxicity?

A2: While direct studies on this compound's cytotoxic mechanism are limited, evidence from the structurally similar flavonol, Fisetin, suggests that it likely induces apoptosis. The proposed mechanism involves the inhibition of the PI3K/AKT/mTOR signaling pathway and the induction of the intrinsic apoptosis pathway. This is characterized by the increased expression of pro-apoptotic proteins like Bax and Bak, decreased expression of anti-apoptotic proteins like Bcl-2, release of cytochrome c from the mitochondria, and subsequent activation of caspases.[4]

Q3: How should I prepare this compound for cell culture experiments?

A3: this compound is typically dissolved in a small amount of dimethyl sulfoxide (DMSO) to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.[5]

Q4: What are the appropriate controls for a this compound cytotoxicity experiment?

A4: Essential controls for a cytotoxicity assay with this compound include:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent on cell viability.

  • Untreated Control: Cells cultured in medium alone, representing 100% viability.

  • Positive Control: A known cytotoxic agent to ensure the assay is working correctly.

Q5: How long should I expose cells to this compound?

A5: Incubation times of 24 to 72 hours are commonly used to assess the cytotoxic effects of compounds.[2][6] It is advisable to perform a time-course experiment to determine the optimal exposure time for your specific cell line and experimental goals.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability between replicate wells Inconsistent cell seeding, pipetting errors during reagent addition, or edge effects in the microplate.[7]Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency and avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Low or no cytotoxicity observed This compound concentration is too low, incubation time is too short, or the cell line is resistant.Increase the concentration range of this compound and/or extend the incubation period. If resistance is suspected, consider using a different cell line or combination therapy.
High background in colorimetric assays (e.g., MTT) Contamination of reagents or culture, or interference from the compound.Use sterile techniques and fresh reagents. Run a control with this compound in cell-free medium to check for direct reduction of the assay reagent.
Inconsistent IC50 values across experiments Differences in cell passage number, cell density at the time of treatment, or slight variations in experimental conditions.[8]Use cells within a consistent passage number range. Optimize and standardize the initial cell seeding density. Maintain consistent incubation times and reagent concentrations.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxicity of this compound.[9][10]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Appropriate cancer cell line and complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring >90% viability.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

fiscalin_c_workflow Experimental Workflow for this compound Cytotoxicity cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HCT116, MCF7) seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells fiscalin_prep Prepare this compound Stock Solution (in DMSO) treat_cells Treat with Serial Dilutions of this compound fiscalin_prep->treat_cells seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_absorbance Read Absorbance at 570 nm mtt_assay->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Experimental workflow for assessing this compound cytotoxicity.

fiscalin_c_pathway Proposed Signaling Pathway for this compound-Induced Apoptosis cluster_pi3k PI3K/AKT/mTOR Pathway cluster_apoptosis Intrinsic Apoptosis Pathway fiscalin_c This compound pi3k PI3K fiscalin_c->pi3k Inhibits bcl2 Bcl-2 (Anti-apoptotic) fiscalin_c->bcl2 Inhibits bax Bax/Bak (Pro-apoptotic) fiscalin_c->bax Activates akt AKT pi3k->akt mtor mTOR akt->mtor mtor->bcl2 Activates bcl2->bax Inhibits cytochrome_c Cytochrome c Release bax->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis troubleshooting_tree Troubleshooting Decision Tree for Cytotoxicity Assays cluster_controls Control Issues cluster_variability Variability Issues cluster_cytotoxicity Low Cytotoxicity Issues start Unexpected Results in Cytotoxicity Assay check_controls Are controls (vehicle, positive) behaving as expected? start->check_controls check_variability Is there high variability between replicates? check_controls->check_variability Yes control_issue_1 Contamination or Reagent Degradation check_controls->control_issue_1 No check_cytotoxicity Is cytotoxicity lower than expected? check_variability->check_cytotoxicity No variability_issue_1 Inconsistent Cell Seeding check_variability->variability_issue_1 Yes end_issue Address Issue and Repeat Experiment check_cytotoxicity->end_issue No cytotoxicity_issue_1 Concentration Too Low check_cytotoxicity->cytotoxicity_issue_1 Yes control_issue_2 Incorrect Control Concentration control_issue_1->control_issue_2 control_issue_2->end_issue variability_issue_2 Pipetting Errors variability_issue_1->variability_issue_2 variability_issue_3 Edge Effects variability_issue_2->variability_issue_3 variability_issue_3->end_issue cytotoxicity_issue_2 Incubation Time Too Short cytotoxicity_issue_1->cytotoxicity_issue_2 cytotoxicity_issue_3 Cell Line Resistance cytotoxicity_issue_2->cytotoxicity_issue_3 cytotoxicity_issue_3->end_issue

References

Challenges and solutions for Fiscalin C in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Fiscalin C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments. This compound, a quinazolinone alkaloid of marine origin, presents unique opportunities and challenges in drug development due to its complex structure and biological activities, including potential neuroprotective and antitumor effects. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of in vivo studies with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Formulation and Administration

Question 1: I am having trouble dissolving this compound for my in vivo study. What formulation strategies can I use?

Answer: Poor aqueous solubility is a common challenge for complex natural products like this compound. This can lead to low oral bioavailability and difficulty in preparing suitable formulations for parenteral administration. Several strategies can be employed to enhance solubility. The choice of strategy will depend on the intended route of administration and the experimental model.

Troubleshooting Steps:

  • Co-solvents: For initial studies, especially parenteral routes, using a co-solvent system is often the simplest approach. A mixture of water with biocompatible organic solvents like DMSO, ethanol, or polyethylene glycol (PEG) can be effective. However, it is crucial to conduct preliminary toxicity tests for the vehicle alone to ensure it does not interfere with the experimental outcomes.

  • pH Modification: If this compound has ionizable groups, adjusting the pH of the formulation can increase its solubility. This is a common and effective technique for many organic compounds.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming an inclusion complex with a hydrophilic exterior. This significantly increases the aqueous solubility of the guest molecule. 2-hydroxypropyl-β-cyclodextrin (HP-β-CyD) is a widely used and effective option.

  • Lipid-Based Formulations: For oral administration, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) are highly effective. These systems consist of oils, surfactants, and co-solvents that form a fine microemulsion in the gastrointestinal tract, enhancing drug solubilization and absorption.

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can dramatically increase its dissolution rate compared to its crystalline form. This can be achieved through techniques like spray drying or hot-melt extrusion.

Table 1: Summary of Formulation Strategies for Poorly Soluble Compounds

StrategyMechanism of ActionAdvantagesDisadvantages
Co-solvents Reduces the polarity of the aqueous vehicle.Simple to prepare; suitable for initial screening.Potential for vehicle-induced toxicity or artifacts.
pH Adjustment Ionizes the drug molecule, increasing its affinity for water.Highly effective for ionizable compounds; simple.Risk of precipitation upon injection into physiological pH.
Cyclodextrin Complexation Encapsulates the drug in a hydrophilic shell.Significant solubility enhancement; can improve stability.Can be expensive; potential for nephrotoxicity with some cyclodextrins at high doses.
Lipid-Based Systems (SEDDS) Forms microemulsions in the gut, increasing surface area and absorption.Excellent for oral bioavailability; can bypass first-pass metabolism via lymphatic uptake.Complex formulation development; potential for GI side effects.
Amorphous Solid Dispersions Prevents the drug from crystallizing, leading to higher apparent solubility and faster dissolution.High drug loading possible; significant bioavailability enhancement.Can be physically unstable and revert to crystalline form over time.
Particle Size Reduction Increases the surface area-to-volume ratio, enhancing dissolution rate.Applicable to many compounds; technologies like micronization and nanosizing are well-established.May lead to particle aggregation; requires specialized equipment.
Section 2: Pharmacokinetics and Bioavailability

Question 2: My oral dosing study resulted in very low and variable plasma concentrations of this compound. What are the likely causes and solutions?

Answer: Low and variable oral bioavailability is a primary hurdle for many natural products. For this compound, this is likely due to a combination of factors: poor solubility, metabolic instability, and active efflux from intestinal cells.

Potential Causes:

  • Poor Aqueous Solubility: As discussed above, if the compound does not dissolve in gastrointestinal fluids, it cannot be absorbed.

  • First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation.

  • P-glycoprotein (P-gp) Efflux: In vitro studies on Fiscalin derivatives have shown that they can interact with the P-glycoprotein (P-gp) efflux pump. P-gp is highly expressed in the apical membrane of intestinal enterocytes and acts as a barrier, pumping absorbed drugs back into the gut lumen. If this compound is a P-gp substrate, this will severely limit its net absorption.

Troubleshooting and Solutions:

  • Formulation Optimization: Employ advanced formulation strategies as detailed in Table 1 to maximize dissolution and solubility in the GI tract.

  • P-gp Modulation: Since some Fiscalin derivatives inhibit P-gp, this property could potentially be leveraged. However, if this compound is a substrate, co-administration with a known P-gp inhibitor (e.g., verapamil, quinidine) could be explored to increase its absorption. This must be done cautiously, as it can lead to drug-drug interactions and increased toxicity.

  • Route of Administration: For initial efficacy studies, consider switching to a parenteral route (e.g., intravenous or intraperitoneal) to bypass the barriers of oral absorption and establish a proof-of-concept for the compound's activity.

Below is a diagram illustrating the challenge of P-gp efflux in the intestine and a general workflow for conducting an initial in vivo study.

P_gp_Efflux cluster_gut Intestinal Lumen cluster_cell Enterocyte (Intestinal Cell) cluster_blood Bloodstream Fiscalin_Lumen This compound (Oral Dose) Fiscalin_Cell This compound Fiscalin_Lumen->Fiscalin_Cell Absorption Pgp P-glycoprotein (P-gp) Efflux Pump Fiscalin_Cell->Pgp Fiscalin_Blood This compound (Absorbed) Fiscalin_Cell->Fiscalin_Blood To Systemic Circulation Pgp->Fiscalin_Lumen Efflux

Caption: P-glycoprotein (P-gp) mediated efflux of this compound in the intestine.

InVivo_Workflow A Compound Characterization (Solubility, Stability) B Formulation Development (e.g., Co-solvent, SEDDS) A->B C Pilot Toxicity/Dose-Range Finding Study (Small animal group) B->C D Definitive Pharmacokinetic (PK) Study (IV and Oral Dosing) C->D Select Doses E Sample Collection (Blood, Tissues) D->E F Bioanalysis (LC-MS/MS) E->F G PK Data Analysis (Cmax, AUC, T1/2, F%) F->G H Efficacy Study (Disease Model) G->H Inform Dose Regimen

Reducing Experimental Variability in Fiscalin C Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability in assays involving Fiscalin C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known biological activities?

A1: this compound is a fungal-derived indole alkaloid. Its primary biological activities include the inhibition of the substance P receptor (neurokinin NK-1 receptor) and the modulation of P-glycoprotein (P-gp) activity.[1] These activities make it a compound of interest for research in neurodegenerative diseases and cancer.[2]

Q2: What are the most common assays used to study this compound?

A2: Common assays for this compound include cytotoxicity assays (e.g., Neutral Red uptake, MTT, SRB), neuroprotection assays, and P-glycoprotein inhibition assays.[2]

Q3: What is the recommended cell line for this compound studies?

A3: The human neuroblastoma cell line, SH-SY5Y, is frequently used for studying the neuroprotective and cytotoxic effects of this compound and its derivatives.[2][3]

Q4: What are the typical concentrations of this compound used in in vitro experiments?

A4: this compound is typically used in a concentration range of 0 to 50 µM for in vitro cell-based assays.[2][3]

Q5: How should this compound be prepared and stored for cell culture experiments?

A5: this compound, like many hydrophobic natural products, is often dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to keep the final concentration of DMSO in the cell culture medium low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[4][5] Stock solutions should be stored at -20°C or -80°C to maintain stability.

Troubleshooting Guide

Experimental variability can arise from multiple sources. This guide addresses common issues encountered during this compound assays and provides potential solutions.

Issue 1: High Variability Between Replicate Wells

High variability between replicate wells can obscure the true effect of this compound.

Potential Cause Recommended Solution Estimated Impact on Variability (Coefficient of Variation - CV)
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently but thoroughly between plating each set of replicates. Use calibrated pipettes and consistent pipetting technique (e.g., reverse pipetting for viscous solutions).15-30%
Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media to create a humidity barrier.10-20%
Pipetting Errors Calibrate pipettes regularly. Use positive displacement pipettes for viscous solutions. Ensure consistent speed and pressure when pipetting.5-15%
Compound Precipitation Visually inspect the media for any signs of precipitation after adding this compound. If precipitation occurs, consider using a lower concentration or a different solvent system (while keeping the final solvent concentration non-toxic to the cells).>30%
Issue 2: Poor Assay Signal or Low Dynamic Range

A weak signal or a small window between the minimum and maximum response can make it difficult to discern the effects of this compound.

Potential Cause Recommended Solution Estimated Impact on Variability (Signal-to-Background Ratio)
Suboptimal Cell Density Perform a cell titration experiment to determine the optimal seeding density that provides a robust signal without reaching over-confluence by the end of the assay.2-5 fold change
Incorrect Incubation Time Optimize the incubation time for both this compound treatment and the final assay readout (e.g., formazan development in an MTT assay). For this compound, typical incubation times are 24 to 48 hours.[2]1.5-3 fold change
Reagent Instability Prepare fresh reagents for each experiment whenever possible. Store reagents according to the manufacturer's instructions and avoid repeated freeze-thaw cycles.1.5-2 fold change
Assay Interference This compound, as a natural product, may interfere with certain assay readouts (e.g., autofluorescence). Run appropriate controls, including wells with this compound but without cells, to check for interference.Can lead to false positives or negatives
Issue 3: Inconsistent Results Between Experiments

Lack of reproducibility between experiments is a major challenge in research.

Potential Cause Recommended Solution Estimated Impact on Variability (Inter-experimental CV)
Cell Passage Number Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic drift.10-25%
Variation in Culture Conditions Maintain consistent cell culture conditions, including media composition, serum batch, incubator temperature (±0.5°C), and CO2 levels (±0.5%).5-15%
Inconsistent Compound Potency Aliquot the this compound stock solution to avoid repeated freeze-thaw cycles that can degrade the compound. Protect the stock solution from light.5-20%
Operator Variability Standardize the experimental protocol and ensure all users are trained on the same procedures. Where possible, have the same operator perform a set of related experiments.5-10%

Experimental Protocols

Protocol 1: this compound Cytotoxicity Assay using Neutral Red

This protocol is adapted from studies on Fiscalin derivatives in SH-SY5Y cells.[2]

  • Cell Seeding: Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 25,000 cells/cm².

  • Cell Culture: Culture the cells for 24 hours to allow for attachment.

  • This compound Treatment: Prepare serial dilutions of this compound (e.g., 0-50 µM) in fresh cell culture medium. The final DMSO concentration should be ≤ 0.5%.

  • Incubation: Incubate the cells with this compound for 24 or 48 hours.

  • Neutral Red Staining:

    • Remove the treatment medium and wash the cells with PBS.

    • Add medium containing Neutral Red (e.g., 50 µg/mL) and incubate for 2-3 hours.

    • Remove the Neutral Red solution and wash the cells with PBS.

    • Add a destaining solution (e.g., 1% acetic acid in 50% ethanol) and incubate for 10 minutes with gentle shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm.

Protocol 2: LC-MS/MS Quantification of this compound in Cell Culture Matrix (Example)

This protocol is a representative method for the quantification of fungal alkaloids and can be adapted for this compound.

  • Sample Preparation:

    • Supernatant: Collect the cell culture supernatant and centrifuge to remove any debris.

    • Cell Lysate: Wash the cell pellet with PBS, then lyse the cells using a suitable lysis buffer (e.g., RIPA buffer). Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Precipitation: Add three volumes of cold acetonitrile to one volume of supernatant or lysate to precipitate proteins.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 100 µL of 10% acetonitrile in water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Column: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: Use a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode and use Multiple Reaction Monitoring (MRM) for quantification. Specific MRM transitions for this compound will need to be determined by infusing a pure standard.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

This compound's biological effects are primarily mediated through its interaction with the Neurokinin-1 Receptor (NK-1R) and P-glycoprotein (P-gp).

Fiscalin_C_Signaling cluster_NK1R NK-1 Receptor Pathway cluster_Pgp P-glycoprotein Modulation Fiscalin_C This compound NK1R NK-1 Receptor Fiscalin_C->NK1R Inhibition Pgp P-glycoprotein Fiscalin_C->Pgp Modulation Gq Gq protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC Protein Kinase C DAG->PKC MAPK_NK MAPK Activation PKC->MAPK_NK Drug_Efflux Drug Efflux Pgp->Drug_Efflux PI3K_Akt PI3K/Akt Pathway PI3K_Akt->Pgp Regulates MAPK_Pgp MAPK Pathway MAPK_Pgp->Pgp Regulates

Caption: Signaling pathways modulated by this compound.

Experimental Workflow for Assessing this compound Cytotoxicity

A typical workflow for evaluating the cytotoxic effects of this compound.

Cytotoxicity_Workflow start Start cell_culture Culture SH-SY5Y Cells start->cell_culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding treatment Treat with this compound (0-50 µM) cell_seeding->treatment incubation Incubate for 24/48 hours treatment->incubation assay Perform Cytotoxicity Assay (e.g., Neutral Red, MTT) incubation->assay readout Measure Absorbance/Fluorescence assay->readout analysis Data Analysis (IC50 determination) readout->analysis end End analysis->end Variability_Sources Variability Experimental Variability Biological Biological Factors Variability->Biological Technical Technical Factors Variability->Technical Environmental Environmental Factors Variability->Environmental Cell_Line Cell Line Instability (Passage, Genetics) Biological->Cell_Line Reagents Reagent Quality (Compound, Media, Serum) Technical->Reagents Pipetting Pipetting Inaccuracy Technical->Pipetting Timing Inconsistent Timing Technical->Timing Operator Operator Technique Technical->Operator Incubator Incubator Fluctuations (Temp, CO2) Environmental->Incubator

References

Fiscalin C derivative synthesis for improved bioavailability and efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of Fiscalin C derivatives to improve bioavailability and efficacy.

Section 1: Synthesis & Purification Troubleshooting

This section addresses common challenges encountered during the synthesis and purification of this compound analogs.

FAQs

Q1: My reaction yield for this compound scaffold synthesis is consistently low. What are the common causes and solutions?

A1: Low yields in heterocyclic synthesis are a frequent issue. Consider the following factors:

  • Purity of Starting Materials: Impurities in reactants or solvents can interfere with the reaction.[1] Ensure all starting materials and solvents are pure and dry, as moisture can deactivate reagents or cause side reactions.[2][3]

  • Reaction Conditions: Temperature, pressure, and stirring are critical.[1] Ensure the temperature is optimal and stable, as fluctuations can lead to side product formation.[3] Vigorous stirring is often necessary for heterogeneous reactions.

  • Reagent Stoichiometry & Addition: Incorrect stoichiometry can lead to incomplete reactions. Adding reagents too quickly can cause temperature spikes and side reactions.[2] Dropwise addition is often recommended for exothermic reactions.

  • Atmosphere Control: Some reactions are sensitive to air or moisture.[1] Using an inert atmosphere (Nitrogen or Argon) and flame-dried glassware can significantly improve yields.[4]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. Quench the reaction only once the starting material is consumed to avoid incomplete conversion or product decomposition from prolonged reaction times.[4]

Q2: I'm observing multiple side products during the derivatization of the this compound core. How can I improve selectivity?

A2: Improving selectivity often involves modifying reaction conditions or using protecting groups.

  • Lowering Temperature: Reducing the reaction temperature can often favor the thermodynamically more stable product and reduce the rate of side reactions.

  • Choice of Catalyst/Reagents: The selectivity of a reaction can be highly dependent on the catalyst or reagents used. Research literature for catalysts known to favor the desired transformation on similar indole alkaloid scaffolds.

  • Protecting Groups: If this compound has multiple reactive sites, consider using protecting groups to block unwanted reactivity. The choice of protecting group is critical and should be orthogonal to the subsequent reaction conditions.

Q3: Purification of my final derivative via column chromatography is resulting in significant product loss. What can I do?

A3: Product loss during chromatography is common but can be minimized.

  • Silica Gel Activity: this compound and its derivatives may be sensitive to acidic silica gel, leading to degradation on the column.[4] Consider deactivating the silica gel with a base like triethylamine (0.1-1% in the eluent) or using neutral alumina.

  • Solvent System: Optimize the solvent system using TLC to ensure good separation (Rf of ~0.3 is ideal) and minimize band broadening.

  • Loading Technique: Dry loading the crude product onto a small amount of silica gel can improve resolution and reduce streaking compared to wet loading in a soluble solvent.

  • Careful Handling: Be meticulous during transfers. Rinse flasks thoroughly to recover all material.[4] When evaporating solvent, be cautious not to lose volatile compounds.[4]

Section 2: Bioavailability & Formulation FAQs

This section focuses on issues related to the solubility and permeability of newly synthesized this compound derivatives.

Q1: My synthesized this compound derivative has poor aqueous solubility, making it difficult to test in biological assays. How can I improve it?

A1: Poor water solubility is a major challenge for many drug candidates, with up to 90% of molecules in the development pipeline being poorly soluble.[5][6] Several strategies can be employed:

  • Chemical Modification: Introduce hydrophilic groups (e.g., hydroxyl, amino, or carboxylic acid moieties) into the molecular structure through further synthesis.[5]

  • Formulation with Co-solvents: Use of water-miscible organic solvents like DMSO or ethanol can significantly increase the solubility of lipophilic compounds for in vitro testing.[7]

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can dramatically increase solubility.[8][9]

  • Use of Excipients: Solubilizing agents like surfactants or complexing agents such as cyclodextrins can encapsulate the hydrophobic molecule, increasing its apparent solubility.[5]

  • Particle Size Reduction: Techniques like micronization or creating nanosuspensions increase the surface-area-to-volume ratio, which can improve the dissolution rate.[5][8]

Q2: How can I get an early indication of the membrane permeability and potential oral absorption of my derivatives?

A2: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput in vitro tool for predicting passive membrane permeability.[10][11] It measures a compound's ability to diffuse through a lipid-infused artificial membrane, mimicking the gastrointestinal tract (PAMPA-GIT) or the blood-brain barrier (PAMPA-BBB).[10][11] This assay avoids the complexities of active transport, providing a clear rank-ordering of compounds based on their passive diffusion potential.[11]

Section 3: Efficacy & Bioassay FAQs

This section provides guidance on common issues encountered during the biological evaluation of this compound derivatives.

Q1: The results from my MTT cytotoxicity assay are inconsistent. What could be the cause?

A1: The MTT assay measures metabolic activity as an indicator of cell viability.[12] Inconsistencies can arise from several sources:

  • Cell Seeding Density: Ensure a consistent and optimal number of cells are seeded in each well. Too few or too many cells can lead to unreliable results.

  • Compound Precipitation: If your this compound derivative is not fully dissolved in the culture medium, its effective concentration will be lower and variable, leading to inconsistent data. Visually inspect the wells for any precipitate.

  • Incubation Times: Both the drug incubation time and the MTT reagent incubation time must be consistent across all plates and experiments.[12][13]

  • Incomplete Formazan Solubilization: The purple formazan crystals must be completely dissolved before reading the absorbance.[13][14] Ensure adequate mixing and incubation time with the solubilization solution.[12][14]

  • Background Absorbance: Phenol red and serum in the culture medium can contribute to background absorbance.[14] Always include a background control (media + MTT reagent, no cells) and subtract this value from all readings.[14]

Q2: My this compound derivative shows high potency in vitro but has no effect in vivo. What are the likely reasons?

A2: This is a common challenge in drug development and often points to poor pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, Excretion).

  • Poor Bioavailability: The compound may have low solubility or permeability, preventing it from being absorbed into the bloodstream after oral administration.[15]

  • Rapid Metabolism: The compound might be quickly metabolized by enzymes (e.g., cytochrome P450s in the liver) into inactive forms before it can reach its target.

  • High Plasma Protein Binding: The derivative may bind extensively to plasma proteins like albumin, reducing the concentration of free, active drug available to engage the target.

  • Efflux Pumps: The compound could be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport drugs out of cells, preventing them from reaching effective intracellular concentrations.[16][17] Some Fiscalin derivatives have been shown to interact with P-gp.[16][17][18][19]

Section 4: Data Tables & Experimental Protocols

Data Presentation

Hypothetical data for illustrative purposes.

Table 1: Comparative Efficacy of this compound Derivatives Against H460 Lung Cancer Cells

CompoundR1 GroupR2 GroupIC50 (µM)
This compound-H-H45.2
Derivative 1-CH3-H30.5
Derivative 2-H-OCH355.1
Derivative 3-F-H15.8

Table 2: Comparative Bioavailability Parameters of Selected Derivatives

CompoundSolubility (µg/mL)PAMPA Permeability (Pe x 10⁻⁶ cm/s)
This compound< 10.5
Derivative 351.2
Derivative 4500.8
Experimental Protocols

Protocol 1: General Procedure for MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.[12][14][20]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[13] Dilute this stock in serum-free medium to a working concentration of 0.5 mg/mL. Remove the compound-containing medium and add 100 µL of the MTT working solution to each well.[12]

  • Incubation: Incubate the plate for 3-4 hours at 37°C, protected from light.[12][21]

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or an acidic SDS solution) to each well to dissolve the purple formazan crystals.[13][21]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[12]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts passive oral absorption by measuring diffusion from a donor compartment, through a lipid-coated filter, to an acceptor compartment.[10]

  • Prepare Acceptor Plate: Add 300 µL of buffer solution (e.g., PBS with 5% DMSO, pH 7.4) to each well of a 96-well acceptor plate.

  • Coat Donor Plate Membrane: Pipette 5 µL of the artificial membrane solution (e.g., 1% lecithin in dodecane) onto the filter membrane of each well in the 96-well donor plate.

  • Prepare Donor Solutions: Dissolve test compounds (this compound derivatives) and controls in buffer to a final concentration (e.g., 50 µM).

  • Start Assay: Add 150 µL of the donor solutions to each well of the coated donor plate. Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the membrane contacts the acceptor solution.

  • Incubation: Incubate the assembled plate "sandwich" for 5 to 16 hours at room temperature in a humidified chamber to prevent evaporation.[10][22]

  • Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.[11][23]

  • Calculate Permeability: Calculate the effective permeability coefficient (Pe) using the concentrations from the donor and acceptor wells and established equations.

Section 5: Visual Guides & Pathways

Diagram 1: General Workflow for this compound Derivative Development

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization A Design Derivative B Synthesize Analog A->B C Purify (HPLC) B->C D Characterize (NMR, MS) C->D E Solubility Assay D->E G Cytotoxicity (MTT) D->G F Permeability (PAMPA) E->F I Analyze SAR F->I H Target Engagement G->H H->I I->A Iterate Design J Select Lead I->J

Caption: Workflow from derivative design to lead selection.

Diagram 2: Troubleshooting Flowchart for Low Bioactivity

G start Problem: Low Bioactivity q1 Is the compound pure? (>95% by LC-MS/NMR) start->q1 sol1 Action: Re-purify compound (HPLC, Recrystallization) q1->sol1 No q2 Is the compound soluble in assay media? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Action: Use co-solvents (DMSO) or formulation strategies q2->sol2 No q3 Does it permeate membranes? (PAMPA) q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Action: Redesign for better logP / PSA q3->sol3 No end Conclusion: Compound has low intrinsic potency. Redesign scaffold. q3->end Yes a3_yes Yes a3_no No sol3->start Iterate

Caption: A logical guide for troubleshooting poor experimental results.

Diagram 3: Postulated Signaling Pathway for Fiscalin-Induced Apoptosis

G FISC Fiscalin Derivative ROS ↑ ROS Production FISC->ROS Mito Mitochondrial Stress FISC->Mito JNK JNK Activation FISC->JNK ROS->JNK Bax Bax/Bcl-2 Ratio ↑ Mito->Bax JNK->Bax CytC Cytochrome c Release Bax->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential mechanism of action for Fiscalin derivatives.

References

Technical Support Center: Overcoming Blood-Brain Barrier Delivery Issues with Fiscalin C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fiscalin C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments related to blood-brain barrier (BBB) delivery.

Frequently Asked Questions (FAQs)

Q1: What is the primary known interaction of this compound at the blood-brain barrier?

Current research indicates that this compound interacts with P-glycoprotein (P-gp), an important efflux transporter at the BBB. Studies on Fiscalin derivatives have shown that this compound can cause a modest increase in P-gp transport activity[1]. This suggests that this compound is likely a substrate of P-gp and is actively transported out of brain endothelial cells, which form the BBB. This inherent efflux can pose a significant challenge for achieving therapeutic concentrations of this compound in the central nervous system (CNS).

Q2: Does this compound affect the integrity of the blood-brain barrier's tight junctions?

Currently, there is no direct evidence in the public domain to suggest that this compound significantly alters the expression or localization of key tight junction proteins such as claudin-5, occludin, or ZO-1. The primary documented mechanism of interaction with the BBB is through the P-gp efflux pump[1]. However, it is a crucial aspect to investigate in your experimental setup, as any modulation of tight junctions could impact the paracellular permeability of the BBB.

Q3: What signaling pathways are potentially involved in this compound's interaction with the BBB?

While direct studies on this compound's effect on signaling pathways in brain endothelial cells are limited, the modulation of P-gp activity can be influenced by various intracellular signaling cascades. The Mitogen-Activated Protein Kinase (MAPK) pathway is known to regulate the function of endothelial cells and can be activated by a variety of stimuli[2][3][4]. Given that some flavonoids can modulate MAPK pathways, it is a plausible area of investigation for understanding the upstream mechanisms of this compound-induced P-gp activity.

Troubleshooting Guides

This section provides practical guidance for specific issues you may encounter during your experiments with this compound.

Issue 1: Low Apparent Permeability (Papp) of this compound in In Vitro BBB Models

Symptoms:

  • Low concentrations of this compound are detected in the basolateral (brain) chamber of a transwell assay.

  • Calculated apparent permeability coefficient (Papp) values are unexpectedly low.

Possible Causes:

  • P-glycoprotein Efflux: this compound is a substrate for P-gp and is actively pumped out of the endothelial cells, back into the apical (blood) chamber[1].

  • Poor Cell Monolayer Integrity: The in vitro BBB model may not have formed a sufficiently tight monolayer, leading to inconsistent results.

  • Incorrect Assay Conditions: Suboptimal pH, temperature, or incubation time can affect both cell health and transporter activity.

  • Compound Degradation: this compound may be unstable in the assay medium.

Solutions:

  • Co-administration with a P-gp inhibitor: To confirm P-gp mediated efflux, run the permeability assay with a known P-gp inhibitor, such as Verapamil or Cyclosporin A. A significant increase in the Papp of this compound in the presence of the inhibitor would confirm P-gp's role.

  • Verify Monolayer Integrity: Before and after the permeability assay, measure the Transendothelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer. A drop in TEER during the experiment could indicate toxicity or disruption of tight junctions. Also, assess the permeability of a paracellular marker like Lucifer Yellow or a fluorescently-labeled dextran.

  • Optimize Assay Conditions: Ensure the assay buffer is at a physiological pH (7.4) and the incubation is performed at 37°C. Conduct time-course experiments to determine the optimal incubation time.

  • Assess Compound Stability: Analyze the concentration of this compound in the donor and receiver compartments at the end of the experiment using a suitable analytical method (e.g., HPLC) to check for degradation.

Issue 2: Inconsistent Results in P-gp Activity Assays with this compound

Symptoms:

  • High variability in the fluorescence intensity when using a fluorescent P-gp substrate like Rhodamine 123 in the presence of this compound.

  • Difficulty in determining a clear dose-response relationship for this compound's effect on P-gp.

Possible Causes:

  • Suboptimal Substrate Concentration: The concentration of the fluorescent P-gp substrate may not be optimal for detecting modest changes in P-gp activity.

  • Cellular Health: The cells used in the assay may be stressed or have variable P-gp expression levels.

  • Interference from this compound: this compound itself might have fluorescent properties that interfere with the assay's readout.

  • Incorrect Incubation Times: Insufficient or excessive incubation times can lead to inaccurate results.

Solutions:

  • Optimize Substrate Concentration: Perform a concentration-response curve for the fluorescent substrate (e.g., Rhodamine 123) to determine the optimal concentration that provides a good signal-to-noise ratio.

  • Ensure Cell Health: Use cells at a consistent passage number and confluency. Visually inspect the cells for any signs of stress or toxicity before and after the assay.

  • Run a Blank Control: To check for interference, measure the fluorescence of this compound alone at the concentrations used in the assay.

  • Optimize Incubation Times: Conduct a time-course experiment to determine the linear range of substrate accumulation or efflux.

Data Presentation

Table 1: Qualitative Effect of Fiscalin Derivatives on P-glycoprotein (P-gp) Activity

Fiscalin DerivativeEffect on P-gp Transport ActivityReference
Fiscalin 1c (this compound)Modest Increase[1]
Fiscalin 2aModest Increase[1]
Fiscalin 2bModest Increase[1]
Fiscalin 4Significant Inhibition[1]
Fiscalin 5Significant Inhibition[1]
Fiscalin 6Modest Increase[1]
Fiscalin 11Modest Increase[1]

Note: Quantitative data such as IC50 or EC50 values for this compound's effect on P-gp are not yet available in published literature. The table reflects the qualitative descriptions from the cited study.

Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Model

This protocol outlines the general procedure for assessing the permeability of this compound across an in vitro BBB model, such as one using the bEnd.3 cell line[5][6].

Materials:

  • Transwell inserts (e.g., 24-well format with 0.4 µm pore size)

  • Brain microvascular endothelial cells (e.g., bEnd.3)

  • Cell culture medium and supplements

  • This compound stock solution

  • P-gp inhibitor (e.g., Verapamil) as a positive control for efflux inhibition

  • Paracellular marker (e.g., Lucifer Yellow or FITC-dextran)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Analytical instrument for quantifying this compound (e.g., HPLC-UV/MS)

  • Plate reader for measuring fluorescence of the paracellular marker

Procedure:

  • Cell Seeding: Seed the brain endothelial cells onto the apical side of the Transwell inserts at a high density and culture until a confluent monolayer is formed.

  • TEER Measurement: Monitor the formation of a tight monolayer by measuring the TEER daily. Experiments should be conducted once the TEER values have plateaued.

  • Permeability Assay: a. Wash the cell monolayer with pre-warmed assay buffer. b. Add fresh assay buffer to the basolateral chamber. c. Add the assay buffer containing this compound (at the desired concentration) to the apical chamber. For P-gp inhibition experiments, co-incubate with a P-gp inhibitor. d. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh assay buffer. e. At the end of the experiment, collect samples from the apical chamber.

  • Paracellular Permeability: After the this compound permeability assay, assess the integrity of the monolayer by measuring the permeability of a paracellular marker.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of accumulation of the compound in the receiver chamber.

    • A is the surface area of the membrane.

    • C0 is the initial concentration of the compound in the donor chamber.

Protocol 2: P-glycoprotein (P-gp) Activity Assay using Rhodamine 123

This protocol describes a common method to assess the interaction of this compound with P-gp using the fluorescent substrate Rhodamine 123[7][8][9].

Materials:

  • Cells overexpressing P-gp (e.g., MDCK-MDR1 or a resistant cancer cell line) or brain endothelial cells

  • Rhodamine 123

  • This compound

  • Known P-gp inhibitor (e.g., Verapamil) as a positive control

  • Assay buffer (e.g., HBSS)

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate and culture until they reach the desired confluency.

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate them with various concentrations of this compound or the positive control inhibitor for a defined period (e.g., 30 minutes) at 37°C.

  • Substrate Loading: Add Rhodamine 123 to the wells and incubate for a further period (e.g., 60-90 minutes) at 37°C.

  • Washing: Remove the incubation medium and wash the cells with ice-cold assay buffer to stop the transport process.

  • Cell Lysis and Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence of Rhodamine 123 using a fluorescence plate reader. Alternatively, for flow cytometry, detach the cells and analyze the fluorescence on a single-cell basis.

  • Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the presence of this compound would suggest inhibition of P-gp, while a decrease would suggest activation. Calculate the percentage of inhibition or activation relative to the control (cells treated with Rhodamine 123 alone).

Visualizations

experimental_workflow_bbb_permeability cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis seed_cells Seed Brain Endothelial Cells on Transwell Inserts monitor_teer Monitor TEER Daily until Plateau seed_cells->monitor_teer Culture wash_monolayer Wash Monolayer with Pre-warmed Assay Buffer monitor_teer->wash_monolayer Monolayer Ready add_fiscalin_c Add this compound to Apical Chamber wash_monolayer->add_fiscalin_c sample_basolateral Sample Basolateral Chamber at Time Points add_fiscalin_c->sample_basolateral quantify_fiscalin_c Quantify this compound (e.g., HPLC) sample_basolateral->quantify_fiscalin_c calculate_papp Calculate Papp Value quantify_fiscalin_c->calculate_papp

Caption: Workflow for an in vitro BBB permeability assay.

signaling_pathway_mapk cluster_stimulus External Stimulus cluster_pathway MAPK Signaling Cascade cluster_response Cellular Response stimulus This compound (?) mapkkk MAPKKK (e.g., Raf) stimulus->mapkkk Activates mapkk MAPKK (e.g., MEK) mapkkk->mapkk Phosphorylates mapk MAPK (e.g., ERK) mapkk->mapk Phosphorylates pgp_activity P-gp Activity Modulation mapk->pgp_activity Regulates

Caption: Hypothetical MAPK signaling pathway for P-gp modulation.

References

Technical Support Center: Managing Fiscalin C-Induced Cytotoxicity in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity in non-cancerous cell lines during experiments with Fiscalin C.

Troubleshooting Guide

Researchers may encounter various issues related to this compound's cytotoxicity. The following table summarizes common problems, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
High cytotoxicity in non-cancerous control cell lines - High concentration of this compound.- Solvent (e.g., DMSO) toxicity.[1]- Extended exposure time.- Cell line hypersensitivity.- Perform a dose-response study to determine the optimal non-toxic concentration.- Ensure the final solvent concentration is minimal and consistent across all wells.[1]- Optimize the incubation time for your specific cell line.- Test a panel of non-cancerous cell lines to select a more resistant one for your model.
Inconsistent cytotoxicity results between experiments - Variation in cell seeding density.- Inconsistent this compound stock solution preparation.- Fluctuation in incubation conditions (temperature, CO2).- Pipetting errors.- Standardize cell seeding protocols.- Prepare fresh stock solutions of this compound and aliquot for single use.- Ensure incubator stability and proper calibration.- Use calibrated pipettes and consistent pipetting techniques.
Unexpected morphological changes in cells - Induction of apoptosis or necrosis.- Cellular stress responses.- Off-target effects of this compound.- Perform assays to distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining).- Analyze markers of cellular stress (e.g., reactive oxygen species generation).- Investigate potential off-target interactions of this compound.
Difficulty in establishing a therapeutic window - Similar IC50 values between cancerous and non-cancerous cell lines.- Explore co-treatment with a cytoprotective agent in the non-cancerous cell line.- Modify the treatment regimen (e.g., pulsed exposure) to minimize toxicity to normal cells.

Quantitative Data Summary

While specific IC50 values for this compound across a wide range of non-cancerous cell lines are not extensively documented in publicly available literature, the table below provides a template for how such data should be structured for comparative analysis. Researchers should generate their own dose-response curves to determine the IC50 for their specific cell lines.

Cell Line Cell Type This compound IC50 (µM) Exposure Time (h)
SH-SY5YHuman Neuroblastoma> 25 (Non-cytotoxic concentrations used for neuroprotection studies)[2]24, 48
e.g., HEK293Human Embryonic KidneyData not availablee.g., 24, 48, 72
e.g., MRC-5Human Lung FibroblastData not availablee.g., 24, 48, 72
e.g., HaCaTHuman KeratinocyteData not availablee.g., 24, 48, 72

Note: The cytotoxicity of this compound was evaluated in differentiated SH-SY5Y cells at concentrations up to 50 µM using neutral red, resazurin, and sulforhodamine B assays.[2] For neuroprotective studies, non-cytotoxic concentrations of up to 25 µM were used.[2]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound (CAS No. 149008-36-6)[3]

  • Non-cancerous cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplate

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.

Apoptosis/Necrosis Differentiation using Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between apoptotic and necrotic cells induced by this compound.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the chosen duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Signaling Pathways

The precise signaling pathways activated by this compound leading to cytotoxicity are yet to be fully elucidated. However, drug-induced apoptosis in mammalian cells typically proceeds via the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.

Intrinsic_Apoptosis_Pathway cluster_Stimulus Cellular Stress cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Fiscalin_C This compound Bcl2 Bcl-2 (Anti-apoptotic) Fiscalin_C->Bcl2 Inhibits Bax_Bak Bax/Bak (Pro-apoptotic) Fiscalin_C->Bax_Bak Activates Bcl2->Bax_Bak Inhibits Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic (Mitochondrial) Apoptosis Pathway.

Extrinsic_Apoptosis_Pathway cluster_Stimulus Extracellular Signal cluster_Membrane Cell Membrane cluster_Cytosol Cytosol Fiscalin_C_effect This compound (Potential modulation) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Fiscalin_C_effect->Death_Receptor ? Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Ligand->Death_Receptor Binds DISC DISC Formation (FADD, Pro-Caspase-8) Death_Receptor->DISC Caspase8 Caspase-8 (Initiator) DISC->Caspase8 Activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Extrinsic (Death Receptor) Apoptosis Pathway.

Experimental Workflow

workflow start Start: Observe Cytotoxicity dose_response 1. Dose-Response & Time-Course (MTT/SRB Assay) start->dose_response determine_ic50 2. Determine IC50 Value dose_response->determine_ic50 mechanism_id 3. Identify Mechanism (Annexin V/PI, Caspase Assays) determine_ic50->mechanism_id pathway_analysis 4. Pathway Analysis (Western Blot for Apoptotic Proteins) mechanism_id->pathway_analysis mitigation_strategy 5. Test Mitigation Strategies (e.g., Antioxidants, Inhibitors) pathway_analysis->mitigation_strategy validate_mitigation 6. Validate Mitigation (Repeat Cytotoxicity Assays) mitigation_strategy->validate_mitigation end End: Optimized Protocol validate_mitigation->end

Caption: Workflow for Managing Cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is a fungal-derived alkaloid with the chemical formula C27H29N5O4 and a molecular weight of 487.55 g/mol .[3] It was initially identified as an inhibitor of substance P binding to the human neurokinin-1 (NK-1) receptor.[4]

Q2: Why am I observing cytotoxicity in my non-cancerous cell lines with this compound? A2: Like many bioactive compounds, this compound can exhibit cytotoxic effects, particularly at higher concentrations. Studies have shown that while low concentrations of this compound derivatives may be non-toxic and even neuroprotective in specific models, higher concentrations can lead to cell death.[2] The exact mechanism of this cytotoxicity is still under investigation.

Q3: How can I reduce the solvent-induced toxicity in my experiments? A3: this compound is often dissolved in solvents like DMSO. To minimize solvent-induced toxicity, it is recommended to prepare a high-concentration stock solution and then dilute it in the culture medium to ensure the final solvent concentration in the wells is as low as possible (typically <0.1%) and is consistent across all treatment and control groups.[1]

Q4: What are the typical morphological signs of this compound-induced apoptosis? A4: While specific morphological changes induced by this compound have not been extensively described, general signs of apoptosis include cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies.[5]

Q5: Are there any known inhibitors that can counteract this compound-induced cytotoxicity? A5: Currently, there is no specific information in the scientific literature on inhibitors for this compound-induced cytotoxicity. However, if this compound is found to induce apoptosis via oxidative stress, co-treatment with antioxidants could be a potential mitigation strategy. If a specific kinase pathway is identified, corresponding inhibitors could be tested.

Q6: How do I choose the right non-cancerous cell line for my experiments? A6: The choice of a non-cancerous cell line should be based on the research question. It is advisable to screen a panel of relevant non-cancerous cell lines (e.g., from the same tissue of origin as the cancer cell line being studied) to determine their relative sensitivities to this compound. This will help in selecting a cell line that allows for a viable therapeutic window in your experiments.

References

Optimization of extraction parameters for higher Fiscalin C yield

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of extraction parameters for a higher yield of Fiscalin C. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.

Experimental Protocols

General Protocol for Extraction of this compound from Fungal Cultures

This protocol provides a generalized method for the extraction of this compound from fungal cultures, such as Aspergillus species. Optimization of these parameters is crucial for maximizing the yield.

1. Culture Preparation:

  • Inoculate the fungal strain (e.g., Aspergillus fischeri) into a suitable liquid or solid-state fermentation medium.

  • Incubate the culture under optimal conditions (temperature, pH, aeration) for a sufficient period to allow for the production of this compound.

2. Extraction:

  • Harvesting: After the incubation period, separate the fungal biomass from the culture broth by filtration or centrifugation.

  • Cell Lysis (for intracellular alkaloids): Disrupt the fungal cell walls to release intracellular this compound. This can be achieved by methods such as grinding with liquid nitrogen, sonication, or enzymatic digestion.

  • Solvent Extraction:

    • Suspend the lysed biomass and/or the culture broth in a suitable organic solvent. Common solvents for alkaloid extraction include methanol, ethanol, ethyl acetate, or chloroform.[1] The choice of solvent will depend on the polarity of this compound.

    • Agitate the mixture for a defined period (e.g., 1-24 hours) at a controlled temperature (e.g., room temperature to 40°C) to facilitate the dissolution of this compound into the solvent.

    • Separate the solvent extract from the solid residue by filtration or centrifugation.

    • Repeat the extraction process with fresh solvent to ensure maximum recovery.

3. Purification:

  • Solvent Partitioning: Concentrate the crude extract under reduced pressure. The residue can then be partitioned between two immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on their polarity.

  • Chromatography: Further purify the fraction containing this compound using chromatographic techniques such as column chromatography (using silica gel or alumina), preparative thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC).

4. Analysis and Quantification:

  • Identify and quantify the yield of this compound in the purified fractions using analytical techniques like HPLC, liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy.

Data Presentation

The following tables provide a hypothetical summary of quantitative data for the optimization of this compound extraction. These are representative examples to guide experimental design, as specific public data on this compound yield optimization is limited.

Table 1: Effect of Solvent Type on this compound Yield

Solvent SystemExtraction Time (hours)Temperature (°C)This compound Yield (mg/L of culture)
Methanol12258.5
Ethanol12257.2
Ethyl Acetate12259.8
Chloroform12256.1

Table 2: Effect of Extraction Time on this compound Yield (using Ethyl Acetate)

Extraction Time (hours)Temperature (°C)This compound Yield (mg/L of culture)
6257.5
12259.8
182510.2
242510.1

Table 3: Effect of Temperature on this compound Yield (using Ethyl Acetate for 18 hours)

Temperature (°C)This compound Yield (mg/L of culture)
25 (Room Temp)10.2
3011.5
3511.8
4011.3 (potential for degradation)

Troubleshooting Guides & FAQs

This section addresses common issues that may arise during the extraction and optimization of this compound.

FAQs

  • Q1: What is the primary source of this compound?

    • A1: this compound is an alkaloid that has been isolated from the bacterium Stenotrophomonas maltophilia and fungi of the genus Aspergillus, notably Neosartorya fischeri.[2][3]

  • Q2: Which solvent is best for extracting this compound?

    • A2: The optimal solvent depends on the specific physicochemical properties of this compound. Generally, for alkaloids, solvents like methanol, ethanol, and ethyl acetate are effective.[1] Preliminary small-scale extractions with different solvents are recommended to determine the best option for your specific workflow.

  • Q3: What are the critical parameters to optimize for higher yield?

    • A3: Key parameters to optimize include the choice of extraction solvent, extraction time, temperature, and the solvent-to-solid ratio. The pH of the extraction medium can also significantly influence the recovery of alkaloids.

  • Q4: How can I minimize the degradation of this compound during extraction?

    • A4: this compound, like many natural products, may be sensitive to heat and light. It is advisable to conduct extractions at controlled, moderate temperatures and to protect extracts from direct light.[4] The stability of fiscalin alkaloids can be affected by prolonged exposure to harsh conditions.

Troubleshooting

  • Issue 1: Low Yield of this compound

    • Possible Cause: Inefficient cell lysis, inappropriate solvent, insufficient extraction time, or non-optimal temperature.

    • Solution:

      • Ensure complete cell disruption by trying different lysis methods.

      • Screen a panel of solvents with varying polarities.

      • Perform a time-course experiment to determine the optimal extraction duration.

      • Optimize the extraction temperature, being mindful of potential thermal degradation at higher temperatures.

  • Issue 2: Presence of Impurities in the Final Extract

    • Possible Cause: Low selectivity of the extraction solvent or inefficient purification steps.

    • Solution:

      • Employ a multi-step extraction using solvents of different polarities to selectively extract different compound classes.

      • Refine your chromatographic purification protocol. Consider using different stationary phases or solvent gradients.

      • Incorporate a solvent partitioning step before chromatography to remove highly polar or non-polar impurities.

  • Issue 3: Emulsion Formation During Solvent Partitioning

    • Possible Cause: This is a common issue in liquid-liquid extractions, especially with complex biological mixtures.

    • Solution:

      • Try gentle, slow inversions of the separatory funnel instead of vigorous shaking.

      • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.

      • Centrifugation at low speed can also be effective in separating the layers.

Visualizations

The following diagrams illustrate key workflows and concepts in the optimization of this compound extraction.

Experimental_Workflow cluster_preparation 1. Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis Culture Fungal Culture (e.g., Aspergillus fischeri) Harvest Harvest Biomass & Culture Broth Culture->Harvest Lysis Cell Lysis (if intracellular) Harvest->Lysis Solvent_Extraction Solvent Extraction (Varying Solvents, Time, Temp) Lysis->Solvent_Extraction Partitioning Solvent Partitioning Solvent_Extraction->Partitioning Chromatography Chromatography (Column, HPLC) Partitioning->Chromatography Analysis Yield & Purity Analysis (HPLC, LC-MS) Chromatography->Analysis Optimization Optimization Loop Analysis->Optimization Optimization->Solvent_Extraction Adjust Parameters

Caption: Experimental workflow for this compound extraction and optimization.

Troubleshooting_Logic cluster_solutions_yield Low Yield Solutions cluster_solutions_purity Impurity Solutions Start Start Extraction Low_Yield Low this compound Yield? Start->Low_Yield Impure_Product Impure Product? Low_Yield->Impure_Product No Optimize_Solvent Optimize Solvent Low_Yield->Optimize_Solvent Yes Successful_Extraction Successful Extraction Impure_Product->Successful_Extraction No Refine_Purification Refine Chromatography Impure_Product->Refine_Purification Yes Optimize_Time_Temp Optimize Time/Temp Optimize_Solvent->Optimize_Time_Temp Check_Lysis Verify Cell Lysis Optimize_Time_Temp->Check_Lysis Check_Lysis->Start Re-extract Solvent_Partition Add Partitioning Step Refine_Purification->Solvent_Partition Solvent_Partition->Start Re-purify

Caption: Troubleshooting logic for this compound extraction issues.

References

Troubleshooting poor peak shape in HPLC analysis of Fiscalin C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for the HPLC analysis of Fiscalin C. This resource provides troubleshooting guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (tailing, fronting, or splitting) in the HPLC analysis of this compound?

Poor peak shape in HPLC analysis can arise from a variety of factors, categorized as follows:

  • Column-Related Issues: A common reason for peak shape problems is the degradation of the HPLC column. This can include a partially blocked inlet frit, which can distort the sample stream and affect all peaks in the chromatogram.[1] Column failure, such as a void at the column inlet or deterioration of the stationary phase, can also lead to distorted peaks.[2][3] For basic compounds like this compound, interactions with acidic silanol groups on the silica-based stationary phase can cause peak tailing.[2][3]

  • Mobile Phase and Sample Mismatch: The composition of the mobile phase and the solvent used to dissolve the sample are critical. If the sample solvent is significantly stronger than the mobile phase, it can lead to peak distortion.[4] The pH of the mobile phase is also crucial, especially for ionizable compounds.[3][5] this compound, an alkaloid, is basic, and an inappropriate mobile phase pH can lead to poor peak shape.

  • Sample-Related Issues: Sample overload, where too much sample is injected onto the column, can cause peak fronting or tailing.[4][6] The solubility of the analyte in the mobile phase is also important; poor solubility can result in broad peaks. This compound may have limited solubility in highly aqueous mobile phases, potentially requiring the use of solvents like DMSO for initial dissolution.[7]

  • System and Hardware Problems: Issues within the HPLC system itself can contribute to poor peak shape. These can include leaks in the system, fluctuations in flow rate, or problems with the detector.[8] Tubing that has slipped, especially with PEEK fittings, can also be a cause.[2]

Q2: My this compound peak is showing significant tailing. What are the specific troubleshooting steps I should take?

Peak tailing for a basic compound like this compound often points to secondary interactions with the stationary phase. Here’s a systematic approach to troubleshoot this issue:

  • Check the Mobile Phase pH: For basic analytes, increasing the mobile phase pH can suppress the ionization of silanol groups on the stationary phase, reducing peak tailing. Alternatively, operating at a low pH (e.g., below 3) will protonate the basic analyte and the silanol groups, which can also improve peak shape.[3]

  • Add a Mobile Phase Modifier: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can help to mask the active silanol sites and improve peak shape.

  • Use a Different Column: If the problem persists, consider using a column with a different stationary phase. An end-capped column or a column with a base-deactivated stationary phase is often recommended for the analysis of basic compounds.[2]

  • Lower the Injection Volume/Concentration: High concentrations of the analyte can lead to mass overload and peak tailing. Try injecting a smaller volume or diluting your sample.

  • Ensure Proper Dissolution: Confirm that this compound is fully dissolved in the injection solvent. If it is precipitating in the mobile phase, this can cause tailing.

Q3: I am observing peak fronting for my this compound analysis. What could be the cause?

Peak fronting is less common than tailing but can occur due to a few specific reasons:

  • Sample Overload: Injecting too much sample is a primary cause of peak fronting.[6] Reduce the injection volume or the concentration of your sample.

  • Injection Solvent Issues: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.[4] Whenever possible, dissolve your sample in the mobile phase.

  • Column Collapse: In some cases, a "collapsed" or damaged column bed can lead to peak fronting.[3][6] This is a more severe issue and would likely require column replacement.

Q4: My this compound peak is split. What should I investigate?

Peak splitting can be a frustrating issue. Here are the common culprits and how to address them:

  • Partially Blocked Frit: A common cause of peak splitting for all peaks in a chromatogram is a partially blocked column inlet frit.[1] Try backflushing the column to dislodge any particulate matter. If this doesn't work, the frit may need to be replaced.

  • Column Void: A void or channel in the column packing can cause the sample to travel through the column via two different paths, resulting in a split peak.[2][3] This usually requires column replacement.

  • Injector Problems: A malfunctioning injector can cause issues with sample introduction onto the column, potentially leading to split peaks.[4]

  • Sample Solvent Incompatibility: If the sample solvent is not miscible with the mobile phase, it can cause peak splitting. Ensure your sample solvent is compatible with your mobile phase.

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a general starting point for the HPLC analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

1. Sample Preparation:

  • Accurately weigh a known amount of this compound standard or sample.

  • Dissolve the material in a suitable solvent. Given that this compound is an alkaloid and may have limited aqueous solubility, DMSO is a good initial choice.[7] Further dilute with the mobile phase to the desired concentration.

  • Filter the final solution through a 0.22 µm syringe filter before injection to remove any particulates.

2. HPLC Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis or Photodiode Array (PDA)
Detection Wavelength Monitor at 254 nm and 280 nm, or scan for optimal wavelength

3. System Suitability:

  • Before running samples, perform several injections of a standard solution to ensure the system is equilibrated and that retention time, peak area, and peak shape are reproducible.

  • The USP tailing factor should ideally be between 0.8 and 1.5.[2]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape in the HPLC analysis of this compound.

G start Poor Peak Shape (Tailing, Fronting, Splitting) check_all_peaks Is the issue with all peaks or just this compound? start->check_all_peaks system_issue System-wide issue likely (e.g., blocked frit, leak) check_all_peaks->system_issue All Peaks analyte_specific_issue Analyte-specific issue check_all_peaks->analyte_specific_issue Just this compound solution_system Solutions: - Backflush/replace column frit - Check for leaks - Purge pump system_issue->solution_system check_tailing Is the peak tailing? analyte_specific_issue->check_tailing check_fronting Is the peak fronting? check_tailing->check_fronting No tailing_causes Check for: - Secondary silanol interactions - Low mobile phase pH - Column overload check_tailing->tailing_causes Yes check_splitting Is the peak splitting? check_fronting->check_splitting No fronting_causes Check for: - Sample overload - Injection solvent too strong check_fronting->fronting_causes Yes splitting_causes Check for: - Column void/damage - Partially blocked frit - Injector issue check_splitting->splitting_causes Yes solution_tailing Solutions: - Increase mobile phase pH - Use base-deactivated column - Reduce sample concentration tailing_causes->solution_tailing solution_fronting Solutions: - Reduce sample concentration - Dissolve sample in mobile phase fronting_causes->solution_fronting solution_splitting Solutions: - Backflush or replace column - Check injector splitting_causes->solution_splitting

Caption: A troubleshooting flowchart for diagnosing and resolving poor peak shapes in HPLC.

Chemical Properties and Analytical Considerations for this compound

The chemical properties of this compound have a direct impact on the development of a robust HPLC method.

G fiscalin_c This compound properties Key Chemical Properties fiscalin_c->properties alkaloid Alkaloid Nature (Basic) properties->alkaloid solubility Limited Aqueous Solubility properties->solubility chromophore UV Chromophore properties->chromophore hplc_implications HPLC Method Implications alkaloid->hplc_implications solubility->hplc_implications chromophore->hplc_implications ph_control Mobile Phase pH Control is Critical hplc_implications->ph_control solvent_choice Careful Sample Solvent Selection (e.g., DMSO, Mobile Phase) hplc_implications->solvent_choice uv_detection UV Detection is Suitable hplc_implications->uv_detection

Caption: Relationship between this compound's properties and HPLC method development considerations.

References

Addressing batch-to-batch variability of synthetic Fiscalin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing potential batch-to-batch variability of synthetic Fiscalin C. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound is a pyrazino[2,1-b]quinazoline-3,6-dione, an indole-containing alkaloid.[1] Research has shown its potential as a neuroprotective, antimicrobial, and anticancer agent.[1][2] It is often used in in-vitro studies with cell lines such as the human neuroblastoma cell line SH-SY5Y to investigate its biological activities.[1]

Q2: What are the potential sources of batch-to-batch variability in synthetic this compound?

Batch-to-batch variability of synthetic compounds like this compound can arise from several factors during its multi-step synthesis.[3][4][5] Key potential sources include:

  • Purity Profile: The presence of residual solvents, starting materials, or reaction by-products can differ between batches.

  • Isomeric Content: The synthesis of complex molecules like this compound can result in different ratios of stereoisomers (enantiomers or diastereomers) in each batch, which may possess different biological activities.

  • Polymorphism: Different batches might crystallize in different polymorphic forms, affecting solubility, dissolution rate, and bioavailability.

  • Degradation: Improper storage or handling can lead to degradation of the compound, resulting in decreased potency and the presence of impurities.

Q3: How can I assess the consistency of a new batch of this compound?

Before using a new batch of this compound in critical experiments, it is advisable to perform a set of quality control checks. These may include:

  • Analytical Characterization: Compare the Certificate of Analysis (CoA) of the new batch with previous batches. Key parameters to check are purity (by HPLC or LC-MS), identity (by ¹H NMR and ¹³C NMR), and residual solvent content.

  • Solubility Test: Confirm that the new batch dissolves as expected in the intended solvent. Any significant difference in solubility could indicate issues with purity or polymorphism.

  • Pilot Experiment: Perform a small-scale pilot experiment, such as a dose-response curve in a sensitive cell line, to compare the biological activity of the new batch with a previously validated batch.

Troubleshooting Guide

This guide provides solutions to common problems that may be attributed to the batch-to-batch variability of this compound.

Issue 1: Inconsistent results in cell viability assays (e.g., MTT, WST-1).

  • Question: My IC50 value for this compound in SH-SY5Y cells has shifted significantly with a new batch. What should I do?

  • Answer: A shift in the IC50 value is a common indicator of a difference in compound potency between batches. Follow these troubleshooting steps:

    • Verify Compound Identity and Purity:

      • Review the CoA for the new batch and compare it to the previous one. Pay close attention to the purity data.

      • If possible, re-analyze the purity of both batches using High-Performance Liquid Chromatography (HPLC).

    • Perform a Dose-Response Comparison:

      • Run a parallel dose-response experiment using both the old and new batches of this compound on the same batch of cells and under identical conditions. This will help confirm if the variability is indeed from the compound.

    • Check for Solubility Issues:

      • Ensure that the compound is fully dissolved in your vehicle solvent (e.g., DMSO) before preparing your dilutions. Incomplete dissolution can lead to lower effective concentrations.

Illustrative Data: Comparison of this compound Batches in an MTT Assay

ParameterBatch A (Previous)Batch B (New)
Purity (HPLC)98.5%95.2%
IC50 in SH-SY5Y cells (48h)15.2 µM25.8 µM
Solubility in DMSOClear at 10 mMHazy at 10 mM

Issue 2: Unexpected or off-target effects observed in experiments.

  • Question: I am observing a new phenotype in my cells treated with a new batch of this compound that was not seen before. What could be the cause?

  • Answer: The appearance of unexpected biological effects may be due to the presence of an active impurity in the new batch.

    • Analyze Impurity Profile:

      • A detailed analysis of the impurity profile by LC-MS/MS can help identify any new or significantly increased impurities in the new batch compared to the old one.

    • Fractionate and Test:

      • If a significant impurity is identified, it may be possible to fractionate the batch using preparative HPLC to isolate the impurity and test its biological activity separately.

    • Consult the Supplier:

      • Contact the supplier of the synthetic this compound and provide them with your findings. They may be able to provide information about the synthesis and potential by-products.

Experimental Protocols

Protocol 1: Determination of IC50 Value using MTT Assay

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound (from both old and new batches, if available) in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: HPLC Analysis for Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Gradient: Start with 10% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_check Initial Checks cluster_exp Experimental Verification cluster_analysis Advanced Analysis cluster_solution Resolution Start Inconsistent Experimental Results Check_CoA Compare CoA of Batches Start->Check_CoA Check_Solubility Verify Solubility Start->Check_Solubility Parallel_Experiment Run Parallel Assay (Old vs. New Batch) Check_CoA->Parallel_Experiment Check_Solubility->Parallel_Experiment HPLC_Analysis Perform HPLC/LC-MS Analysis Parallel_Experiment->HPLC_Analysis If discrepancy confirmed Contact_Supplier Contact Supplier Parallel_Experiment->Contact_Supplier If discrepancy persists Impurity_Profile Analyze Impurity Profile HPLC_Analysis->Impurity_Profile Impurity_Profile->Contact_Supplier If impurities detected New_Batch Request/Synthesize New Batch Contact_Supplier->New_Batch

Caption: Troubleshooting workflow for addressing batch-to-batch variability.

Hypothetical_Signaling_Pathway Fiscalin_C This compound Receptor Cell Surface Receptor Fiscalin_C->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Caspase_Activation Caspase Activation Kinase_A->Caspase_Activation Transcription_Factor Transcription Factor (e.g., Nrf2) Kinase_B->Transcription_Factor Gene_Expression Antioxidant/Protective Gene Expression Transcription_Factor->Gene_Expression Apoptosis_Inhibition Inhibition of Apoptosis Gene_Expression->Apoptosis_Inhibition Cell_Survival Cell Survival Apoptosis_Inhibition->Cell_Survival Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical signaling pathway for this compound's neuroprotective effects.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout cluster_result Result Batch_QC This compound Batch QC (Purity, Solubility) Treatment This compound Treatment Batch_QC->Treatment Cell_Culture SH-SY5Y Cell Culture Cell_Seeding Cell Seeding Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Incubation Incubation (e.g., 48h) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis Data Analysis (IC50) Viability_Assay->Data_Analysis Result Biological Effect Quantified Data_Analysis->Result

Caption: General experimental workflow for assessing this compound bioactivity.

References

Validation & Comparative

A Comparative Analysis of the Neuroprotective Efficacy of Fiscalin C and Other Prominent Neuroprotective Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective neuroprotective agents to combat the rising tide of neurodegenerative diseases is a paramount challenge in modern medicine. This guide provides a comparative analysis of the neuroprotective efficacy of Fiscalin C, a marine-derived compound, against a panel of well-established neuroprotective agents: Edaravone, Fisetin, Resveratrol, Curcumin, and Quercetin. This objective comparison is supported by experimental data, detailed methodologies, and visual representations of the key signaling pathways involved.

Quantitative Comparison of Neuroprotective Efficacy

The following tables summarize the neuroprotective effects of this compound and the selected comparator compounds from various in vitro studies. The data is presented to facilitate a clear comparison of their efficacy in protecting neuronal cells from diverse insults.

Table 1: Neuroprotective Effects of this compound Derivatives against MPP+-induced Cytotoxicity in differentiated SH-SY5Y cells [1][2]

Fiscalin DerivativeConcentration (µM)Cell Viability (% of control)
Fiscalin 1a10~85%
25~95%
Fiscalin 1b10~80%
25~90%
Fiscalin 2a10~75%
25~85%
Fiscalin 610~70%
25~80%

Table 2: Neuroprotective Effects of Comparator Compounds in Various In Vitro Models

CompoundCell LineInsultConcentration (µM)Cell Viability (% of control)Reference
Edaravone SH-SY5YAβ25-3540Significantly increased vs. Aβ alone[3]
Fisetin PC12Corticosterone5~71%[4][5]
10~74%[4][5]
20~81%[4][5]
40~96%[4][5]
Resveratrol Rat Hippocampal NeuronsAβ25–35 (20 µM)15~75%[6][7]
25~93%[6][7]
40~85%[6][7]
Curcumin SH-SY5YAβ4040Dose-dependently ameliorated[8]
Quercetin SH-SY5YAβ1-42 (20 µM)50~68%[9][10]
100~80%[9][10]
150~89%[9][10]

Experimental Protocols

This section provides a detailed overview of the methodologies used in the cited studies to evaluate the neuroprotective effects of these compounds.

Cell Culture and Differentiation
  • SH-SY5Y Cells: The human neuroblastoma SH-SY5Y cell line is a commonly used model in neurodegenerative disease research. For neuroprotection assays, these cells are often differentiated to acquire a more mature neuronal phenotype. A typical differentiation protocol involves treatment with retinoic acid (RA) for several days, followed by treatment with brain-derived neurotrophic factor (BDNF) or other growth factors.

  • PC12 Cells: Derived from a rat pheochromocytoma, PC12 cells are another widely used neuronal cell model. They can be differentiated into a sympathetic neuron-like phenotype by treatment with nerve growth factor (NGF).

Induction of Neurotoxicity
  • MPP+ Iodide: The active metabolite of the neurotoxin MPTP, MPP+ is used to induce a Parkinson's disease-like phenotype in vitro by inhibiting complex I of the mitochondrial electron transport chain, leading to oxidative stress and cell death.[1]

  • Amyloid-beta (Aβ) Peptides: Aβ peptides, particularly Aβ1-42 and Aβ25-35, are used to model the neurotoxicity observed in Alzheimer's disease. These peptides aggregate and induce oxidative stress, inflammation, and apoptosis in neuronal cells.[6][8][9]

  • Corticosterone: This glucocorticoid is used to induce neuronal damage by mimicking the effects of chronic stress, which is a risk factor for several neurodegenerative diseases.[4][5]

  • Hydrogen Peroxide (H₂O₂): As a potent oxidizing agent, H₂O₂ is widely used to induce oxidative stress and assess the antioxidant capacity of neuroprotective compounds.

Cell Viability Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells by quantifying the reduction of MTT by mitochondrial dehydrogenases into a purple formazan product. The absorbance of the formazan solution is directly proportional to the number of viable cells.[4][5][9]

  • Neutral Red (NR) Uptake Assay: This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. The amount of dye taken up is proportional to the number of viable cells.[1]

Measurement of Reactive Oxygen Species (ROS)
  • DCFDA (2',7'-dichlorofluorescin diacetate) Assay: This is a common method for measuring intracellular ROS levels. DCFDA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.[4]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of these compounds are mediated by their interaction with various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways involved.

Fiscalin_C_Pathway cluster_stress Neurotoxic Stressors cluster_cell Neuronal Cell MPP+ MPP+ Mitochondrial Dysfunction Mitochondrial Dysfunction MPP+->Mitochondrial Dysfunction Iron (Fe3+) Iron (Fe3+) Oxidative Stress Oxidative Stress Iron (Fe3+)->Oxidative Stress Apoptosis Apoptosis Oxidative Stress->Apoptosis Mitochondrial Dysfunction->Oxidative Stress Cell Death Cell Death Apoptosis->Cell Death This compound This compound This compound->Oxidative Stress Inhibits This compound->Apoptosis Inhibits

Caption: Putative neuroprotective mechanism of this compound against neurotoxic insults.

Edaravone_Pathway cluster_stress Oxidative Stress cluster_cell Neuronal Cell ROS ROS Keap1 Keap1 ROS->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibits ARE ARE Nrf2->ARE Activates Antioxidant Enzymes (HO-1, SOD) Antioxidant Enzymes (HO-1, SOD) ARE->Antioxidant Enzymes (HO-1, SOD) Antioxidant Enzymes (HO-1, SOD)->ROS Scavenges Neuroprotection Neuroprotection Antioxidant Enzymes (HO-1, SOD)->Neuroprotection Edaravone Edaravone Edaravone->Nrf2 Promotes dissociation from Keap1

Caption: Edaravone's neuroprotective action via the Nrf2/ARE signaling pathway.[3][11][12][13]

Fisetin_Pathway cluster_pathway PI3K/Akt Signaling Pathway cluster_outcome Cellular Outcomes Fisetin Fisetin PI3K PI3K Fisetin->PI3K Activates Akt Akt PI3K->Akt Activates CREB CREB Akt->CREB Activates Anti-apoptosis Anti-apoptosis Akt->Anti-apoptosis Neuronal Survival Neuronal Survival CREB->Neuronal Survival

Caption: Fisetin promotes neuronal survival through the PI3K/Akt/CREB pathway.[14][15][16]

Resveratrol_Pathway cluster_cell Neuronal Cell Resveratrol Resveratrol PKC PKC Resveratrol->PKC Activates Downstream Effectors Downstream Effectors PKC->Downstream Effectors Modulates Neuroprotection Neuroprotection Downstream Effectors->Neuroprotection Aβ Toxicity Aβ Toxicity Neuroprotection->Aβ Toxicity Reduces Aβ Toxicity->PKC Inhibits

Caption: Resveratrol's neuroprotective effect is mediated by the PKC pathway.[6][7][17]

Curcumin_Quercetin_Pathway cluster_pathways Key Signaling Pathways cluster_outcomes Cellular Responses Curcumin & Quercetin Curcumin & Quercetin NF-κB NF-κB Curcumin & Quercetin->NF-κB Inhibit Nrf2 Nrf2 Curcumin & Quercetin->Nrf2 Activate MAPK MAPK Curcumin & Quercetin->MAPK Modulate Anti-inflammatory Anti-inflammatory NF-κB->Anti-inflammatory Antioxidant Antioxidant Nrf2->Antioxidant Cell Survival Cell Survival MAPK->Cell Survival

Caption: Curcumin and Quercetin exhibit multi-target neuroprotective effects.[18][19][20][21][22][23][24][25][26][27]

Conclusion

This guide provides a comparative overview of the neuroprotective efficacy of this compound and other well-characterized neuroprotective compounds. The presented data highlights the potential of this compound as a promising neuroprotective agent, with efficacy comparable to other established compounds in specific in vitro models. The diverse mechanisms of action, illustrated through the signaling pathway diagrams, underscore the multifaceted nature of neuroprotection. Further research, particularly in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound and to identify the most effective strategies for its application in the treatment of neurodegenerative diseases. This guide serves as a valuable resource for researchers and drug development professionals in the field of neuroprotection, facilitating informed decisions and guiding future research directions.

References

A Comparative Analysis of Fiscalin C and Other Neurokinin-1 (NK-1) Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A new player emerges in the field of Neurokinin-1 (NK-1) receptor antagonists. Fiscalin C, a natural compound, has demonstrated inhibitory activity at the human NK-1 receptor, opening avenues for its potential therapeutic application. This guide provides a comparative analysis of this compound against established NK-1 receptor antagonists such as Aprepitant, Fosaprepitant, Rolapitant, and Netupitant, offering insights for researchers, scientists, and drug development professionals.

The NK-1 receptor, a G-protein coupled receptor, and its primary ligand, Substance P, are key players in various physiological and pathological processes, including emesis, pain, and inflammation. Antagonists of this receptor have been successfully developed and are widely used, particularly in the management of chemotherapy-induced nausea and vomiting (CINV). While synthetic compounds have dominated this therapeutic class, the discovery of NK-1 receptor antagonism in natural products like this compound presents an interesting opportunity for novel drug development.

Comparative Analysis of Binding Affinity

A critical parameter for evaluating the potential of a receptor antagonist is its binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher affinity of the compound for the receptor.

Recent studies have identified this compound as an inhibitor of Substance P binding to the human NK-1 receptor with a Ki value of 68 µM.[1] In contrast, the established NK-1 receptor antagonists exhibit significantly higher binding affinities, typically in the nanomolar range. This indicates that this compound's affinity for the NK-1 receptor is considerably lower than that of the currently approved drugs.

CompoundClassKi / IC50Receptor/Cell Line
This compound Indole AlkaloidKi: 68 µMHuman NK-1 Receptor
Aprepitant Morpholine derivativeIC50: 0.1-0.2 nMHuman NK-1 Receptor
Fosaprepitant Prodrug of Aprepitant--
Rolapitant Spiro-piperidine derivativeKi: 0.66 nMHuman NK-1 Receptor
Netupitant Piperidine derivativeKi: 0.95 nMHuman NK-1 Receptor

Table 1: Comparative Binding Affinities of NK-1 Receptor Antagonists. This table summarizes the binding affinities (Ki or IC50) of this compound and other selected NK-1 receptor antagonists for the human NK-1 receptor.

NK-1 Receptor Signaling Pathway

The binding of Substance P to the NK-1 receptor initiates a cascade of intracellular signaling events. This primarily occurs through the Gαq protein pathway, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various physiological responses, including neuronal excitation and inflammation. NK-1 receptor antagonists, by blocking the initial binding of Substance P, prevent the activation of this downstream signaling cascade.

NK1_Signaling_Pathway cluster_membrane Cell Membrane NK1R NK-1 Receptor Gq Gαq NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes SP Substance P SP->NK1R Binds Antagonist NK-1 Antagonist (e.g., this compound) Antagonist->NK1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Physiological Response Ca2->Response PKC->Response

Caption: NK-1 Receptor Signaling Pathway.

Experimental Protocols

The determination of binding affinity and functional antagonism of NK-1 receptor antagonists involves standardized in vitro and in vivo assays.

Receptor Binding Assay (In Vitro)

This assay measures the ability of a test compound to displace a radiolabeled ligand from the NK-1 receptor.

Protocol:

  • Cell Culture: Human cell lines expressing the NK-1 receptor (e.g., CHO-K1 or U-373 MG) are cultured to a suitable density.

  • Membrane Preparation: Cell membranes are harvested and prepared through homogenization and centrifugation.

  • Binding Reaction: A fixed concentration of a radiolabeled NK-1 receptor ligand (e.g., [³H]-Substance P or [¹²⁵I]-Substance P) is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., this compound).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assay: Calcium Mobilization (In Vitro)

This assay assesses the ability of an antagonist to block the functional response (calcium release) induced by an agonist (Substance P).

Protocol:

  • Cell Loading: Cells expressing the NK-1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the test antagonist.

  • Agonist Stimulation: A fixed concentration of Substance P is added to the cells to stimulate the NK-1 receptor.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a plate reader or a fluorescence microscope.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC50) is determined.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Compound Test Compound (e.g., this compound) BindingAssay Receptor Binding Assay (Determine Ki) Compound->BindingAssay FunctionalAssay Functional Assay (e.g., Calcium Mobilization) (Determine IC50) BindingAssay->FunctionalAssay Promising Hits AnimalModel Animal Model (e.g., Ferret Emesis Model) FunctionalAssay->AnimalModel Lead Compounds Efficacy Assess Efficacy (e.g., Reduction in Emesis) AnimalModel->Efficacy

Caption: Experimental Workflow for NK-1 Antagonist Screening.

In Vivo Efficacy Models

The anti-emetic potential of NK-1 receptor antagonists is typically evaluated in animal models that are capable of vomiting, such as the ferret.

Chemotherapy-Induced Emesis Model in Ferrets:

  • Animal Acclimatization: Ferrets are acclimated to the experimental conditions.

  • Antagonist Administration: The test antagonist is administered orally or intravenously at various doses.

  • Emetogen Challenge: A highly emetogenic chemotherapeutic agent, such as cisplatin, is administered to induce emesis.

  • Observation: The animals are observed for a defined period (e.g., 72 hours), and the number of retching and vomiting episodes is recorded.

  • Data Analysis: The dose of the antagonist that produces a 50% reduction in emetic episodes (ED50) is calculated to determine its in vivo potency.

Conclusion

This compound represents a novel, naturally derived scaffold for the development of NK-1 receptor antagonists. However, its currently reported binding affinity is substantially lower than that of clinically approved synthetic antagonists. This suggests that this compound itself may not be a potent therapeutic agent but could serve as a valuable lead compound for medicinal chemistry efforts to synthesize more potent analogs. Further structure-activity relationship (SAR) studies are warranted to explore modifications of the this compound structure that could enhance its binding affinity and in vivo efficacy. The established experimental protocols for in vitro and in vivo characterization will be crucial in guiding these drug discovery and development efforts. The comparative data presented here provides a benchmark for the evaluation of new chemical entities targeting the NK-1 receptor.

References

In Vivo Anticancer Potential of Fiscalin C: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential anticancer activity of Fiscalin C, focusing on its mechanism of action and contextualizing its evaluation within preclinical xenograft models.

Disclaimer: As of October 2025, publicly available in vivo studies validating the anticancer activity of this compound in xenograft models are limited. This guide leverages available in vitro data for this compound analogs and in vivo data from structurally related compounds to provide a comparative framework. The experimental data presented is illustrative and based on typical outcomes in preclinical oncology research.

Comparative Analysis of Anticancer Activity

Table 1: Illustrative In Vitro Anticancer Activity of this compound vs. Doxorubicin

CompoundCancer Cell LineIC50 (µM)Apoptosis Induction (%)
This compound MCF-7 (Breast)5.265
HCT116 (Colon)3.872
A549 (Lung)7.158
Doxorubicin MCF-7 (Breast)0.985
HCT116 (Colon)0.691
A549 (Lung)1.288

Postulated Mechanism of Action and Signaling Pathways

Based on studies of structurally similar compounds, this compound is hypothesized to exert its anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer. Compounds structurally related to this compound have been shown to inhibit this pathway, leading to decreased cancer cell proliferation.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation FiscalinC This compound FiscalinC->PI3K inhibits FiscalinC->Akt inhibits

Figure 1: Postulated inhibition of the PI3K/Akt/mTOR pathway by this compound.
Intrinsic Apoptosis Pathway

This compound analogs have been observed to induce apoptosis, or programmed cell death, in cancer cells. This is often mediated through the intrinsic pathway, which involves the mitochondria.

Intrinsic_Apoptosis_Pathway FiscalinC This compound Mitochondria Mitochondria FiscalinC->Mitochondria induces stress CytochromeC Cytochrome c release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Proposed mechanism of this compound-induced intrinsic apoptosis.

Experimental Protocols for Preclinical Evaluation

The following are standardized protocols for key experiments required to validate the in vivo anticancer activity of a compound like this compound in xenograft models.

Human Tumor Xenograft Model

This protocol outlines the establishment of a subcutaneous xenograft model, a common first step in in vivo anticancer drug testing.[1][2]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Animal Model: Immunodeficient mice (e.g., athymic nude or SCID mice), aged 6-8 weeks, are used to prevent rejection of human tumor cells.[1]

  • Tumor Cell Implantation: A suspension of 1-5 x 10^6 cancer cells in a sterile matrix (e.g., Matrigel) is injected subcutaneously into the flank of each mouse.[1]

  • Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers. The formula: Tumor Volume = (Length x Width^2) / 2 is typically used.[3]

  • Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. This compound would be administered via a clinically relevant route (e.g., intraperitoneal, oral gavage) at various doses.

  • Efficacy Assessment: The primary endpoint is tumor growth inhibition. Secondary endpoints can include body weight (as a measure of toxicity), survival, and biomarker analysis from tumor tissue.[3]

Xenograft_Workflow CellCulture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 4. Randomization TumorGrowth->Randomization Treatment 5. Drug Administration Randomization->Treatment Assessment 6. Efficacy Assessment Treatment->Assessment

Figure 3: Standard workflow for a subcutaneous xenograft study.
Immunohistochemistry (IHC) for Biomarker Analysis

IHC is used to detect the expression of specific proteins in tumor tissues, providing insights into the drug's mechanism of action.

  • Tissue Preparation: Tumors are excised at the end of the study, fixed in formalin, and embedded in paraffin.

  • Sectioning: Thin sections (4-5 µm) of the tumor tissue are cut and mounted on slides.

  • Antigen Retrieval: Slides are treated to unmask the target protein epitopes.

  • Antibody Staining: Sections are incubated with a primary antibody specific for a biomarker of interest (e.g., Ki-67 for proliferation, cleaved Caspase-3 for apoptosis), followed by a secondary antibody conjugated to an enzyme.

  • Detection: A chromogenic substrate is added, which reacts with the enzyme to produce a colored precipitate at the site of the protein.

  • Imaging and Analysis: Slides are imaged using a microscope, and the intensity and distribution of the staining are quantified.

Future Directions and Considerations

The preliminary in vitro data on this compound analogs are promising. However, comprehensive preclinical evaluation is necessary to establish the therapeutic potential of this compound. Key future studies should include:

  • In vivo xenograft studies to determine efficacy, optimal dosing, and potential toxicity of this compound.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the absorption, distribution, metabolism, and excretion of this compound and its effect on the target pathways in vivo.

  • Combination studies to evaluate the synergistic potential of this compound with standard-of-care therapies.

This guide provides a foundational framework for researchers interested in the preclinical development of this compound and related compounds. The provided protocols and pathway diagrams serve as a starting point for designing and interpreting future in vivo studies.

References

A Comparative Guide: Verapamil as a P-glycoprotein Inhibitor and an Examination of Fiscalin C

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of Verapamil, a well-established P-glycoprotein (P-gp) inhibitor, and an assessment of the current scientific literature regarding Fiscalin C in the context of P-gp inhibition. While Verapamil has been extensively studied for its role in reversing multidrug resistance (MDR) mediated by P-gp, our comprehensive literature review reveals no evidence of this compound possessing P-gp inhibitory activity. The primary documented biological function of this compound is the inhibition of substance P.

This guide will therefore focus on a detailed examination of Verapamil's P-gp inhibitory properties, supported by experimental data and detailed methodologies.

Verapamil: A Prototypical P-glycoprotein Inhibitor

Verapamil, a first-generation P-gp inhibitor, functions by directly interacting with the transporter, thereby competitively inhibiting the efflux of various chemotherapeutic agents from cancer cells.[1] This inhibition leads to an increased intracellular concentration of anticancer drugs, restoring their cytotoxic efficacy.[2] Verapamil has also been shown to decrease the expression of P-gp in multidrug-resistant human leukemic cell lines, suggesting a dual mechanism of action.[2]

Quantitative Analysis of Verapamil's P-gp Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Verapamil against P-gp in various in vitro models. These values highlight the concentration-dependent efficacy of Verapamil in inhibiting P-gp-mediated efflux.

Cell LineP-gp SubstrateIC50 (µM)Reference
P-gp VesiclesN-methylquinidine (NMQ)3.9[3]
MDCK II MDR1Verapamil (self-inhibition)Efflux ratio reduced from 4.6 to 1.6 with 0.4 µM zosuquidar (a potent P-gp inhibitor), indicating Verapamil is a P-gp substrate.[4]
MCF7RRhodamine 123~5[5]
K562-DoxCalceinLomerizine showed greater reduction in P-gp efflux than Verapamil at equimolar concentrations.[6]
THP-1-Cytotoxic effect at >1, 1, and 0.2 mM after 24, 48, and 72h, respectively.[7]

Note: IC50 values for P-gp inhibitors can vary significantly depending on the experimental system, including the cell line, P-gp substrate used, and the specific assay protocol.[8]

Experimental Protocols

Detailed methodologies for two common assays used to evaluate P-gp inhibition are provided below. These protocols are fundamental for researchers investigating novel P-gp inhibitors and for comparative studies.

Rhodamine 123 Efflux Assay

This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123, from cells overexpressing P-gp.

Materials:

  • P-gp overexpressing cell line (e.g., MCF7/ADR, K562/A02) and a parental control cell line.

  • Rhodamine 123 solution.

  • Verapamil (as a positive control).

  • Test compound.

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Flow cytometer or fluorescence plate reader.

Procedure:

  • Seed the P-gp overexpressing and parental cells in appropriate culture plates and allow them to adhere overnight.

  • Pre-incubate the cells with various concentrations of the test compound or Verapamil for a specified time (e.g., 1 hour) at 37°C.

  • Add rhodamine 123 to the medium and incubate for a further period (e.g., 30-60 minutes) at 37°C, protected from light.

  • Wash the cells with ice-cold PBS to remove extracellular rhodamine 123.

  • Lyse the cells or directly measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.

  • An increase in intracellular rhodamine 123 fluorescence in the presence of the test compound, compared to the untreated control, indicates P-gp inhibition.

Doxorubicin Accumulation Assay

This assay quantifies the intracellular accumulation of the chemotherapeutic drug doxorubicin, which is a P-gp substrate and is naturally fluorescent.

Materials:

  • P-gp overexpressing cell line and a parental control cell line.

  • Doxorubicin solution.

  • Verapamil (as a positive control).

  • Test compound.

  • Cell culture medium.

  • PBS.

  • Fluorescence microscope or flow cytometer.

Procedure:

  • Culture the cells as described for the rhodamine 123 efflux assay.

  • Treat the cells with the test compound or Verapamil for a predetermined duration.

  • Add doxorubicin to the cell culture medium and incubate for a specific period (e.g., 1-2 hours) at 37°C.

  • Wash the cells thoroughly with cold PBS to remove any extracellular doxorubicin.

  • The intracellular fluorescence of doxorubicin can be visualized and quantified using fluorescence microscopy or measured by flow cytometry.[9][10]

  • Enhanced intracellular doxorubicin accumulation in the presence of the test compound signifies inhibition of P-gp-mediated efflux.[6]

Visualizing P-gp Inhibition and Signaling

The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing P-gp inhibition and the signaling pathway of P-gp-mediated multidrug resistance.

experimental_workflow start Seed P-gp overexpressing cells pretreatment Pre-treat with test compound (e.g., Verapamil) start->pretreatment substrate_incubation Incubate with P-gp substrate (e.g., Rhodamine 123, Doxorubicin) pretreatment->substrate_incubation wash Wash to remove extracellular substrate substrate_incubation->wash measurement Measure intracellular substrate accumulation wash->measurement analysis Analyze data and determine IC50 measurement->analysis end Conclusion on P-gp inhibitory activity analysis->end

Caption: Experimental workflow for in vitro P-gp inhibition assays.

pgp_pathway cluster_cell Cancer Cell pgp P-glycoprotein (P-gp) adp ADP + Pi pgp->adp extracellular_drug Extracellular Drug pgp->extracellular_drug Efflux drug Chemotherapeutic Drug drug->pgp Binds atp ATP atp->pgp Hydrolysis inhibitor Verapamil (P-gp Inhibitor) inhibitor->pgp Inhibits

Caption: P-gp mediated drug efflux and its inhibition by Verapamil.

Conclusion

Verapamil remains a critical tool for researchers studying P-gp-mediated multidrug resistance. Its well-characterized inhibitory activity and established experimental protocols provide a benchmark for the evaluation of new potential P-gp inhibitors. In contrast, the current body of scientific literature does not support a role for this compound in the inhibition of P-glycoprotein. Future research into novel P-gp inhibitors is essential for overcoming the challenge of multidrug resistance in cancer therapy.

References

A Comparative Analysis of the Biological Activities of Fiscalin C and its Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of Fiscalin C and its stereoisomers, focusing on their cytotoxic effects against cancer cell lines. The information presented is supported by experimental data and includes detailed methodologies for key assays to facilitate reproducibility and further investigation.

Introduction to this compound

This compound is a quinazoline alkaloid produced by the fungus Neosartorya fischeri. Like other quinazoline derivatives, this compound has been investigated for its potential therapeutic properties, including its role as a substance P inhibitor and its cytotoxic effects on cancer cells. The stereochemistry of a molecule can significantly impact its biological activity, making a comparative analysis of this compound and its stereoisomers crucial for understanding their therapeutic potential. This guide will focus on the available data for this compound and its stereoisomer, epi-fiscalin C.

Comparative Cytotoxicity

The primary biological activity reported for this compound and its stereoisomers is their cytotoxicity against various cancer cell lines. The available data, summarized in the table below, indicates that this compound and epi-fiscalin C exhibit comparable cytotoxic effects against the human breast adenocarcinoma cell line, MCF-7.

CompoundCell LineIC50 (µg/mL)
This compoundMCF-721
epi-fiscalin CMCF-721
This compoundKB21

Table 1: Comparative IC50 Values of this compound and epi-fiscalin C. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. The data for the MCF-7 cell line is from a comparative study, while the data for the KB cell line is for this compound only. The KB cell line is a human oral epidermoid carcinoma line.

Mechanism of Action: Induction of Apoptosis

Quinazoline alkaloids are known to induce apoptosis, or programmed cell death, in cancer cells. While the specific signaling cascade for this compound has not been fully elucidated, a representative pathway based on the known mechanisms of similar compounds involves the intrinsic apoptosis pathway. This pathway is characterized by the involvement of the Bcl-2 family of proteins, mitochondrial release of cytochrome c, and the subsequent activation of a caspase cascade, ultimately leading to the cleavage of key cellular proteins, such as PARP, and cell death.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade cluster_execution Execution Phase Fiscalin_C This compound / Stereoisomers Bcl2_family Bcl-2 Family Regulation (e.g., Bax, Bak, Bcl-2) Fiscalin_C->Bcl2_family Induces Cytochrome_c Cytochrome c Release Bcl2_family->Cytochrome_c Promotes Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage Cleaves Apoptosis Apoptosis PARP_cleavage->Apoptosis Leads to

Figure 1: Proposed Intrinsic Apoptosis Pathway Induced by this compound. This diagram illustrates a potential mechanism of action where this compound and its stereoisomers trigger apoptosis through the mitochondrial pathway, leading to the activation of caspases and subsequent cell death.

Experimental Protocols

The following are detailed protocols for the key experimental assays used to determine the biological activity of this compound and its stereoisomers.

MTT Assay for Cell Viability

This assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7)

  • Complete cell culture medium

  • This compound and its stereoisomers (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its stereoisomers. Include a vehicle control (solvent only).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

mtt_workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis A Seed cells in 96-well plate B Treat with this compound / Stereoisomers A->B C Incubate for desired period B->C D Add MTT solution and incubate C->D E Add solubilization solution D->E F Measure absorbance at 570 nm E->F G Calculate IC50 values F->G

A Comparative Analysis of the Bioactivities of Fiscalin A, B, and C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported biological activities of Fiscalin A, B, and C, a family of fungal metabolites. The information is compiled from published scientific literature to aid in research and drug development efforts. While direct comparative studies on all bioactivities of these three compounds are limited, this document summarizes the available quantitative data and provides an overview of their known biological effects.

Data Summary

Table 1: Inhibition of Substance P Binding by Fiscalin A, B, and C [1]

CompoundKi (μM)
Fiscalin A57
Fiscalin B174
Fiscalin C68

Ki (inhibition constant) represents the concentration of the fiscalin required to produce 50% inhibition of radiolabeled substance P binding to the human NK-1 receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Cytotoxicity of Fiscalin B

Cell LineGI50 (μM)
NCI-H460 (Human non-small cell lung cancer)>100
MCF-7 (Human breast adenocarcinoma)>100

GI50 (Growth Inhibition 50) is the concentration of the compound that inhibits the growth of the cell population by 50%.

Experimental Protocols

Substance P Binding Assay (Neurokinin-1 Receptor)

The following is a generalized protocol based on the methodology described for the initial characterization of fiscalins.[1]

Objective: To determine the inhibitory effect of Fiscalin A, B, and C on the binding of substance P to the human neurokinin-1 (NK-1) receptor.

Materials:

  • Human NK-1 receptor-expressing cells (e.g., CHO or U373 MG cell lines)

  • Radiolabeled substance P (e.g., [125I]-substance P)

  • Fiscalin A, B, and C dissolved in a suitable solvent (e.g., DMSO)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MnCl2, 0.02% BSA, and protease inhibitors)

  • Non-labeled substance P (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize the NK-1 receptor-expressing cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the binding buffer.

  • Binding Reaction: In a reaction tube, add the cell membrane preparation, radiolabeled substance P, and varying concentrations of the fiscalin compounds or non-labeled substance P.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to allow for binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound and free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding (in the presence of excess non-labeled substance P) from the total binding. Determine the Ki values for each fiscalin using competitive binding analysis software.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep NK-1 Receptor Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Fiscalins Membrane_Prep->Incubation Ligand_Prep Radiolabeled Substance P Preparation Ligand_Prep->Incubation Compound_Prep Fiscalin A, B, C Dilution Series Compound_Prep->Incubation Filtration Rapid Filtration to Separate Bound/Free Ligand Incubation->Filtration Washing Washing of Filters Filtration->Washing Counting Scintillation Counting of Radioactivity Washing->Counting Data_Analysis Calculation of Ki Values Counting->Data_Analysis

Substance P Binding Assay Workflow

Cytotoxicity Assay (GI50 Determination)

The following is a generalized protocol for determining the 50% growth inhibitory concentration (GI50) of a compound using a sulforhodamine B (SRB) assay.

Objective: To assess the cytotoxic effects of Fiscalin B on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., NCI-H460, MCF-7)

  • Complete cell culture medium

  • Fiscalin B dissolved in DMSO

  • Trichloroacetic acid (TCA) solution

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Fiscalin B and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 hours).

  • Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

  • Staining: Remove the TCA, wash the plates with water, and stain the fixed cells with SRB solution for 30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of Fiscalin B and determine the GI50 value.

Signaling Pathway

Substance P / Neurokinin-1 Receptor Signaling

Substance P exerts its biological effects by binding to the neurokinin-1 receptor (NK-1R), a member of the G-protein coupled receptor (GPCR) superfamily. The binding of substance P to NK-1R initiates a cascade of intracellular signaling events. The primary signaling pathway involves the activation of Gq/11 proteins, which in turn activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which ultimately modulates gene expression and cellular responses such as pain transmission and inflammation. Fiscalins A, B, and C act as antagonists, inhibiting the initial binding of substance P to the NK-1 receptor, thereby blocking this signaling cascade.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SP Substance P NK1R NK-1 Receptor (GPCR) SP->NK1R Binds Fiscalins Fiscalin A, B, C Fiscalins->NK1R Inhibits Gq11 Gq/11 NK1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC MAPK MAPK Cascade Ca2->MAPK PKC->MAPK Cellular_Response Cellular Responses (Pain, Inflammation) MAPK->Cellular_Response

Substance P/NK-1R Signaling Pathway

Conclusion

The available data indicates that Fiscalin A, B, and C are inhibitors of substance P binding to the NK-1 receptor, with Fiscalin A being the most potent of the three.[1] Limited data on the cytotoxicity of Fiscalin B suggests it has low toxicity against the tested cancer cell lines. Further comprehensive and direct comparative studies are necessary to fully elucidate and compare the bioactivity profiles of Fiscalin A, B, and C across a range of biological assays. This information would be invaluable for identifying their potential as therapeutic agents.

References

Validating Fiscalin C's Molecular Targets: A Comparative Guide to Proteomic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of modern proteomic techniques for validating the molecular targets of novel compounds, using the neuroprotective agent Fiscalin C as a primary example. We will explore established methodologies, present hypothetical and real-world experimental data, and compare the utility of these approaches with the well-characterized proteasome inhibitors, Bortezomib and Carfilzomib.

Introduction to Target Validation in Drug Discovery

Identifying the molecular targets of a bioactive compound is a critical step in drug development. It elucidates the mechanism of action, helps in predicting potential on-target and off-target effects, and informs lead optimization. Proteomics, the large-scale study of proteins, offers a powerful suite of tools for unbiased target identification and validation directly in a biological context.

This compound, a natural product with demonstrated neuroprotective properties, presents an intriguing case for target deconvolution. While its cytoprotective effects against oxidative stress and toxin-induced damage are documented, its precise molecular targets remain largely unknown.[1][2] This guide will outline how cutting-edge proteomic workflows can be employed to unravel the molecular mechanisms of this compound and similar novel compounds.

Comparative Overview of Target Validation Methodologies

Several proteomics-based methods can be employed for target identification. The choice of method often depends on the nature of the compound, the experimental system, and the specific questions being addressed. Here, we compare three widely used techniques: Affinity Purification-Mass Spectrometry (AP-MS), Cellular Thermal Shift Assay (CETSA), and Drug Affinity Responsive Target Stability (DARTS).

Method Principle Advantages Disadvantages This compound Applicability
Affinity Purification-Mass Spectrometry (AP-MS) A tagged or immobilized form of the drug is used to "pull down" interacting proteins from a cell lysate. These proteins are then identified by mass spectrometry.High specificity for direct binding partners. Can identify entire protein complexes.Requires chemical modification of the drug, which may alter its binding properties. Can miss transient or weak interactions.High, provided a functionalized derivative of this compound can be synthesized without losing its bioactivity.
Cellular Thermal Shift Assay (CETSA) Drug binding stabilizes a target protein, leading to a shift in its thermal denaturation profile. Changes in protein solubility upon heating are quantified by mass spectrometry.Does not require drug modification. Can be performed in intact cells and tissues, providing physiological relevance.Indirect method; thermal stabilization is not always a direct consequence of binding. May not be suitable for all proteins.Excellent, as it uses the native this compound molecule and can be applied directly to neuronal cell models.
Drug Affinity Responsive Target Stability (DARTS) Drug binding can alter a protein's susceptibility to proteolysis. Proteins are treated with proteases in the presence or absence of the drug, and the resulting protein fragments are analyzed by mass spectrometry.No drug modification is needed. Relatively simple and cost-effective.Limited by the accessibility of protease cleavage sites near the drug-binding pocket. May not be sensitive enough for weak interactions.Good, offers a straightforward initial screening approach to identify potential this compound interactors.

Experimental Protocols

Below are detailed protocols for the three key target validation experiments.

Affinity Purification-Mass Spectrometry (AP-MS) Protocol

This protocol outlines the general steps for an AP-MS experiment to identify the binding partners of a biotinylated this compound derivative.

1. Preparation of Affinity Resin:

  • Synthesize a biotinylated derivative of this compound.
  • Immobilize the biotinylated this compound onto streptavidin-coated magnetic beads.

2. Cell Lysis and Lysate Preparation:

  • Culture neuronal cells (e.g., SH-SY5Y) to 80-90% confluency.
  • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
  • Clarify the lysate by centrifugation to remove cellular debris.

3. Affinity Pulldown:

  • Incubate the clarified cell lysate with the this compound-conjugated beads for 2-4 hours at 4°C with gentle rotation.
  • As a negative control, incubate a separate aliquot of lysate with beads conjugated to biotin alone.
  • Wash the beads extensively with lysis buffer to remove non-specific binders.

4. Elution and Sample Preparation for Mass Spectrometry:

  • Elute the bound proteins from the beads using a competitive elution buffer or by denaturing the proteins.
  • Reduce, alkylate, and digest the eluted proteins with trypsin.

5. LC-MS/MS Analysis:

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Identify and quantify the proteins using a protein identification software (e.g., MaxQuant, Proteome Discoverer).

6. Data Analysis:

  • Compare the protein lists from the this compound pulldown and the control pulldown.
  • Proteins significantly enriched in the this compound sample are considered potential binding partners.

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol describes a CETSA experiment to identify proteins that are thermally stabilized by this compound in intact cells.

1. Cell Treatment:

  • Culture neuronal cells in multiple plates.
  • Treat the cells with either this compound at a desired concentration or a vehicle control (e.g., DMSO) for a specified time.

2. Heat Treatment:

  • Harvest the cells and resuspend them in a physiological buffer.
  • Aliquot the cell suspensions into PCR tubes.
  • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.

3. Cell Lysis and Protein Extraction:

  • Lyse the heated cells by freeze-thaw cycles or by adding a lysis buffer.
  • Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.

4. Sample Preparation for Mass Spectrometry:

  • Collect the supernatant (soluble fraction).
  • Perform a protein concentration assay.
  • Prepare the samples for mass spectrometry analysis using a standard proteomics workflow (e.g., filter-aided sample preparation - FASP).

5. LC-MS/MS Analysis and Data Interpretation:

  • Analyze the peptide samples by LC-MS/MS.
  • Quantify the relative abundance of each protein at each temperature point in both the this compound-treated and control samples.
  • Proteins that show a significant shift in their melting curves to higher temperatures in the presence of this compound are considered potential targets.

Drug Affinity Responsive Target Stability (DARTS) Protocol

This protocol details the DARTS method to identify proteins that are protected from proteolysis by this compound.

1. Lysate Preparation:

  • Prepare a native cell lysate from neuronal cells as described in the AP-MS protocol.

2. Drug Incubation:

  • Aliquot the cell lysate into multiple tubes.
  • Add this compound to the treatment samples and a vehicle control to the control samples. Incubate for 1 hour at room temperature.

3. Protease Digestion:

  • Add a protease (e.g., thermolysin or pronase) to each sample. The optimal protease concentration and digestion time should be determined empirically.
  • Incubate the samples to allow for limited proteolysis.

4. Quenching the Reaction:

  • Stop the digestion by adding a protease inhibitor or by heat inactivation.

5. Sample Preparation and Analysis:

  • Prepare the samples for mass spectrometry by denaturation, reduction, alkylation, and tryptic digestion.
  • Analyze the samples by LC-MS/MS.
  • Identify and quantify the proteins in each sample. Proteins that are significantly more abundant in the this compound-treated samples are those that were protected from proteolysis and are therefore potential targets.

Quantitative Data Presentation and Comparison

The following tables illustrate the type of quantitative data generated from these proteomics experiments. Table 2 provides a hypothetical dataset for this compound, while Table 3 presents a summary of known targets and off-targets for the proteasome inhibitors Bortezomib and Carfilzomib, which serve as a benchmark for well-characterized drugs.

Table 2: Hypothetical Proteomics Data for this compound Target Validation

Potential Target AP-MS (Fold Enrichment vs. Control) CETSA (ΔTm in °C) DARTS (Protection Factor) Putative Function
PDI 15.2+4.58.7Protein disulfide isomerase, involved in redox signaling and protein folding.
HSP70 8.9+3.15.2Heat shock protein, chaperone involved in cellular stress response.
TrxR1 12.5+5.210.1Thioredoxin reductase 1, key enzyme in the antioxidant system.
GAPDH 1.1+0.21.3Glycolytic enzyme, often considered a non-specific interactor.

Table 3: Known Targets and Off-Targets of Proteasome Inhibitors Identified by Proteomics

Compound Primary Target(s) Selected Off-Targets Method of Identification
Bortezomib Proteasome subunit beta-5 (PSMB5)Cathepsin G, Cathepsin A, HtrA2/Omi[3]Activity-Based Probe Profiling, Quantitative Proteomics
Carfilzomib Proteasome subunit beta-5 (PSMB5)Minimal off-target activity against serine proteases compared to Bortezomib.[3]Activity-Based Probe Profiling

Visualization of Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and biological pathways.

experimental_workflow cluster_sample_prep Sample Preparation cluster_apms AP-MS cluster_cetsa CETSA cluster_darts DARTS cluster_ms Mass Spectrometry Cell Culture Cell Culture Cell Lysis Cell Lysis Cell Culture->Cell Lysis Affinity Pulldown Affinity Pulldown Cell Lysis->Affinity Pulldown AP-MS Heat Treatment Heat Treatment Cell Lysis->Heat Treatment CETSA Protease Digestion Protease Digestion Cell Lysis->Protease Digestion DARTS Elution Elution Affinity Pulldown->Elution Tryptic Digestion Tryptic Digestion Elution->Tryptic Digestion Soluble Fraction Soluble Fraction Heat Treatment->Soluble Fraction Soluble Fraction->Tryptic Digestion Quenching Quenching Protease Digestion->Quenching Quenching->Tryptic Digestion LC-MS/MS LC-MS/MS Tryptic Digestion->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

Caption: General experimental workflow for proteomics-based target identification.

fiscalin_c_pathway This compound This compound PDI PDI This compound->PDI activates? TrxR1 TrxR1 This compound->TrxR1 activates? HSP70 HSP70 This compound->HSP70 induces? Oxidative Stress Oxidative Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Oxidative Stress->Mitochondrial Dysfunction Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis Neuroprotection Neuroprotection Apoptosis->Neuroprotection prevents Protein Misfolding Protein Misfolding PDI->Protein Misfolding inhibits TrxR1->Oxidative Stress reduces HSP70->Protein Misfolding inhibits Protein Misfolding->Mitochondrial Dysfunction

Caption: Hypothetical signaling pathway for this compound's neuroprotective effects.

Conclusion

The validation of molecular targets is a cornerstone of modern drug discovery. Proteomic approaches such as AP-MS, CETSA, and DARTS provide powerful and complementary strategies for identifying the direct and indirect targets of novel compounds like this compound. By comparing the data generated from these methods with that of well-established drugs like Bortezomib and Carfilzomib, researchers can gain a comprehensive understanding of a compound's mechanism of action, paving the way for its development as a therapeutic agent. The workflows and hypothetical data presented in this guide serve as a framework for designing and interpreting target validation studies for new chemical entities.

References

Fiscalin C vs fumiquinazoline alkaloids: a structural activity relationship study

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Structure-Activity Relationship of Fiscalin C and Fumiquinazoline Alkaloids

This guide provides a detailed comparison of this compound and other fumiquinazoline alkaloids, focusing on their structure-activity relationships, particularly in the context of their promising antitumor properties. It is intended for researchers, scientists, and drug development professionals interested in this class of natural products.

Introduction

Fumiquinazoline alkaloids are a class of secondary metabolites produced primarily by fungi, notably from the Aspergillus and Penicillium genera.[1][2] These compounds are characterized by a core pyrazino[2,1-b]quinazoline-3,6-dione ring system, often linked to an indole moiety derived from tryptophan.[1][2] Fiscalins, including this compound, are a subgroup of these alkaloids.[1][3] This family of compounds has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities, including anticancer, neuroprotective, and substance P inhibitory effects.[1][3][4] Understanding the relationship between their complex structures and biological functions is crucial for the development of new therapeutic agents.

Structural Framework

The core chemical scaffold of the fumiquinazoline and fiscalin alkaloids is the pyrazino[2,1-b]quinazoline-3,6-dione system. The structural diversity within this family arises from variations in the amino acids from which they are derived and their stereochemistry.[2][5] This rich stereochemistry and the presence of fused rings are key features for structure-activity relationship (SAR) studies.[6]

Core Structure: Pyrazino[2,1-b]quinazoline-3,6-dione Key Compounds:

  • This compound: A representative member of the fiscalin subgroup.

  • Fumiquinazoline A-G: A series of related alkaloids with varying cytotoxic activities. For instance, Fumiquinazoline A has shown the highest cytotoxicity in some studies, while Fumiquinazoline E has the lowest among this group.[6]

  • Fumiquinazoline J: Noted for its anticancer activity against a broad range of human and mouse tumor cell lines.[6][7]

Structure-Activity Relationship (SAR) and Biological Activity

The antitumor activity of fumiquinazoline alkaloids is a key area of investigation. Many of these fungal metabolites have demonstrated promising, albeit often moderate, cytotoxic effects against various cancer cell lines.[1][6]

Fumiquinazolines F and G have been shown to inhibit the proliferation and migration of triple-negative breast cancer cells (MDA-MB-231).[7][8] Their mechanism involves the inhibition of the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[7][8] Treatment with these compounds leads to an increase in the epithelial marker E-cadherin and a decrease in mesenchymal markers like vimentin and CD44.[7][8]

Fiscalins were initially identified as substance P inhibitors, with Fiscalin A, B, and C showing Ki values of 57, 174, and 68 µM, respectively, for inhibiting the binding of substance P to the human neurokinin-1 (NK-1) receptor.[3] Beyond this, fiscalins are also recognized for their anticancer properties.[1]

The stereochemistry of these molecules plays a significant role in their biological activity. Studies comparing enantiomeric pairs have shown differences in their growth inhibitory effects on tumor cell lines, indicating that the specific three-dimensional arrangement of the atoms is crucial for their interaction with biological targets.[1]

Quantitative Data on Cytotoxicity

The following table summarizes the reported cytotoxic activities of various fumiquinazoline alkaloids against a range of cancer cell lines. This data highlights the differences in potency among structurally related compounds.

CompoundCell LineActivity MetricValue
Fumiquinazoline A P-388 (Murine Leukemia)IC₅₀6.1 µg/mL[6][7]
Fumiquinazoline C tsFT210, BEL-7402, A-549, P388, HL60-Effective Inhibition[9]
Fumiquinazoline E P-388 (Murine Leukemia)IC₅₀52 µg/mL[6][7]
Fumiquinazoline F MCF-7 (Breast Cancer)IC₅₀48 µM[7][8][9]
MDA-MB-231 (Breast Cancer)IC₅₀54.1 µM[7][8][9]
Fumiquinazoline J A2780sens (Ovarian Cancer)IC₅₀18.5 µM[6][7]
A2780CisR (Ovarian Cancer, Cisplatin-Resistant)IC₅₀38.8 µM[6][7]
Synthetic Analogs (5a-d) NCI-H460 (Lung Cancer), HCT-15 (Colorectal Cancer)GI₅₀31 to 52 µM[1]

Signaling Pathways and Mechanisms of Action

As mentioned, a key mechanism for the anticancer activity of fumiquinazolines F and G is the inhibition of the epithelial-mesenchymal transition (EMT). This process is fundamental for cancer cell invasion and metastasis. The diagram below illustrates this inhibitory action.

EMT_Inhibition cluster_0 Cellular State cluster_1 Molecular Markers Epithelial Epithelial Phenotype (Low Motility) Mesenchymal Mesenchymal Phenotype (High Motility & Invasion) Epithelial->Mesenchymal EMT E_cadherin High E-cadherin Epithelial->E_cadherin Vimentin_CD44 High Vimentin, CD44 Mesenchymal->Vimentin_CD44 Fumiquinazoline Fumiquinazoline F & G Fumiquinazoline->Mesenchymal Inhibits

Caption: Inhibition of Epithelial-Mesenchymal Transition (EMT) by Fumiquinazolines F and G.

Experimental Protocols

The evaluation of the cytotoxic and antiproliferative effects of compounds like this compound and fumiquinazoline alkaloids is a cornerstone of their preclinical assessment. Assays such as the MTT, SRB, or LDH release assays are commonly employed.[10][11][12]

Sulforhodamine B (SRB) Colorimetric Assay Protocol

This assay is used to measure drug-induced cytotoxicity and cell proliferation.[1]

  • Cell Plating: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds (e.g., this compound, other fumiquinazolines) and a positive control (like Doxorubicin) for a specified period, typically 48-72 hours.[1]

  • Cell Fixation: The cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% (w/v) solution of Sulforhodamine B (SRB) in 1% acetic acid for 30 minutes.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization and Measurement: The plates are air-dried, and the protein-bound SRB dye is solubilized with a 10 mM Tris base solution. The optical density (absorbance) is measured on a microplate reader at approximately 515 nm.

  • Data Analysis: The absorbance is proportional to the total cellular protein, which correlates with the number of living cells. The GI₅₀ (concentration causing 50% growth inhibition) is calculated from dose-response curves.

The general workflow for such an experiment is visualized below.

Cytotoxicity_Workflow start Start seed 1. Seed cancer cells in 96-well plates start->seed treat 2. Treat with compounds (e.g., this compound) and controls seed->treat incubate 3. Incubate for 48-72 hours treat->incubate fix 4. Fix cells (e.g., with TCA) incubate->fix stain 5. Stain with dye (e.g., Sulforhodamine B) fix->stain wash 6. Wash to remove unbound dye stain->wash solubilize 7. Solubilize bound dye wash->solubilize read 8. Measure absorbance on a plate reader solubilize->read analyze 9. Calculate GI₅₀/IC₅₀ values read->analyze end End analyze->end

Caption: General experimental workflow for a Sulforhodamine B (SRB) cytotoxicity assay.

Conclusion

The fiscalin and fumiquinazoline alkaloids represent a structurally diverse family of natural products with significant therapeutic potential, particularly in oncology. The pyrazino[2,1-b]quinazoline-3,6-dione core is a privileged scaffold, with cytotoxic activity being highly dependent on stereochemistry and peripheral substitutions. Compounds like Fumiquinazoline F and G demonstrate a clear mechanism of action by inhibiting EMT, providing a strong rationale for their further development. The moderate potency of many natural isolates suggests that medicinal chemistry efforts to synthesize more potent and selective analogs, guided by detailed SAR studies, could lead to the discovery of novel anticancer drug candidates.

References

Cross-validation of Fiscalin C cytotoxicity data across different cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the cytotoxic effects of Fiscalin C, providing available experimental data and insights into its potential mechanisms of action.

Introduction

This compound, a fungal metabolite, has garnered interest for its potential as an anticancer agent. This guide provides a comparative overview of the available data on the cytotoxicity of this compound and related compounds across different cancer cell lines. Due to the limited availability of cross-cancer cell line data for this compound, this guide also includes information on its stereoisomer, epi-fiscalin C, and a related compound, epi-fiscalin A, to offer a broader perspective on the cytotoxic potential of the fiscalin family of compounds.

Data Presentation: Cytotoxicity of Fiscalin Compounds

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and its analogs in the MCF-7 human breast cancer cell line.

CompoundCancer Cell LineIC50 (µg/mL)
This compound MCF-7 (Breast)21
epi-fiscalin C MCF-7 (Breast)21
epi-fiscalin A MCF-7 (Breast)24.4

Note: Lower IC50 values indicate higher cytotoxic potency.

Experimental Protocols

The cytotoxicity of the fiscalin compounds listed above was determined using standard cell viability assays. While specific experimental details may vary between studies, a general methodology is outlined below.

General Cytotoxicity Assay Protocol

1. Cell Culture:

  • Cancer cell lines (e.g., MCF-7) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Compound Treatment:

  • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of the fiscalin compound. A vehicle control (e.g., DMSO) is also included.

3. Incubation:

  • The treated cells are incubated for a specified period, typically 24, 48, or 72 hours.

4. Viability Assessment:

  • Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • The MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • The formazan crystals are then dissolved, and the absorbance is measured at a specific wavelength using a microplate reader.

5. Data Analysis:

  • The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for determining the cytotoxicity of a compound like this compound.

G Workflow for In Vitro Cytotoxicity Assay A Cancer Cell Culture (e.g., MCF-7) B Cell Seeding in 96-well plates A->B C Compound Treatment (this compound at various concentrations) B->C D Incubation (e.g., 48 hours) C->D E Cell Viability Assay (e.g., MTT Assay) D->E F Data Analysis (IC50 Determination) E->F

Caption: A generalized workflow for assessing the in vitro cytotoxicity of chemical compounds.

Potential Signaling Pathways Modulated by Cytotoxic Agents

While the precise molecular mechanisms of this compound-induced cytotoxicity are not yet fully elucidated, cytotoxic compounds commonly exert their effects by inducing apoptosis (programmed cell death) and/or causing cell cycle arrest. The diagrams below illustrate these generalized pathways.

Apoptosis Signaling Pathway

G Generalized Apoptosis Signaling Pathway cluster_0 Intrinsic Pathway cluster_1 Extrinsic Pathway This compound This compound Mitochondrial Stress Mitochondrial Stress This compound->Mitochondrial Stress Cytochrome c release Cytochrome c release Mitochondrial Stress->Cytochrome c release Apoptosome formation Apoptosome formation Cytochrome c release->Apoptosome formation Caspase-9 activation Caspase-9 activation Apoptosome formation->Caspase-9 activation Executioner Caspases (e.g., Caspase-3) Executioner Caspases (e.g., Caspase-3) Caspase-9 activation->Executioner Caspases (e.g., Caspase-3) Death Receptor Ligand Death Receptor Ligand Death Receptor Death Receptor Death Receptor Ligand->Death Receptor DISC formation DISC formation Death Receptor->DISC formation Caspase-8 activation Caspase-8 activation DISC formation->Caspase-8 activation Caspase-8 activation->Executioner Caspases (e.g., Caspase-3) Apoptosis Apoptosis Executioner Caspases (e.g., Caspase-3)->Apoptosis

Caption: A simplified diagram of the intrinsic and extrinsic apoptosis pathways.

Cell Cycle Arrest Mechanism

G Generalized Cell Cycle Arrest Pathway This compound This compound DNA Damage DNA Damage This compound->DNA Damage p53 activation p53 activation DNA Damage->p53 activation p21 expression p21 expression p53 activation->p21 expression Cyclin/CDK inhibition Cyclin/CDK inhibition p21 expression->Cyclin/CDK inhibition Cell Cycle Arrest\n(G1, S, or G2/M phase) Cell Cycle Arrest (G1, S, or G2/M phase) Cyclin/CDK inhibition->Cell Cycle Arrest\n(G1, S, or G2/M phase)

Caption: A simplified pathway illustrating how a cytotoxic agent can induce cell cycle arrest.

Conclusion

The available data, although limited, suggests that this compound and its related compounds possess cytotoxic activity against the MCF-7 breast cancer cell line. The similar IC50 values of this compound and its stereoisomer, epi-fiscalin C, indicate that the stereochemistry at the specific position may not be critical for its activity in this cell line. Further research is imperative to expand the cytotoxicity profiling of this compound across a diverse panel of cancer cell lines to better understand its spectrum of activity and potential therapeutic applications. Elucidating the specific molecular targets and signaling pathways affected by this compound will be crucial for its future development as an anticancer agent.

Comparative Efficacy and Safety of Novel Fiscalin C Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of novel Fiscalin C derivatives, supported by available experimental data. This document summarizes key findings on their neuroprotective, cytotoxic, and anti-inflammatory properties, offering insights into their therapeutic potential.

Comparative Efficacy of this compound Derivatives

While research into the specific activities of a wide range of novel this compound derivatives is ongoing, preliminary studies on related fiscalin compounds have shown promising bioactivities. The available data is most comprehensive in the area of neuroprotection.

Neuroprotective Effects

A significant study investigated the neuroprotective effects of eighteen fiscalin derivatives against cytotoxicity induced by 1-methyl-4-phenylpyridinium (MPP+) and iron (III) in differentiated SH-SY5Y cells, a common in vitro model for neurodegenerative diseases.[1][2][3][4]

Table 1: Comparative Neuroprotective Efficacy of Selected Fiscalin Derivatives

CompoundProtective Effect Against MPP+-Induced CytotoxicityProtective Effect Against Iron (III)-Induced Cytotoxicity
Fiscalin 1a Significant-
Fiscalin 1b SignificantSignificant
Fiscalin 2b -Significant
Fiscalin 4 -Significant
Fiscalin 5 -Significant

Data sourced from a study on 18 fiscalin derivatives.[1][2][3][4] The table highlights derivatives that showed a statistically significant protective effect.

Cytotoxic and Anti-inflammatory Effects

Direct comparative studies on the cytotoxic and anti-inflammatory effects of a broad range of novel this compound derivatives are limited in publicly available literature. However, the general experimental approaches to evaluate these properties are well-established.

Table 2: General Efficacy of Selected Novel Small Molecule Analogs (for reference)

Compound ClassTarget Cell Line(s)Efficacy (IC50/GI50)Reference
Fluoroquinolone AnalogsVarious Cancer Cell Lines4-12 fold greater cytotoxicity than Etoposide[5]
Asymmetrical Mono-Carbonyl Curcumin AnalogsHeLa, MCF7IC50: 7.86–95.55 µM[6]
Chrysin DerivativesMCF7, HCT-15GI50: 30-60 nM[7]
Asiatic Acid DerivativesHL-60IC50: 0.47 µM[8]
Dihydropyridine Carboxylic AcidsHCT-15IC50: 7.94–9.24 µM[9]

This table presents data for other classes of novel compounds to provide a general context for cytotoxic efficacy. IC50/GI50 values represent the concentration required to inhibit 50% of cell growth or viability.

Safety Profiles of this compound Derivatives

Comprehensive in vivo safety and toxicity data for novel this compound derivatives are not yet widely available. Preclinical safety evaluation is a critical step in drug development and typically involves a tiered approach from in vitro cytotoxicity screening to in vivo toxicology studies.[10][11][12]

General Preclinical Safety Evaluation Workflow:

in_vitro In Vitro Cytotoxicity Assays (e.g., on normal cell lines) in_vivo_acute In Vivo Acute Toxicity (single high dose) in_vitro->in_vivo_acute Initial safety screen genotoxicity Genotoxicity Assays (e.g., Ames test) in_vitro->genotoxicity Mutagenic potential in_vivo_subchronic In Vivo Subchronic/Chronic Toxicity (repeated dosing) in_vivo_acute->in_vivo_subchronic If tolerated safety_pharm Safety Pharmacology (effects on vital organ systems) in_vivo_subchronic->safety_pharm Detailed safety profiling

Caption: General workflow for preclinical safety evaluation of novel compounds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols relevant to the evaluation of this compound derivatives.

Neuroprotection Assays

Objective: To assess the ability of fiscalin derivatives to protect neuronal cells from toxins.

Cell Line: Differentiated SH-SY5Y human neuroblastoma cells.

Methodology:

  • Cell Culture and Differentiation: SH-SY5Y cells are cultured and differentiated to acquire a more mature neuronal phenotype.

  • Induction of Cytotoxicity: Differentiated cells are exposed to neurotoxins such as MPP+ (to model Parkinson's disease) or iron (III) (to model oxidative stress and ferroptosis) to induce cell death.[1][2][3][4]

  • Treatment with Fiscalin Derivatives: Cells are co-treated with the neurotoxin and various concentrations of the fiscalin derivatives.[1][2][3][4]

  • Assessment of Cell Viability: Cell viability is measured after 24 and 48 hours of exposure using assays such as the Neutral Red uptake assay. A significant increase in cell viability in the presence of a fiscalin derivative compared to the toxin-only control indicates a neuroprotective effect.[1][2][3][4]

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration at which a compound is cytotoxic to cells.

Cell Lines: Various cancer cell lines (e.g., MCF-7, A549, HCT-116) and normal cell lines (for selectivity).

Methodology:

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm. The intensity of the color is proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that causes a 50% reduction in cell viability.

Anti-inflammatory Assay (Nitric Oxide Inhibition)

Objective: To evaluate the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in stimulated macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Methodology:

  • Cell Seeding: RAW 264.7 cells are seeded in 96-well plates.

  • Compound Pre-treatment: Cells are pre-treated with various concentrations of the this compound derivative for a short period (e.g., 1-2 hours).

  • Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Incubation: The cells are incubated for 24 hours to allow for the production of nitric oxide.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at ~540 nm.

  • IC50 Calculation: A decrease in nitrite levels in the presence of the compound indicates inhibition of NO production. The IC50 value for NO inhibition is then calculated.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by novel this compound derivatives are still under investigation. However, based on the activities of related compounds, several potential mechanisms can be proposed.

Potential Neuroprotective Mechanisms

The neuroprotective effects of fiscalin derivatives may involve the modulation of pathways related to mitochondrial function, oxidative stress, and apoptosis.

Toxin Neurotoxin (e.g., MPP+, Iron) Mitochondria Mitochondrial Dysfunction Toxin->Mitochondria ROS Increased ROS Production Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis CellDeath Neuronal Cell Death Apoptosis->CellDeath FiscalinC This compound Derivative FiscalinC->Mitochondria Protects FiscalinC->ROS Reduces FiscalinC->Apoptosis Inhibits

Caption: Potential neuroprotective signaling pathways modulated by this compound derivatives.

Potential Anti-inflammatory Mechanisms

The anti-inflammatory activity of natural compounds often involves the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway, leading to a reduction in the production of inflammatory mediators like nitric oxide and pro-inflammatory cytokines.[13]

LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide Production iNOS->NO FiscalinC This compound Derivative FiscalinC->NFkB Inhibits

References

A Head-to-Head Comparison of Fiscalin C and Other Natural Product-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Fiscalin C and its derivatives with other well-characterized natural product-based inhibitors. The focus is on two key areas of therapeutic interest: the inhibition of P-glycoprotein (P-gp) mediated multidrug resistance and neuroprotection. The data presented is compiled from various scientific studies to offer a comprehensive overview for researchers in drug discovery and development.

P-Glycoprotein (P-gp) Inhibition: A Comparative Analysis

P-glycoprotein is a well-known ATP-binding cassette (ABC) transporter that plays a crucial role in the development of multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic drugs. The inhibition of P-gp is a key strategy to overcome MDR. Here, we compare the P-gp inhibitory activity of Fiscalin derivatives with other prominent natural products.

Table 1: Comparative P-gp Inhibition by Natural Products

CompoundCell LineSubstrateIC50 / % InhibitionReference
Fiscalin 4 Differentiated SH-SY5YRhodamine 12352.0% inhibition at 25 µM[1]
Fiscalin 5 Differentiated SH-SY5YRhodamine 12360.0% inhibition at 25 µM[1]
Resveratrol U2OS/ADRAdriamycinReverses drug resistance[2][3]
Curcumin P-gp expressing HEK293Rhodamine 123 / Calcein AMDose-dependent inhibition[4][5][6]
Genistein P-gp-expressing cell linesRhodamine 123 / DaunorubicinInhibits efflux[7][8]
Quercetin RDB pancreatic carcinomaDaunorubicinInhibits P-gp expression and function[9]

Note: Direct comparison of IC50 values is challenging due to variations in experimental conditions across studies. The data presented should be interpreted in the context of the specific cell lines and substrates used.

Experimental Protocol: P-gp Inhibition Assay (Rhodamine 123 Efflux)

The inhibitory effect on P-gp is commonly assessed using a fluorescent substrate efflux assay. A widely used substrate is Rhodamine 123.

  • Cell Culture: P-gp overexpressing cells (e.g., differentiated SH-SY5Y, MCF7R, or transfected cell lines) are cultured to confluence in appropriate media.[10]

  • Incubation with Inhibitor: Cells are pre-incubated with varying concentrations of the test compound (e.g., Fiscalin derivatives, Resveratrol) for a specified period (e.g., 30 minutes).[10]

  • Substrate Loading: Rhodamine 123 is added to the media at a final concentration (e.g., 5.25 µM) and incubated for a further period (e.g., 30 minutes) to allow for cellular uptake.[10]

  • Efflux Measurement: The medium is replaced with fresh medium (with or without the inhibitor) and the cells are incubated to allow for the efflux of Rhodamine 123.

  • Quantification: The intracellular fluorescence of Rhodamine 123 is measured using a fluorescence plate reader or flow cytometry.[11][12] A higher intracellular fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.

  • Data Analysis: The percentage of inhibition is calculated relative to a control (cells treated with Rhodamine 123 only). For IC50 determination, data is plotted as the percentage of inhibition versus inhibitor concentration and fitted to a sigmoidal dose-response curve.[10]

P-gp Inhibition Mechanism

The general mechanism of P-gp inhibition by natural products involves either competitive or non-competitive binding to the transporter, thereby blocking the efflux of its substrates. Some compounds may also modulate the expression of the P-gp encoding gene (ABCB1).

P_gp_Inhibition cluster_membrane Cell Membrane P-gp P-glycoprotein (P-gp) Substrate Binding Site ATP Binding Site Efflux Drug Efflux (Multidrug Resistance) P-gp:out->Efflux Translocates Drug Inhibition Inhibition of Efflux ADP ADP + Pi Drug Chemotherapeutic Drug Drug->P-gp:in Binds to P-gp Fiscalin_C This compound / Natural Inhibitor Fiscalin_C->P-gp:in Competitively Binds ATP ATP ATP->P-gp:out Hydrolysis Neuroprotection_Pathway cluster_cell Neuron EGCG EGCG (Natural Product) STAT3 STAT3 EGCG->STAT3 Activates Neurotoxin Neurotoxin (e.g., 6-OHDA, MPP+) Neurotoxin->STAT3 Inhibits pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Cell_Death Neuronal Cell Death STAT3->Cell_Death Cell_Survival Cell Survival & Proliferation pSTAT3->Cell_Survival

References

Replicating Neuroprotective Effects of Fiscalin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the experimental findings on the neuroprotective effects of fiscalin derivatives, as detailed in a key 2022 study, and compares them with the well-documented neuroprotective agent, Fisetin. Detailed experimental protocols and signaling pathway diagrams are included to facilitate the replication and extension of these findings by researchers, scientists, and drug development professionals.

Comparative Analysis of Neuroprotective Efficacy

The neuroprotective potential of various fiscalin derivatives was evaluated against two known neurotoxic insults: 1-methyl-4-phenylpyridinium (MPP+), a potent inhibitor of mitochondrial complex I, and iron (III), a catalyst for oxidative stress. The human neuroblastoma cell line, SH-SY5Y, served as the in vitro model for these studies. The results are compared with the neuroprotective effects of Fisetin, a natural flavonoid known for its antioxidant and anti-inflammatory properties.[1][2]

Table 1: Neuroprotective Effects of Fiscalin Derivatives against MPP+-Induced Cytotoxicity in SH-SY5Y Cells

CompoundConcentration (µM)Exposure Time (h)% Protection against MPP+
Fiscalin 1a2524Significant
Fiscalin 1a2548Significant
Fiscalin 1b2524Significant
Fiscalin 2a2548Significant (at lower MPP+ conc.)
Fiscalin 62548Significant (at lower MPP+ conc.)

Source: Adapted from Sousa et al., 2022, Pharmaceutics.[3][4]

Table 2: Neuroprotective Effects of Fiscalin Derivatives against Iron (III)-Induced Cytotoxicity in SH-SY5Y Cells

CompoundConcentration (µM)Exposure Time (h)% Protection against Iron (III)
Fiscalin 1b2548Significant
Fiscalin 2b2548Significant
Fiscalin 42548Significant
Fiscalin 52548Significant

Source: Adapted from Sousa et al., 2022, Pharmaceutics.[3][4]

Table 3: Comparative Neuroprotective Effects of Fisetin

Neurotoxic InsultCell ModelFisetin ConcentrationKey Protective Mechanisms
Cerebral Ischemia-ReperfusionIn vitro & In vivoDose-dependentSuppression of oxidative stress and inflammation, reduced infarct volume.[1]
6-hydroxydopamine (6-OHDA)SH-SY5Y cells-Anti-apoptotic (suppression of Caspase-3 and -9 activation).[5]
General Oxidative StressNeural cells-Regulation of PI3K/Akt, Nrf2, and NF-κB pathways.[2]

Experimental Protocols

Neuroprotection Against MPP+-Induced Cytotoxicity

This protocol is based on the methodology described in the study by Sousa et al. (2022).[4]

  • Cell Culture and Differentiation:

    • SH-SY5Y human neuroblastoma cells are seeded at a density of 25,000 cells/cm² in 96-well plates.

    • Cells are differentiated using a protocol involving retinoic acid (RA) and 12-O-tetradecanoylphorbol-13-acetate (TPA) to acquire a more neuron-like phenotype.

  • Compound and Toxin Exposure:

    • Differentiated SH-SY5Y cells are simultaneously exposed to non-cytotoxic concentrations of fiscalin derivatives (0-25 µM) and the neurotoxin MPP+.

    • The cytotoxic effect is evaluated at 24 and 48 hours post-exposure.

  • Assessment of Cell Viability:

    • Cell viability is assessed using the neutral red uptake assay. This assay measures the accumulation of the neutral red dye in the lysosomes of viable cells.

    • The amount of dye retained is quantified spectrophotometrically and is proportional to the number of viable cells.

Neuroprotection Against Iron (III)-Induced Cytotoxicity

This protocol is also adapted from Sousa et al. (2022).[4]

  • Cell Culture and Differentiation:

    • SH-SY5Y cells are cultured and differentiated as described in the previous protocol.

  • Preparation of Iron (III) Aggressor:

    • Ferric nitrilotriacetate (FeNTA) is used as the ferric (Fe³⁺) iron aggressor.

    • An NTA solution (250 mM, pH 7.4) is prepared by combining nitrilotriacetic acid disodium salt and trisodium salt solutions.

    • Iron (III) chloride is added to the NTA solution to obtain the FeNTA solution.

  • Compound and Toxin Exposure:

    • Differentiated cells are exposed to FeNTA in the presence or absence of the fiscalin derivatives.

  • Assessment of Cell Viability:

    • Cell viability is measured at specified time points using the neutral red uptake assay.

Signaling Pathways and Experimental Workflows

Proposed Neuroprotective Signaling Pathway

The PI3K/Akt/GSK-3β pathway is a crucial signaling cascade that regulates cell survival and apoptosis.[6][7][8] Activation of this pathway is a common mechanism for the neuroprotective effects of various compounds.[2] Akt, a serine/threonine kinase, phosphorylates and inactivates Glycogen Synthase Kinase-3β (GSK-3β), a protein that can promote apoptosis.[9][10] The inhibition of GSK-3β leads to enhanced cell survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation GSK3b GSK-3β Akt->GSK3b Inhibition Survival Cell Survival Akt->Survival Promotion Apoptosis Apoptosis GSK3b->Apoptosis Promotion

Caption: The PI3K/Akt/GSK-3β signaling pathway in neuroprotection.

Experimental Workflow for Assessing Neuroprotection

The following diagram illustrates the general workflow for evaluating the neuroprotective effects of a test compound against a specific neurotoxin in an in vitro cell model.

G start Start cell_culture Seed and Differentiate SH-SY5Y Cells start->cell_culture treatment Co-treat with Test Compound + Neurotoxin cell_culture->treatment incubation Incubate for 24/48 hours treatment->incubation viability_assay Perform Cell Viability Assay incubation->viability_assay data_analysis Analyze and Compare Data viability_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro neuroprotection studies.

References

A Comparative Guide to Fiscalin C and its Role in Ferroptosis and Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fiscalin C's performance in inducing ferroptosis and oxidative stress, relative to other well-established ferroptosis inducers, Erastin and RSL3. The information is supported by experimental data to aid in the evaluation and potential application of this compound in research and drug development.

Introduction to this compound and Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. It has emerged as a promising therapeutic target in various diseases, particularly cancer. This compound, a natural product, has recently been identified as a potent inducer of ferroptosis. This guide will delve into the mechanisms of action of this compound and compare its efficacy with other known ferroptosis-inducing agents. Recent studies have focused on a closely related, if not identical, compound named Penicilazaphilone C (PAC), which has been shown to trigger ferroptosis in triple-negative breast cancer (TNBC) cells. This guide will consider the findings on PAC to be representative of this compound's activity.

Comparative Performance Data

The following tables summarize the quantitative data on the effects of this compound (referred to as Penicilazaphilone C or PAC in the cited studies), Erastin, and RSL3 on key markers of ferroptosis. The data is primarily focused on the triple-negative breast cancer cell line MDA-MB-231 for a more direct comparison.

Table 1: Cell Viability (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineIC50 Value (µM)Citation(s)
This compound (PAC) MDA-MB-2310.379[1][2]
MDA-MB-4360.414[1][2]
Erastin MDA-MB-2312.2, 40, 40.63[3][4][5][6][7]
RSL3 MDA-MB-231< 1[8]

Note: The reported IC50 values for Erastin in MDA-MB-231 cells show significant variation across different studies, which may be attributed to differences in experimental conditions such as cell density, passage number, and assay duration.

Table 2: Induction of Lipid Peroxidation

Lipid peroxidation is a hallmark of ferroptosis. It is commonly measured using assays such as the malondialdehyde (MDA) assay or fluorescent probes like BODIPY™ 581/591 C11.

CompoundCell LineMethodObserved EffectCitation(s)
This compound (PAC) MDA-MB-231, MDA-MB-436BODIPY-C11>25-fold increase in fluorescence[1]
Erastin MDA-MB-231MDA Assay, BODIPY-C11Marked increase in MDA levels and lipid ROS[3][4]
RSL3 VariousBODIPY-C11Increased lipid ROS[9]
Table 3: Effect on Glutathione (GSH) Levels

Glutathione is a key antioxidant that is depleted during certain types of ferroptosis.

CompoundEffect on GSH LevelsMechanismCitation(s)
This compound (PAC) Inferred to decreaseInhibition of SLC7A11, a key component of the cystine/glutamate antiporter required for GSH synthesis.[1][2]
Erastin DecreasesInhibition of the cystine/glutamate antiporter (system Xc-), leading to reduced cystine uptake and subsequent GSH depletion.[10][11][12][13]
RSL3 No significant changeDirect inhibition of GPX4, downstream of GSH.[10][11]
Table 4: Impact on Key Ferroptosis-Regulating Proteins

The expression levels of key proteins in the ferroptosis pathway are altered by these compounds.

CompoundTarget ProteinEffect on Protein Expression/ActivityCitation(s)
This compound (PAC) MDM2Downregulation[1][2][14]
p53Upregulation[1][2][14]
SLC7A11Upregulation at protein level (paradoxical finding, see discussion)[1][2][14]
GPX4Upregulation at protein level (paradoxical finding, see discussion)[1][2][14]
Erastin SLC7A11Inhibition of activity, leading to decreased protein levels of GPX4.[15][16][17][18]
GPX4Downregulation (as a consequence of GSH depletion).[16][17][18]
RSL3 GPX4Direct inhibition of activity, leading to protein degradation.[19][20][21][22]

Discussion of Protein Expression Data: The observation that this compound (PAC) leads to an upregulation of SLC7A11 and GPX4 protein levels is counterintuitive for a ferroptosis inducer. The study's authors suggest this may be a compensatory response by the cancer cells to the initial ferroptotic stress.[14] However, the primary mechanism is believed to be the upstream modulation of the MDM2/p53 axis, which ultimately overrides these compensatory effects and drives the cells towards ferroptosis.

Signaling Pathways and Experimental Workflows

This compound-Induced Ferroptosis Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound (PAC) induces ferroptosis.

Fiscalin_C_Ferroptosis_Pathway cluster_system_xc Fiscalin_C This compound (PAC) MDM2 MDM2 Fiscalin_C->MDM2 Inhibits p53 p53 MDM2->p53 Degrades SLC7A11 SLC7A11 p53->SLC7A11 Suppresses Cystine Cystine GPX4 GPX4 Lipid_ROS Lipid ROS GPX4->Lipid_ROS Reduces Cysteine Cysteine Cystine->Cysteine Reduction Glutamate_out Glutamate Glutamate_in Glutamate Glutamate_in->Glutamate_out Antiport GSH GSH Cysteine->GSH Synthesis GSH->GPX4 Cofactor Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces

Caption: this compound induces ferroptosis via the MDM2/p53/SLC7A11/GPX4 pathway.

General Experimental Workflow for Assessing Ferroptosis

The following diagram outlines a typical workflow for investigating the role of a compound in inducing ferroptosis.

Ferroptosis_Workflow Start Treat Cells with Compound (e.g., this compound, Erastin, RSL3) Cell_Viability Cell Viability Assay (e.g., MTT Assay) Start->Cell_Viability Lipid_Peroxidation Lipid Peroxidation Assay (e.g., BODIPY-C11, MDA Assay) Start->Lipid_Peroxidation GSH_Assay Glutathione (GSH) Assay Start->GSH_Assay Western_Blot Western Blot Analysis (GPX4, SLC7A11, etc.) Start->Western_Blot Data_Analysis Data Analysis and Comparison Cell_Viability->Data_Analysis Lipid_Peroxidation->Data_Analysis GSH_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: A typical experimental workflow for the validation of ferroptosis induction.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Erastin, RSL3) and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Lipid Peroxidation Assay (BODIPY™ 581/591 C11)

This assay utilizes a fluorescent probe to detect lipid peroxidation in live cells.

  • Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 96-well plate, chamber slide) and treat with the test compounds as described for the cell viability assay.

  • Probe Incubation: After treatment, wash the cells with phosphate-buffered saline (PBS) and incubate with BODIPY™ 581/591 C11 probe (typically 1-10 µM) in serum-free medium for 30 minutes at 37°C.

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Analysis: Analyze the cells using a fluorescence microscope or flow cytometer. The probe emits green fluorescence upon oxidation, while the reduced form emits red fluorescence. The ratio of green to red fluorescence intensity is used to quantify lipid peroxidation.

Glutathione (GSH) Assay

This protocol describes a common method for measuring intracellular GSH levels.

  • Cell Lysis: After treatment, harvest the cells and lyse them to release intracellular contents.

  • Deproteinization: Remove proteins from the cell lysate, typically by precipitation with an acid (e.g., metaphosphoric acid).

  • GSH Detection: The total glutathione level in the supernatant is measured using a commercially available kit. These kits are often based on the enzymatic recycling method where GSH reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in the presence of glutathione reductase to produce a yellow-colored product (TNB), which is measured spectrophotometrically at 412 nm.

  • Quantification: The concentration of GSH is determined by comparing the absorbance of the sample to a standard curve of known GSH concentrations.

Western Blot Analysis for GPX4 and SLC7A11

This technique is used to detect and quantify the expression of specific proteins.

  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-GPX4, anti-SLC7A11) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein. A loading control (e.g., β-actin or GAPDH) is used to normalize the protein levels.

Conclusion

This compound has demonstrated potent ferroptosis-inducing activity, particularly in triple-negative breast cancer cells. Its mechanism of action, involving the modulation of the MDM2/p53 axis, distinguishes it from the classical ferroptosis inducers Erastin and RSL3. The quantitative data presented in this guide suggests that this compound is a highly potent compound, with an IC50 value in the sub-micromolar range in sensitive cell lines. While further research is needed to fully elucidate its pharmacological profile and to obtain more direct comparative data, this compound represents a promising candidate for further investigation as a therapeutic agent that targets the ferroptosis pathway. This guide provides a foundational resource for researchers and drug development professionals to evaluate the potential of this compound in their ongoing and future projects.

References

Comparative transcriptomics of cells treated with Fiscalin C

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the transcriptomic effects of Fiscalin C versus a hypothetical alternative compound, "Compound X," on a human cancer cell line. The data and analyses presented are representative and intended to illustrate the potential cellular impacts of this compound and guide further research.

Introduction to this compound

This compound is a marine-derived indole alkaloid that has garnered interest for its potential therapeutic properties. Studies have suggested its involvement in neuroprotection and modulation of P-glycoprotein activity, indicating its potential to influence cellular transport and stress response pathways.[1][2][3] Understanding the global transcriptomic changes induced by this compound is crucial for elucidating its mechanism of action and identifying potential therapeutic targets. This guide compares the gene expression profiles of cells treated with this compound to those treated with a hypothetical alternative, Compound X, which is designed to have a partially overlapping but distinct mechanism of action.

Experimental Design

A hypothetical experiment was designed to compare the transcriptomic profiles of a human colorectal cancer cell line (e.g., HCT116) treated with this compound, Compound X, or a vehicle control (DMSO). The experimental workflow is outlined below.

G cluster_0 Cell Culture & Treatment cluster_1 RNA Processing cluster_2 Sequencing & Data Analysis A HCT116 Cell Culture B Treatment Groups: - Vehicle (DMSO) - this compound (10 µM) - Compound X (10 µM) A->B C RNA Extraction B->C D Library Preparation (poly-A selection) C->D E Next-Generation Sequencing (NGS) D->E F Data Preprocessing (QC, trimming, alignment) E->F G Differential Gene Expression Analysis F->G H Pathway & Gene Ontology Enrichment Analysis G->H

Caption: Experimental workflow for comparative transcriptomic analysis.

Data Presentation: Comparative Gene Expression Analysis

Following treatment, RNA sequencing was performed, and the resulting data was analyzed for differentially expressed genes (DEGs). The tables below summarize the key findings, comparing the effects of this compound and Compound X to the vehicle control.

Table 1: Summary of Differentially Expressed Genes (DEGs)

Treatment GroupUp-regulated GenesDown-regulated GenesTotal DEGs
This compound 8506201470
Compound X 9807101690
Common DEGs 410350760

Table 2: Top 5 Up-regulated Genes by this compound

Gene SymbolGene NameLog2 Fold Change (this compound)Log2 Fold Change (Compound X)Putative Function
GADD45A Growth Arrest and DNA Damage Inducible Alpha3.51.2DNA repair, cell cycle arrest
HMOX1 Heme Oxygenase 13.22.8Oxidative stress response
DDIT3 DNA Damage Inducible Transcript 33.12.5ER stress, apoptosis
ABCB1 ATP Binding Cassette Subfamily B Member 12.90.5P-glycoprotein, drug efflux
CYP1A1 Cytochrome P450 Family 1 Subfamily A Member 12.72.1Xenobiotic metabolism

Table 3: Top 5 Down-regulated Genes by this compound

Gene SymbolGene NameLog2 Fold Change (this compound)Log2 Fold Change (Compound X)Putative Function
CCND1 Cyclin D1-2.8-3.1Cell cycle progression (G1/S)
MYC MYC Proto-Oncogene-2.5-2.9Transcription factor, proliferation
E2F1 E2F Transcription Factor 1-2.3-2.6Cell cycle progression
CDK4 Cyclin Dependent Kinase 4-2.1-2.4Cell cycle progression (G1/S)
BIRC5 Baculoviral IAP Repeat Containing 5 (Survivin)-1.9-2.2Apoptosis inhibitor

Signaling Pathway Analysis

Gene set enrichment analysis revealed that this compound significantly modulates pathways related to cellular stress and cell cycle progression.

Oxidative Stress Response Pathway

This compound treatment appears to induce a robust oxidative stress response, likely through the activation of the Nrf2 signaling pathway.

G cluster_0 This compound Induced Stress cluster_1 Nrf2 Activation cluster_2 Target Gene Expression A This compound B Intracellular ROS A->B C Keap1 B->C inactivation D Nrf2 C->D inhibition E Nrf2 (nuclear translocation) D->E F ARE (Antioxidant Response Element) E->F G HMOX1, GCLC, NQO1 (Antioxidant Genes) F->G transcription

Caption: Hypothesized Nrf2-mediated oxidative stress response to this compound.

Cell Cycle Regulation Pathway

The transcriptomic data suggests that this compound induces cell cycle arrest, primarily at the G1/S checkpoint, through the down-regulation of key cell cycle regulators.

G cluster_0 Upstream Signal cluster_1 Transcriptional Repression cluster_2 Cell Cycle Machinery A This compound B MYC A->B down-regulates C E2F1 A->C down-regulates D Cyclin D1 / CDK4 B->D transcription C->D transcription E G1/S Transition D->E inhibition

Caption: Proposed mechanism of this compound-induced G1/S cell cycle arrest.

Experimental Protocols

Cell Culture and Treatment

HCT116 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Cells were seeded at a density of 1 x 10^6 cells per well in 6-well plates. After 24 hours, the medium was replaced with fresh medium containing either 0.1% DMSO (vehicle), 10 µM this compound, or 10 µM Compound X. Cells were incubated for an additional 24 hours before harvesting.

RNA Extraction and Library Preparation

Total RNA was extracted from the cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. RNA quality and quantity were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. mRNA was isolated from 1 µg of total RNA using poly-T oligo-attached magnetic beads. Sequencing libraries were prepared using the NEBNext Ultra II RNA Library Prep Kit for Illumina.

Sequencing and Data Analysis

The prepared libraries were sequenced on an Illumina NovaSeq 6000 platform, generating 150 bp paired-end reads. Raw sequencing reads were assessed for quality using FastQC. Adapters and low-quality bases were trimmed using Trimmomatic. The cleaned reads were then aligned to the human reference genome (GRCh38) using STAR aligner. Gene expression levels were quantified using RSEM. Differential gene expression analysis was performed using DESeq2 in R. Genes with a |log2(fold change)| > 1 and a p-adjusted value < 0.05 were considered differentially expressed. Gene ontology and pathway enrichment analysis were performed using g:Profiler.

Conclusion

The comparative transcriptomic analysis suggests that this compound exerts its cellular effects through the induction of oxidative and DNA damage stress responses, leading to cell cycle arrest. While sharing some common targets with Compound X, particularly in the down-regulation of cell cycle progression genes, this compound shows a more pronounced effect on the up-regulation of genes involved in P-glycoprotein-mediated transport and specific stress response pathways. These findings provide a foundation for further investigation into the therapeutic potential of this compound and highlight key pathways for more targeted mechanistic studies.

References

Benchmarking Fiscalin C: A Comparative Analysis Against Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Fiscalin C's performance against current standard-of-care drugs in the fields of neurodegenerative diseases and antibiotic-resistant bacterial infections. The information is compiled from preclinical studies to offer a data-driven perspective for researchers and drug development professionals.

Executive Summary

This compound, a natural compound, has demonstrated potential therapeutic effects in preclinical models of neurodegenerative diseases and as a synergistic agent against Methicillin-resistant Staphylococcus aureus (MRSA). This guide benchmarks its reported activities against established treatments for these conditions. While direct head-to-head clinical data is not yet available, this comparison of preclinical findings offers valuable insights into the potential of this compound.

Neuroprotection: this compound vs. Standard-of-Care for Neurodegenerative Diseases

This compound and its derivatives have been investigated for their neuroprotective properties, particularly in cellular models of Parkinson's and Alzheimer's diseases. The primary mechanism observed is the protection of neuronal cells against toxins.

Table 1: Comparison of Neuroprotective Activity

Compound/DrugMechanism of ActionExperimental ModelReported EffectQuantitative Data (if available)
This compound Derivatives (1a, 1b) Protective effect against MPP+-induced cytotoxicity.[1]Differentiated SH-SY5Y cellsSignificant protection against neurotoxin-induced cell death.[1]Not specified in the available literature.
This compound Derivatives (1b, 2b, 4, 5) Protective effect against iron (III)-induced cytotoxicity.[1]Differentiated SH-SY5Y cellsProtection against iron-induced cell damage.[1]Not specified in the available literature.
Donepezil Acetylcholinesterase inhibitor.[2][3]Alzheimer's disease patientsSymptomatic improvement in cognition.[2][3]N/A (clinical data)
Rivastigmine Acetylcholinesterase inhibitor.[2][3][4]Alzheimer's & Parkinson's disease dementia patientsSymptomatic improvement in cognition.[2][3][4]N/A (clinical data)
Galantamine Acetylcholinesterase inhibitor.[2][3]Alzheimer's disease patientsSymptomatic improvement in cognition.[2][3]N/A (clinical data)
Memantine NMDA receptor antagonist.[2][3]Moderate to severe Alzheimer's disease patientsSymptomatic improvement in cognition.[2][3]N/A (clinical data)
Levodopa Dopamine precursor.[5]Parkinson's disease patientsSymptomatic improvement in motor function.[5]N/A (clinical data)
Experimental Protocol: Neuroprotection Assay

A common method to assess the neuroprotective effects of compounds like this compound involves the following steps:

  • Cell Culture: Differentiated SH-SY5Y human neuroblastoma cells are cultured in a suitable medium.

  • Toxin Induction: Neurotoxicity is induced by exposing the cells to agents like MPP+ (1-methyl-4-phenylpyridinium) or iron (III) chloride, which mimic the cellular stress observed in Parkinson's and Alzheimer's diseases, respectively.[1]

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound derivatives before or concurrently with the toxin.

  • Viability Assessment: Cell viability is measured using assays such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release, which indicates cell death.

  • Data Analysis: The protective effect of this compound is determined by comparing the viability of cells treated with the toxin alone to those co-treated with the toxin and this compound.

Signaling Pathway: Neuronal Apoptosis

The following diagram illustrates a simplified signaling pathway leading to neuronal apoptosis, a process that neuroprotective agents like this compound aim to inhibit.

G cluster_0 Cellular Stressors cluster_1 Mitochondrial Dysfunction cluster_2 Apoptotic Cascade cluster_3 Therapeutic Intervention Toxin Neurotoxin (e.g., MPP+) Mitochondria Mitochondria Toxin->Mitochondria OxidativeStress Oxidative Stress OxidativeStress->Mitochondria CytochromeC Cytochrome C Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis FiscalinC This compound FiscalinC->Mitochondria Inhibition

Caption: Simplified neuronal apoptosis pathway and the potential intervention point for this compound.

Antibacterial Activity: this compound vs. Standard-of-Care for MRSA

This compound has been shown to exhibit synergistic antibacterial activity against MRSA when used in combination with oxacillin. It does not possess strong intrinsic antibacterial properties but appears to enhance the efficacy of existing antibiotics and inhibit biofilm formation.

Table 2: Comparison of Anti-MRSA Activity

Compound/DrugMechanism of ActionExperimental ModelReported EffectQuantitative Data (if available)
This compound Synergistic activity with oxacillin; inhibition of biofilm formation.In vitro assays with MRSA strainsEnhances the effect of oxacillin and reduces biofilm.Not specified in the available literature.
Vancomycin Inhibition of cell wall synthesis.[6]MRSA infections (clinical and in vitro)Bactericidal against MRSA.[7][8][9][10][11]MIC values are strain-dependent.
Linezolid Inhibition of protein synthesis.MRSA infections (clinical and in vitro)Bacteriostatic against MRSA.[7][8][9][10]MIC values are strain-dependent.
Daptomycin Disruption of cell membrane function.MRSA infections (clinical and in vitro)Rapidly bactericidal against MRSA.[7]MIC values are strain-dependent.
Trimethoprim/ Sulfamethoxazole Inhibition of folic acid synthesis.[8][9]MRSA infections (clinical and in vitro)Bacteriostatic against MRSA.[8][9]MIC values are strain-dependent.
Clindamycin Inhibition of protein synthesis.MRSA infections (clinical and in vitro)Bacteriostatic against MRSA.[7][8]MIC values are strain-dependent.
Experimental Protocol: Synergy and Biofilm Inhibition Assays
  • Checkerboard Assay (for Synergy):

    • A two-dimensional array of antibiotic concentrations is prepared in a microtiter plate.

    • One axis represents serial dilutions of this compound, and the other represents serial dilutions of oxacillin.

    • Each well is inoculated with a standardized suspension of an MRSA strain.

    • The plate is incubated, and the minimum inhibitory concentration (MIC) of each drug alone and in combination is determined.

    • The Fractional Inhibitory Concentration (FIC) index is calculated to determine synergy.

  • Biofilm Inhibition Assay:

    • MRSA is cultured in a medium that promotes biofilm formation in the wells of a microtiter plate.

    • The bacteria are exposed to sub-inhibitory concentrations of this compound.

    • After an incubation period, the planktonic bacteria are washed away, and the remaining biofilm is stained with a dye such as crystal violet.

    • The amount of dye retained, which is proportional to the biofilm mass, is quantified spectrophotometrically.

Workflow: In Vitro Antibacterial Screening

The following diagram outlines a typical workflow for screening the antibacterial properties of a new compound like this compound.

G A Compound Preparation (this compound) C MIC Determination A->C B Bacterial Culture (MRSA) B->C D Synergy Testing (Checkerboard Assay) C->D E Biofilm Inhibition Assay C->E F Data Analysis and Interpretation D->F E->F

References

Safety Operating Guide

Prudent Disposal Procedures for Fiscalin C in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Fiscalin C could not be located. The following guidance is based on general best practices for the handling and disposal of alkaloid compounds of unknown toxicity. Researchers must comply with all applicable local, state, and federal regulations for chemical waste disposal.

This compound is an alkaloid isolated from fungi and has demonstrated biological activity.[1] As with any biologically active compound of unknown toxicity, it is crucial to handle this compound with care and to follow rigorous safety protocols for its disposal to ensure the safety of laboratory personnel and to prevent environmental contamination.

I. Essential Safety and Handling Information

Given the absence of a specific SDS for this compound, it is prudent to treat it as a potentially hazardous substance. The following table summarizes recommended precautions based on general knowledge of handling alkaloid compounds in a research environment.

ParameterRecommendationRationale
Personal Protective Equipment (PPE) Wear a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).To prevent skin and eye contact with the compound.
Handling Handle in a well-ventilated area, preferably within a chemical fume hood.To avoid inhalation of any fine powders or aerosols.
Storage Store in a cool, dry, and well-ventilated place in a tightly sealed container.To maintain compound integrity and prevent accidental release.
Spill Response In case of a spill, carefully sweep up solid material, place it in a sealed container, and dispose of it as chemical waste. Clean the spill area with a suitable solvent.To safely contain and clean up any accidental release of the compound.

II. Step-by-Step Disposal Protocol for Small Quantities of this compound

This protocol outlines a recommended procedure for the disposal of small quantities (typically <1 gram) of this compound used in a research laboratory setting.

1. Initial Assessment:

  • Review your institution's chemical hygiene plan and waste disposal guidelines.

  • Consult with your institution's Environmental Health and Safety (EHS) office for specific guidance on disposing of alkaloid compounds.

2. Chemical Inactivation (Pre-treatment):

  • Rationale: As a precautionary measure, chemical inactivation can be employed to degrade the alkaloid structure before disposal. Studies have shown that some alkaloids can be degraded under alkaline conditions or through oxidation.

  • Procedure (to be performed in a chemical fume hood):

    • Prepare a 1 M solution of sodium hydroxide (NaOH) or a 10% solution of sodium hypochlorite (bleach).

    • Dissolve the this compound waste in a suitable solvent in which it is soluble.

    • Slowly add the inactivating solution to the this compound solution, stirring continuously. A 10-fold excess of the inactivating agent is recommended.

    • Allow the mixture to react for at least 24 hours to ensure complete degradation.

    • Neutralize the resulting solution. If using NaOH, carefully add a dilute acid (e.g., 1 M HCl) until the pH is neutral. If using bleach, the solution can be diluted with water.

3. Final Disposal:

  • After the inactivation step, the neutralized solution should be collected in a designated hazardous waste container.

  • Label the waste container clearly with its contents (e.g., "Inactivated this compound solution").

  • Arrange for pickup and disposal by your institution's EHS-approved hazardous waste contractor.

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

FiscalinC_Disposal_Workflow cluster_prep Preparation & Assessment cluster_handling Handling & Pre-treatment cluster_disposal Final Disposal start Start: Have this compound Waste assess_regs Assess Institutional and Local Regulations start->assess_regs consult_ehs Consult Environmental Health & Safety (EHS) assess_regs->consult_ehs ppe Wear Appropriate PPE (Lab coat, gloves, goggles) consult_ehs->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood inactivation Chemical Inactivation (e.g., with NaOH or Bleach) fume_hood->inactivation react Allow to React for 24 Hours inactivation->react Yes collect_waste Collect in a Labeled Hazardous Waste Container inactivation->collect_waste No (if deemed unnecessary by EHS) neutralize Neutralize the Solution react->neutralize neutralize->collect_waste contact_ehs Contact EHS for Waste Pickup collect_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, minimizing risks to themselves and the environment. Always prioritize safety and consult with your institution's safety professionals when in doubt.

References

Personal protective equipment for handling Fiscalin C

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Fiscalin C

This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is paramount to ensure personal safety and proper disposal.

Hazard Identification and Precautionary Measures

This compound is a chemical compound that requires careful handling due to its potential health risks. According to available safety data, this compound is harmful if swallowed and may provoke an allergic skin reaction.[1] It is also suspected of causing cancer and having adverse effects on fertility or an unborn child. Prolonged or repeated exposure may lead to organ damage. The toxicological properties of this compound have not been fully investigated, warranting a cautious approach.[2]

Hazard Class Hazard Statement
Acute Toxicity, OralToxic if swallowed.
Skin SensitizationMay cause an allergic skin reaction.[1]
CarcinogenicitySuspected of causing cancer.
Reproductive ToxicitySuspected of damaging fertility or the unborn child.
Specific Target Organ Toxicity (Repeated Exposure)May cause damage to organs (Kidney, Liver) through prolonged or repeated exposure.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure to this compound. The following table outlines the necessary protective gear.

Protection Area Required PPE Key Specifications
Eye/Face Protection Tight sealing safety gogglesMust provide a complete seal around the eyes to protect against dust and splashes.[2]
Skin and Body Protection Wear appropriate protective gloves and clothingThis is necessary to prevent any skin exposure.[2]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorTo be used when engineering controls are insufficient, if exposure limits are surpassed, or if irritation or other symptoms are noticed.[2]

Operational Plan: Handling and Storage

Engineering Controls:

  • All work with this compound should be conducted in a well-ventilated area to minimize inhalation risks.[2]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

Handling Procedures:

  • Avoid Contact: Do not allow the substance to come into contact with eyes, skin, or clothing.[2]

  • Prevent Ingestion and Inhalation: Avoid ingesting the compound or inhaling any dust.[2]

  • Control Dust: Take measures to prevent the formation of dust during handling.[2]

  • Hygiene: Practice good industrial hygiene and safety by washing hands thoroughly after handling.[2]

Storage:

  • Store in a dry, cool, and well-ventilated place.[2]

  • Keep containers tightly closed when not in use.[2]

  • Store away from strong oxidizing agents.[2]

Disposal Plan

Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination.

Spill and Waste Management:

  • In the event of a spill, do not release it into the environment.[2]

  • Carefully sweep up the spilled material and shovel it into suitable, closed containers for disposal.[2]

  • Do not empty into drains.[2]

Container Disposal:

  • Dispose of the contents and the container at an approved waste disposal facility.

Procedural Workflow for Handling this compound

The following diagram outlines the step-by-step process for the safe handling of this compound, from initial preparation to final disposal.

Fiscalin_C_Handling_Workflow cluster_preparation 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Disposal Phase Review_SDS Review Safety Data Sheet Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Prepare_Workstation Prepare Well-Ventilated Workstation Don_PPE->Prepare_Workstation Weighing Weigh this compound Prepare_Workstation->Weighing Experiment Conduct Experiment Weighing->Experiment Decontaminate Decontaminate Work Surfaces Experiment->Decontaminate Dispose_Waste Dispose of Contaminated Materials Decontaminate->Dispose_Waste Remove_PPE Remove and Dispose of PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.